5-Iodoindole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-iodo-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQLYTUWUQMGMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382031 | |
| Record name | 5-Iodoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16066-91-4 | |
| Record name | 5-Iodoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Iodo-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Role of 5-Iodoindole in Modern Research: A Technical Guide
For Immediate Release
[City, State] – [Date] – 5-Iodoindole, a halogenated derivative of the ubiquitous indole (B1671886) scaffold, has emerged as a pivotal building block in synthetic and medicinal chemistry. Its strategic application in the construction of complex heterocyclic systems has positioned it as a valuable tool for researchers in drug discovery and materials science. This technical guide provides an in-depth overview of the core research applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and synthetic workflows.
Core Applications in Research
This compound's utility in research is primarily centered on its role as a versatile synthetic intermediate. The presence of the iodine atom at the 5-position of the indole ring provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of novel molecular architectures. This has led to its use in the development of compounds with potential therapeutic applications, including antimicrobial, nematicidal, and anticancer agents.
Antimicrobial and Antibiofilm Activity
Recent studies have highlighted the potential of this compound as an effective antimicrobial and antibiofilm agent, particularly against multidrug-resistant bacteria such as Acinetobacter baumannii.[1][2][3][4] It has been shown to inhibit bacterial growth, disrupt biofilm formation, and even eradicate mature biofilms.[1][5]
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| Acinetobacter baumannii (XDRAB) | 64 µg/mL | [5] |
| Staphylococcus aureus | 100 µg/mL | [6] |
Nematicidal Activity
This compound has demonstrated significant nematicidal activity against root-knot nematodes like Meloidogyne incognita.[7][8] Research suggests that it induces oxidative stress, leading to rapid cell death in nematodes.[7] At a concentration of 50 μg/mL, this compound was observed to cause rapid juvenile death within 6 hours.[7]
Role in Cancer Research: Synthesis of Bioactive Molecules
In the realm of oncology, this compound serves as a key precursor for the synthesis of molecules targeting various cancer-related pathways. Its derivatives have been investigated as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a critical target in cancer immunotherapy, and as modulators of tubulin polymerization, a validated strategy in cancer chemotherapy.[9][10][11]
Key Biological Pathways
The IDO1 Signaling Pathway in Cancer Immunotherapy
Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in tumor immune escape.[12][13] It catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine (B1673888) pathway.[14] This depletion of tryptophan and the accumulation of its metabolites, such as kynurenine, suppress the function of effector T cells and natural killer (NK) cells while promoting the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[12][13] This creates an immunosuppressive tumor microenvironment, allowing cancer cells to evade the host's immune system. This compound is utilized in the synthesis of IDO1 inhibitors, which aim to block this pathway and restore anti-tumor immunity.[15][16]
Experimental Protocols
Synthesis of 5-Ethynyl-1H-indole via Sonogashira Coupling
The Sonogashira coupling is a widely used cross-coupling reaction in organic synthesis to form carbon-carbon bonds. It is particularly useful for the alkynylation of aryl halides, such as this compound.
Materials:
-
This compound
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous solvent (e.g., acetonitrile (B52724) or THF)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., 0.02 mmol), and CuI (e.g., 0.04 mmol).
-
Add the anhydrous solvent (e.g., 10 mL) and triethylamine (e.g., 3.0 mmol).
-
Add trimethylsilylacetylene (1.2 mmol) dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by silica (B1680970) gel column chromatography to yield the silyl-protected alkynylated indole.
-
The trimethylsilyl (B98337) protecting group can be removed using standard conditions (e.g., K₂CO₃ in methanol) to afford 5-ethynyl-1H-indole.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[5]
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton broth (or other suitable growth medium)
-
This compound stock solution
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of this compound in the growth medium in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the bacterial strain to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include a positive control well (bacteria and medium, no inhibitor) and a negative control well (medium only).
-
Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Conclusion
This compound continues to be a compound of significant interest in chemical and biological research. Its versatility as a synthetic precursor enables the exploration of novel chemical space and the development of new therapeutic agents. The data and protocols presented in this guide are intended to support researchers in leveraging the potential of this valuable molecule in their scientific endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Killing and Biofilm Inhibition of Multidrug-Resistant Acinetobacter baumannii Strains and Other Microbes by Iodoindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nematicidal activity of this compound against root-knot nematodes [ouci.dntb.gov.ua]
- 9. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents, an update (2013-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Targeting the IDO1 pathway in cancer: from bench to bedside | springermedizin.de [springermedizin.de]
- 13. d-nb.info [d-nb.info]
- 14. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of 5-(pyridin-3-yl)-1H-indole-4,7-diones as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 5-Iodoindole: An In-depth Technical Guide
This technical guide provides a comprehensive overview of synthetic methodologies for the preparation of 5-iodoindole, a valuable building block in medicinal chemistry and materials science. The document details various synthetic routes from indole (B1671886), with a focus on reaction mechanisms, experimental protocols, and quantitative data to support researchers, scientists, and drug development professionals in their work.
Direct C5-H Iodination of Indole
A highly efficient and regioselective method for the synthesis of 5-iodoindoles is the direct C-H iodination of the indole nucleus. This approach avoids the need for pre-functionalized starting materials and often proceeds under mild conditions with high functional group tolerance.[1][2] A notable example of this is the use of N-iodosuccinimide (NIS) as the iodine source in the presence of a Lewis acid catalyst.[3][4]
Iodination using N-Iodosuccinimide (NIS) and Boron Trifluoride Etherate (BF₃·OEt₂)
This method provides a practical and regioselective route to C5-iodinated indoles.[2][3][4] The reaction is believed to proceed via a radical pathway.[1][2] The general scheme for this reaction is as follows:
Reaction Scheme:
Indole + NIS --(BF₃·OEt₂)--> this compound
Experimental Protocol: [3]
To a 10 mL round-bottom flask, add the indole derivative (0.5 mmol), N-iodosuccinimide (NIS) (0.5 mmol), and dichloromethane (B109758) (3 mL). To this stirred suspension, add boron trifluoride etherate (BF₃·OEt₂) (1.0 mmol) at room temperature. The reaction mixture is then stirred at room temperature for 4 hours under an air atmosphere. Upon completion, the reaction mixture is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired this compound derivative.[3]
Quantitative Data for C5-Iodination of Various Indole Derivatives: [3]
| Entry | Indole Derivative | Product | Yield (%) |
| 1 | Indole-3-carbaldehyde | 5-Iodo-1H-indole-3-carbaldehyde | 78 |
| 2 | 1-Benzyl-indole-3-carbaldehyde | 1-Benzyl-5-iodo-1H-indole-3-carbaldehyde | 69 |
| 3 | Methyl 1H-indole-3-carboxylate | Methyl 5-iodo-1H-indole-3-carboxylate | 71 |
| 4 | Ethyl 1H-indole-3-carboxylate | Ethyl 5-iodo-1H-indole-3-carboxylate | 70 |
| 5 | 6-Methyl-1-tosyl-indole-3-carbaldehyde | 5-Iodo-6-methyl-1-tosyl-1H-indole-3-carbaldehyde | 87 |
| 6 | 6-Methoxy-1-tosyl-indole-3-carbaldehyde | 5-Iodo-6-methoxy-1-tosyl-1H-indole-3-carbaldehyde | 75 |
Spectroscopic Data for 5-Iodo-1H-indole-3-carbaldehyde: [3]
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.27 (s, 1H), 9.92 (s, 1H), 8.44 (s, 1H), 8.29 (d, J = 3.1 Hz, 1H), 7.53 (dd, J = 8.5, 1.4 Hz, 1H), 7.37 (d, J = 8.5 Hz, 1H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 185.2, 138.9, 136.2, 131.6, 129.2, 126.7, 117.2, 115.0, 86.6.
-
IR (cm⁻¹): 3239, 2924, 2804, 2749, 2360, 1650, 1435, 1386, 1285, 1232, 1124, 1088, 878, 789, 666, 608.
-
HRMS (ESI) m/z: [M + Na]⁺ calcd for C₉H₆INNaO: 293.9386; found: 293.9385.
Sandmeyer Reaction Approach
The Sandmeyer reaction is a classical and versatile method for the synthesis of aryl halides from aryl amines.[5][6] In the context of this compound synthesis, this multi-step process typically begins with 5-nitroindole (B16589). The nitro group is first reduced to an amino group, which is then diazotized and subsequently displaced by iodide.[5]
Reaction Scheme:
5-Nitroindole --(Reduction)--> 5-Aminoindole (B14826) --(1. NaNO₂, H⁺; 2. KI)--> this compound
Experimental Protocol (General Outline): [5][7]
-
Reduction of 5-Nitroindole: The reduction of 5-nitroindole to 5-aminoindole can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
Diazotization of 5-Aminoindole: The resulting 5-aminoindole is dissolved in an acidic aqueous solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C. A solution of sodium nitrite (B80452) (NaNO₂) in water is then added dropwise to form the diazonium salt.[7]
-
Iodide Displacement: An aqueous solution of potassium iodide (KI) is added to the freshly prepared diazonium salt solution. The mixture is then typically warmed to room temperature or gently heated to facilitate the displacement of the diazonium group by iodide and the evolution of nitrogen gas.
-
Work-up and Purification: The reaction mixture is extracted with an organic solvent, and the crude this compound is purified by column chromatography or recrystallization.
Iodination using Iodine Monochloride and Celite
Another effective method for the direct iodination of indoles involves the use of iodine monochloride (ICl) adsorbed onto Celite.[1][8] This reagent system offers a mild and efficient way to achieve iodination, often with high yields.[8] While this method is generally used for iodination at the C3 position of unsubstituted indole, the regioselectivity can be influenced by the substitution pattern on the indole ring.
Experimental Protocol (General Outline): [1][8]
A solution of iodine monochloride in a suitable solvent is added to a suspension of Celite. The solvent is then removed to yield the ICl-Celite reagent. The indole is dissolved in an appropriate solvent, such as dichloromethane, and the ICl-Celite is added. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography. The reaction mixture is then filtered through a pad of silica gel, and the solvent is evaporated to yield the iodinated indole.[1]
Visualization of Synthetic Pathways
The following diagram illustrates the key synthetic routes to this compound from indole and its derivatives.
Caption: Synthetic routes to this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective C5-H direct iodination of indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ht.bloomtechz.com [ht.bloomtechz.com]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
The Biological Versatility of 5-Iodoindole Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indole (B1671886) scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities. Among its halogenated derivatives, 5-iodoindoles have emerged as a promising class of compounds with significant potential in therapeutic applications, including anticancer, antiviral, and enzyme inhibitory activities. The introduction of an iodine atom at the 5-position of the indole ring critically influences the molecule's physicochemical properties, often enhancing its interaction with biological targets and leading to potent pharmacological effects. This technical guide provides a comprehensive overview of the biological activities of 5-iodoindole derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows to facilitate further research and drug development.
Anticancer Activity
This compound derivatives have demonstrated notable cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, inhibition of key enzymes involved in cell proliferation and survival, and disruption of microtubule dynamics.
Quantitative Data Summary: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected this compound derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound ID/Reference | Derivative Class | Cancer Cell Line | IC50 (µM) |
| This compound | Indole | Not Specified | Data not available |
| Arylthioindole with 5-Iodo substitution | Arylthioindole | MCF-7 (Breast) | 0.013 |
| 5-Iodo-D-tryptophan | Tryptophan derivative | Not Specified | Cytotoxic |
| Substituted 5-iodoindolyl-1,3,4-thiadiazole | 1,3,4-Thiadiazole | PaCa2 (Pancreatic) | 1.5[1] |
| 1-Morpholinomethyl-5-nitroindole-3-N-(chlorophenyl)thiosemicarbazone (related nitro-indole) | Thiosemicarbazone | HOP-62 (Non-small cell lung) | <0.01 |
| N-Alkyl-5-iodo-isatins | Isatin | Various | Cytotoxic |
Note: Data for a broad range of this compound derivatives is still emerging. The table includes data from closely related halogenated or substituted indoles to provide a comparative context.
Key Signaling Pathways in Anticancer Activity
Indole derivatives, including by extension 5-iodoindoles, are known to modulate several critical signaling pathways implicated in cancer progression.
1. PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Indole compounds have been shown to inhibit this pathway, leading to decreased cancer cell viability.[2]
2. Tubulin Polymerization: Microtubules are essential for cell division, and their disruption is a key anticancer strategy. Certain indole derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Antiviral Activity
This compound derivatives have also been investigated for their potential to combat various viral infections. Their mechanisms of antiviral action can include the inhibition of viral entry, replication, or key viral enzymes.
Quantitative Data Summary: Antiviral Activity
The following table presents the half-maximal effective concentration (EC50) values for some this compound and related derivatives against different viruses.
| Compound ID/Reference | Derivative Class | Virus | EC50 (µM) |
| 5-Iodo-5'-amino-2',5'-dideoxyuridine | Nucleoside Analog | Herpes Simplex Virus | Active |
| 1-(2-deoxy-4-thio-β-d-ribofuranosyl)-5-iodouracil | Nucleoside Analog | Vaccinia Virus, Cowpox Virus | ~1 |
| Indole derivative 12e (related indole) | Indole-3-carboxamide | Hepatitis C Virus (HCV) | 1.1[3] |
| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole (related indole) | Indole-3-carboxylate | SARS-CoV-2 | 1.84[4] |
Enzyme Inhibition
The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery. This compound derivatives have shown promise as inhibitors of various enzymes, including kinases and others involved in disease progression.
Quantitative Data Summary: Enzyme Inhibition
This table summarizes the IC50 values of this compound and related derivatives against specific enzyme targets.
| Compound ID/Reference | Derivative Class | Enzyme Target | IC50 (µM) |
| N-1, C-3 substituted indole (5a) | Indole | 5-Lipoxygenase (5-LOX) | 0.6[5] |
| 2-aryl-3-hydroxy-6-iodo-4H-chromen-4-one (3b) | Flavonol | Acetylcholinesterase (AChE) | 32.19[6] |
| 2-aryl-3-hydroxy-6-iodo-4H-chromen-4-one (3c) | Flavonol | Acetylcholinesterase (AChE) | 19.69[6] |
| Indole derivative 16 | Indole-based | SRC Kinase | 0.002[7] |
| Indole derivative 16 | Indole-based | EGFR Kinase | 1.026[7] |
Experimental Protocols
Synthesis of this compound Derivatives
A common method for the synthesis of this compound is through the iodination of indole.
General Procedure for Iodination of Indole:
-
Dissolve indole in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add N-iodosuccinimide (NIS) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for a specified time (e.g., 1-2 hours) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with sodium thiosulfate (B1220275) solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
Further derivatization can be achieved through various reactions at the N-1, C-2, or C-3 positions of the this compound core.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Kinase Inhibition Assay
Protocol (using ADP-Glo™ Kinase Assay as an example):
-
Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and serial dilutions of the this compound derivative in an appropriate kinase buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase and the this compound derivative. Initiate the reaction by adding the ATP/substrate mixture. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Perspectives
This compound derivatives represent a versatile and promising scaffold in drug discovery. The available data indicates their potential as anticancer, antiviral, and enzyme inhibitory agents. The presence of the iodine atom at the 5-position offers a handle for further chemical modifications, allowing for the fine-tuning of their biological activity and pharmacokinetic properties through structure-activity relationship (SAR) studies.
Future research should focus on synthesizing and screening a broader library of this compound derivatives to identify compounds with enhanced potency and selectivity for specific biological targets. In-depth mechanistic studies are also crucial to fully elucidate their modes of action and to identify novel therapeutic targets. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in this exciting and rapidly evolving field. The continued exploration of this compound chemistry holds the promise of delivering novel and effective therapeutic agents for a range of human diseases.
References
- 1. Antiviral activity of indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of antiviral action of 5-iodouracil deoxyriboside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5-Iodoindole: A Technical Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of key molecular scaffolds is paramount. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 5-iodoindole, a significant halogenated indole (B1671886) derivative.
Introduction to this compound
This compound is a vital building block in synthetic organic chemistry and medicinal chemistry. The presence of the iodine atom at the 5-position of the indole ring provides a reactive handle for various cross-coupling reactions, enabling the synthesis of complex molecular architectures. A thorough characterization of its spectroscopic properties is essential for reaction monitoring, quality control, and structural elucidation of its derivatives.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3400 | N-H Stretch |
| ~3100-3000 | Aromatic C-H Stretch |
| ~1600-1450 | Aromatic C=C Stretch |
Note: The N-H stretching frequency is sensitive to hydrogen bonding and may vary with concentration and solvent.[1]
Table 4: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 243 | Molecular Ion [M]⁺ |
| Key Fragmentation | Loss of Iodine (I) |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible acquisition of spectroscopic data. The following are general protocols applicable to the analysis of this compound.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
¹H NMR Acquisition: A standard single-pulse experiment is used with a spectral width of 12-16 ppm. Typically, 16-64 scans are acquired with a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled single-pulse experiment is performed with a spectral width of 200-240 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: Solid samples of this compound can be prepared as a potassium bromide (KBr) pellet or as a mull in Nujol.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹, and plotted as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Introduction: The this compound sample is introduced into the mass spectrometer. For volatile compounds, electron impact (EI) ionization is common.
-
Ionization: The sample is ionized, causing the formation of a molecular ion and various fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Logical Workflow for Spectroscopic Analysis
The general workflow for the synthesis and spectroscopic characterization of an indole derivative like this compound involves a series of logical steps to ensure the purity and correct structural assignment of the compound.
References
5-Iodoindole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Iodoindole is a pivotal heterocyclic building block in organic synthesis, serving as a versatile precursor for a myriad of complex molecules with significant biological and material science applications. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of this compound. It offers a compilation of its physicochemical and spectroscopic properties, detailed experimental protocols for its preparation, and illustrates its synthetic utility. This document is intended to be a comprehensive resource for researchers and professionals engaged in synthetic chemistry and drug discovery.
Introduction and Historical Perspective
The indole (B1671886) scaffold is a ubiquitous motif in natural products and pharmaceuticals. The introduction of a halogen, particularly iodine, at the 5-position of the indole ring, unlocks a diverse range of chemical transformations, primarily through cross-coupling reactions. This makes this compound a highly valuable intermediate in the synthesis of complex molecular architectures.
While a definitive "discovery" paper for this compound is not readily apparent in the historical literature, its existence and synthesis were established by the mid-20th century. A notable early reference is a 1967 publication by A.E. Hydorn in The Journal of Organic Chemistry, which describes a "convenient synthesis" of this compound, suggesting that earlier, perhaps less efficient, methods were already known.[1] Prior to this, a 1958 paper by G.D. Harvey in the Journal of the Chemical Society detailed the synthesis of 5-iodotryptophan, an amino acid derivative of this compound, implying the precursor's availability. The development of synthetic methods has continued, with recent advancements focusing on more efficient and regioselective direct iodination techniques.[2][3][4]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of this compound is essential for its application in synthesis and for the characterization of its derivatives.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆IN | [5] |
| Molecular Weight | 243.04 g/mol | [5] |
| Melting Point | 101-104 °C | |
| Appearance | Beige powder | |
| CAS Number | 16066-91-4 | [5] |
| InChI | 1S/C8H6IN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H | |
| InChIKey | TVQLYTUWUQMGMP-UHFFFAOYSA-N | |
| SMILES | C1=CC2=C(C=C1I)C=CN2 |
Spectroscopic Data
| Technique | Data | Reference/Notes |
| ¹H NMR | Predicted chemical shifts (CDCl₃, 400 MHz): δ ~8.1 (br s, 1H, NH), ~7.9 (d, 1H, H4), ~7.4 (dd, 1H, H6), ~7.2 (t, 1H, H2), ~7.0 (d, 1H, H7), ~6.5 (t, 1H, H3) ppm. | Based on analysis of spectra of 5-bromoindole (B119039) and other 5-substituted indoles.[6] The electron-withdrawing iodine atom is expected to deshield adjacent protons. |
| ¹³C NMR | Predicted chemical shifts (CDCl₃, 100 MHz): δ ~136 (C7a), ~131 (C5), ~129 (C4), ~128 (C6), ~125 (C2), ~113 (C7), ~103 (C3), ~84 (C5-I) ppm. | Inferred from data for this compound derivatives.[7] The carbon bearing the iodine (C5) will be significantly shifted. |
| Infrared (IR) | Characteristic peaks expected around 3400 cm⁻¹ (N-H stretch), 3100-3000 cm⁻¹ (aromatic C-H stretch), and in the fingerprint region below 1600 cm⁻¹ for the indole core. | General characteristics of indole derivatives.[7] |
| Mass Spectrometry (MS) | Expected [M]⁺ at m/z = 243.04. The isotopic pattern of iodine (¹²⁷I, 100%) will result in a single prominent molecular ion peak. | Calculated from the molecular formula. |
Synthesis of this compound
Several synthetic routes to this compound have been developed, each with its own advantages and limitations. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Direct C5-H Iodination of Indole
A modern and efficient method involves the direct, regioselective iodination of the indole C5 position.[2][3][4]
Experimental Protocol:
-
Reagents: Indole, N-Iodosuccinimide (NIS), Boron trifluoride etherate (BF₃·OEt₂), Dichloromethane (B109758) (DCM).
-
Procedure:
-
To a solution of indole (1.0 mmol) in dichloromethane (5 mL) at room temperature, add N-Iodosuccinimide (1.0 mmol).
-
Slowly add boron trifluoride etherate (2.0 mmol) to the mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford this compound.
-
Sandmeyer Reaction from 5-Aminoindole (B14826)
The Sandmeyer reaction provides a classical route to this compound from 5-aminoindole.[8][9][10] This multi-step process involves the diazotization of the amine followed by displacement with iodide.
Experimental Protocol:
-
Reagents: 5-Aminoindole, Hydrochloric acid (HCl), Sodium nitrite (B80452) (NaNO₂), Potassium iodide (KI).
-
Procedure:
-
Diazotization: Dissolve 5-aminoindole (1.0 mmol) in a mixture of concentrated hydrochloric acid and water at 0 °C. To this solution, add a solution of sodium nitrite (1.1 mmol) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
Iodination: In a separate flask, dissolve potassium iodide (1.5 mmol) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until nitrogen evolution ceases.
-
Cool the mixture and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with saturated sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization to yield this compound.
-
Halogen Exchange from 5-Bromoindole
This compound can also be synthesized from the more readily available 5-bromoindole via a Finkelstein-type halogen exchange reaction.
Experimental Protocol:
-
Reagents: 5-Bromoindole, Sodium iodide (NaI), Copper(I) iodide (CuI), N,N'-Dimethylethylenediamine (DMEDA), Dioxane.
-
Procedure:
-
In a reaction vessel, combine 5-bromoindole (1.0 mmol), sodium iodide (2.0 mmol), and copper(I) iodide (0.1 mmol).
-
Add dioxane (5 mL) and N,N'-dimethylethylenediamine (0.2 mmol) to the mixture.
-
Heat the reaction mixture at 110 °C for 24 hours under an inert atmosphere.
-
After cooling to room temperature, quench the reaction with aqueous ammonia (B1221849) and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain this compound.
-
Synthetic Applications and Workflows
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials. The carbon-iodine bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions.
Suzuki-Miyaura Coupling
A prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents at the 5-position.
Caption: Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties at the 5-position, leading to precursors for various applications, including electronic materials and pharmaceuticals.
Caption: Sonogashira coupling of this compound.
Conclusion
This compound stands as a cornerstone intermediate in modern organic synthesis. Its accessibility through various synthetic routes, coupled with the reactivity of the C-I bond, ensures its continued importance in the construction of complex molecules. This guide has provided a detailed overview of its history, properties, synthesis, and applications, aiming to equip researchers with the necessary knowledge for its effective utilization in their scientific endeavors. The ongoing development of novel synthetic methods will undoubtedly expand the utility of this versatile building block in the years to come.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regioselective C5-H direct iodination of indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. 5-ヨウ化インドール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. ht.bloomtechz.com [ht.bloomtechz.com]
- 9. Sandmeyer reaction [ns1.almerja.com]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
5-Iodoindole: A Privileged Scaffold in Modern Medicinal Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole (B1671886) nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Among its halogenated derivatives, 5-iodoindole has emerged as a particularly valuable building block for the development of novel therapeutic agents. The introduction of an iodine atom at the 5-position of the indole ring significantly influences the molecule's physicochemical properties, often enhancing its biological activity and providing a versatile handle for further chemical modifications.[3] This technical guide explores the potential applications of this compound in medicinal chemistry, focusing on its role in the development of anticancer, anti-neurodegenerative, and antimicrobial agents.
Anticancer Applications
The indole scaffold is a well-established pharmacophore in oncology, with numerous derivatives demonstrating potent anticancer activity.[4][5] this compound serves as a key intermediate in the synthesis of various anticancer agents, including kinase inhibitors, tubulin polymerization inhibitors, and modulators of crucial signaling pathways.
Kinase Inhibition
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[3] Indole derivatives have been successfully developed as kinase inhibitors, and the 5-iodo substitution can enhance their potency and selectivity.[1][6] For instance, derivatives of the multi-targeted tyrosine kinase inhibitor anlotinib, which features a substituted indole core, have shown efficacy against non-small cell lung cancer by targeting VEGFR, PDGFR, FGFR, and c-kit.[2]
Table 1: Anticancer Activity of Selected Indole Derivatives
| Compound | Target | Cancer Cell Line | IC50 | Reference |
| Indole Derivative 10b | EGFR, p53-MDM2 | A549 (Lung Carcinoma) | 12.0 nM | [3] |
| Indole Derivative 10b | K562 (Leukemia) | 10 nM | [3] | |
| Indole-thiophene 6a | Multiple | HT29 (Colon Carcinoma) | Nanomolar range | [5] |
| Indole-thiophene 6b | Multiple | HepG2 (Hepatocellular Carcinoma) | Nanomolar range | [5] |
| Chalcone-indole 12 | Tubulin | Multiple | 0.22 - 1.80 µM | [5] |
| 28-indole-betulin derivative | Not specified | MCF-7 (Breast Cancer) | Not specified (induces apoptosis) | [7] |
Tubulin Polymerization Inhibition
Microtubules are essential for cell division, making them an attractive target for anticancer drugs.[8] Several indole-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[8] The this compound moiety can be incorporated into these structures to potentially enhance their activity.
Experimental Workflow: Synthesis of an Indole-Based Anticancer Agent
Caption: A generalized workflow for the synthesis and evaluation of this compound-based anticancer candidates.
Applications in Neurodegenerative Diseases
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss.[8][9] Indole derivatives have shown promise in targeting various pathological mechanisms underlying these conditions, including neuroinflammation and protein aggregation.[10][11]
Targeting Neuroinflammation
Chronic neuroinflammation is a key contributor to the pathogenesis of neurodegenerative diseases.[12][13] Activated microglia and astrocytes release pro-inflammatory cytokines, leading to neuronal damage.[12] Indole-based compounds can modulate these inflammatory pathways.
Signaling Pathway: Microglial Activation in Neuroinflammation
Caption: this compound derivatives may inhibit the activation of microglia, reducing the release of pro-inflammatory cytokines and subsequent neuronal damage.
Table 2: Activity of Indole Derivatives in Neurodegenerative Disease Models
| Compound Class | Target | Bioactivity | Reference |
| Indole derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Nanomolar inhibition | [10] |
| Indole derivatives | Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B) | IC50 in µM range | [14] |
| Selenylated indolamides | Acetylcholinesterase (AChE) | Improved inhibition (in silico) | [15] |
Antimicrobial Applications
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents.[16] Indole and its derivatives have demonstrated significant antimicrobial and antibiofilm properties.[4][16] this compound, in particular, has shown promising activity against clinically relevant pathogens.
Table 3: Antimicrobial Activity of this compound
| Compound | Organism | MIC | Reference |
| This compound | Acinetobacter baumannii (XDR) | 64 µg/mL | [16] |
| This compound | Escherichia coli | Strong bactericidal activity | [4] |
| This compound | Staphylococcus aureus | Strong bactericidal activity | [4] |
Experimental Protocols
General Procedure for the Synthesis of this compound Derivatives
A common method for the synthesis of this compound derivatives involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Heck coupling, using this compound as the starting material.
Materials:
-
This compound
-
Appropriate coupling partner (e.g., terminal alkyne for Sonogashira, alkene for Heck)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (for Sonogashira)
-
Base (e.g., triethylamine, potassium carbonate)
-
Solvent (e.g., DMF, THF)
Procedure:
-
To a reaction vessel, add this compound, the coupling partner, the palladium catalyst, and the base. For Sonogashira coupling, also add copper(I) iodide.
-
Degas the reaction mixture and purge with an inert gas (e.g., argon or nitrogen).
-
Add the solvent and heat the reaction to the appropriate temperature (typically 60-100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
In Vitro Kinase Inhibition Assay
Materials:
-
Purified kinase enzyme
-
Kinase substrate (e.g., a peptide or protein)
-
ATP (adenosine triphosphate)
-
This compound derivative (test compound)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the this compound derivative in the assay buffer.
-
In a microplate, add the kinase enzyme, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the enzyme for a specific period.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination
Materials:
-
Bacterial strain
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
This compound
-
96-well microtiter plate
-
Incubator
Procedure:
-
Prepare a bacterial suspension and adjust its density to a 0.5 McFarland standard.
-
Prepare serial twofold dilutions of this compound in CAMHB in a 96-well microtiter plate.[16]
-
Inoculate each well with the bacterial suspension.[16]
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.[16]
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[16]
Conclusion
This compound is a versatile and valuable scaffold in medicinal chemistry with demonstrated potential in the development of anticancer, anti-neurodegenerative, and antimicrobial agents. Its unique properties and synthetic accessibility make it an attractive starting point for the design and synthesis of novel drug candidates. Further exploration of the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.
References
- 1. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens [frontiersin.org]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. news-medical.net [news-medical.net]
- 10. Design and synthesis of new indole drug candidates to treat Alzheimer's disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Neuroinflammatory Signaling in the Pathogenesis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 15. Rational Design and Greener Synthesis of Selenylated Indolamides as Potential Anti-Alzheimer’s Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
5-Iodoindole: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for 5-iodoindole (CAS No: 16066-91-4), a key intermediate in various chemical syntheses. Due to the limited availability of comprehensive toxicological data, a cautious approach is paramount when handling this compound. This guide summarizes available data, outlines safe handling protocols, and provides emergency procedures to ensure the well-being of laboratory personnel.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is categorized as follows:
-
Skin Irritation (Category 2) : Causes skin irritation.[1][2][3]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1][2][3]
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]
-
P264: Wash skin thoroughly after handling.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented below. A significant portion of data is not available, underscoring the need for careful handling.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆IN | [1][2][3] |
| Molecular Weight | 243.04 g/mol | [1][3] |
| Appearance | Powder | [1] |
| Color | Beige / Pale brown | [1][2] |
| Melting Point | 101-104 °C (lit.) | [7] |
| Boiling Point | No data available | [1] |
| Water Solubility | No information available | [1][2] |
| Vapor Pressure | No data available | [2] |
| Density | No data available | [1] |
| Odor | No information available | [1][2] |
Toxicological Information
The toxicological properties of this compound have not been thoroughly investigated.[1] The available information focuses on its irritant properties.
| Toxicological Endpoint | Data | Reference(s) |
| Acute Toxicity | No data available | [1][2] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [1][2][3] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | [1][2][3] |
| Respiratory Sensitization | No data available | [2] |
| Skin Sensitization | No data available | [2] |
| Germ Cell Mutagenicity | No data available | [1][2] |
| Carcinogenicity | No component is identified as a probable, possible, or confirmed human carcinogen by IARC. | [1][8] |
| Reproductive Toxicity | No data available | [1][2] |
| STOT - Single Exposure | Category 3 (May cause respiratory irritation); Target Organ: Respiratory system. | [1][2][4] |
| STOT - Repeated Exposure | No data available | [1][2] |
| Aspiration Hazard | No data available | [1] |
Experimental Protocols: Safe Handling Procedures
Adherence to the following protocols is mandatory to minimize exposure and ensure a safe working environment.
4.1. Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area.[5]
-
A certified chemical fume hood is required for all procedures that may generate dust or aerosols.[9]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]
4.2. Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1]
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices.[1]
-
Skin and Body Protection: Wear impervious clothing, such as a lab coat, to prevent skin contact.[1]
-
Respiratory Protection: For operations generating dust, use a NIOSH-approved N95 (US) or P1 (EU EN 143) particle respirator.[1][4]
4.3. General Handling
-
Avoid all personal contact, including inhalation of dust.[5]
-
Avoid formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[5]
-
Wash hands thoroughly before breaks and at the end of the workday.[1]
-
Keep containers securely sealed when not in use.[5]
4.4. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]
-
Some sources recommend refrigeration.[2]
-
The compound is light-sensitive; protect from light.[2]
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[1][2]
-
Conditions to Avoid: Excess heat, formation of dust, and exposure to light.[2]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[1][2]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may form, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen iodide.[1][2]
Emergency and First Aid Procedures
Experimental Workflow for Emergency Response
Caption: Emergency response workflow for this compound exposure.
-
Inhalation: If breathed in, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
In all cases of exposure, show the Safety Data Sheet to the attending medical professional.[1]
Spills and Disposal
Logical Flow for Spill Management
Caption: Step-by-step procedure for managing a this compound spill.
-
Spill Response:
-
Ensure adequate ventilation and evacuate personnel to safe areas.[1]
-
Wear appropriate personal protective equipment as detailed in Section 4.2.[1]
-
Prevent the product from entering drains.[1]
-
For dry spills, pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[1]
-
-
Waste Disposal:
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. 5-Iodo-1H-indole | C8H6IN | CID 2782313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-碘吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. This compound 97 16066-91-4 [sigmaaldrich.com]
- 7. This compound | 16066-91-4 [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
A Technical Guide to the Solubility of 5-Iodoindole in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-iodoindole, a key intermediate in pharmaceutical and agrochemical research.[1][2] While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document outlines the predicted solubility trends based on its chemical structure, provides detailed experimental protocols for determining its solubility, and offers a framework for the systematic presentation of solubility data.
Introduction to this compound
This compound (CAS No: 16066-91-4) is a solid, beige powder with a molecular weight of 243.04 g/mol and a melting point of 101-104 °C.[1][3][4][5][6] Its chemical structure, featuring an indole (B1671886) ring substituted with an iodine atom at the 5-position, makes it a valuable building block in organic synthesis. The presence of the iodine atom allows for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups. Understanding the solubility of this compound in common organic solvents is critical for its effective use in synthesis, purification, and formulation development.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound can be predicted in various common organic solvents. The indole moiety provides a degree of polarity and the capacity for hydrogen bonding via the N-H group, while the iodinated benzene (B151609) ring contributes to its nonpolar character.
A qualitative prediction of solubility is presented in the table below. It is anticipated that this compound will exhibit good solubility in polar aprotic and moderately polar solvents, and lower solubility in nonpolar and highly polar protic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderately Soluble | The indole N-H group can act as a hydrogen bond donor to the alcohol's oxygen, while the overall nonpolar character of the molecule limits high solubility. |
| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | The polar carbonyl group of the ketone can act as a hydrogen bond acceptor for the indole N-H. |
| Esters | Ethyl acetate | Soluble | The polar ester group can engage in dipole-dipole interactions and act as a hydrogen bond acceptor. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderately Soluble | Ethers can act as hydrogen bond acceptors, but their lower polarity compared to ketones and esters may result in slightly lower solubility. |
| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds with moderate polarity. |
| Aromatic Hydrocarbons | Toluene, Benzene | Sparingly Soluble | The nonpolar aromatic ring of the solvents can interact with the benzene ring of this compound via van der Waals forces, but the polar N-H group will limit solubility. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Very Soluble | These solvents are strong hydrogen bond acceptors and have high dielectric constants, making them excellent solvents for a wide range of organic compounds. |
Experimental Determination of Solubility
To obtain precise, quantitative solubility data, standardized experimental methods should be employed. The following sections detail the protocols for two common and reliable methods for determining the thermodynamic solubility of a solid compound in an organic solvent.
The shake-flask method is considered the gold standard for determining thermodynamic solubility. It involves equilibrating an excess of the solid solute with the solvent until a saturated solution is formed.
Experimental Workflow:
Caption: Workflow for the Shake-Flask Gravimetric Method.
Detailed Protocol:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired organic solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker or rotator. Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed at the same temperature until the excess solid has settled.
-
Filtration: Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.
-
Sample Aliquoting: Accurately transfer a known volume of the clear, saturated filtrate to a pre-weighed, clean, and dry vial.
-
Solvent Evaporation: Remove the solvent from the vial by evaporation, for example, using a rotary evaporator, a vacuum centrifuge, or a gentle stream of nitrogen.
-
Drying and Weighing: Dry the vial containing the solid residue in a vacuum oven until a constant weight is achieved. Record the final weight of the vial and residue.
-
Calculation: The solubility is calculated by subtracting the initial weight of the vial from the final weight to determine the mass of the dissolved this compound, and then dividing by the volume of the aliquot taken.
This method is highly accurate and requires a smaller amount of substance compared to the gravimetric method. It involves creating a calibration curve and then determining the concentration of the saturated solution.
Experimental Workflow:
References
The Versatile C-I Bond: A Technical Guide to the Reactivity of 5-Iodoindole
For Researchers, Scientists, and Drug Development Professionals
The indole (B1671886) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Functionalization of the indole nucleus is a key strategy in drug discovery, and among the various substituted indoles, 5-iodoindole stands out as a particularly versatile building block. The carbon-iodine (C-I) bond at the 5-position offers a highly reactive handle for a multitude of chemical transformations, primarily driven by transition-metal-catalyzed cross-coupling reactions. This technical guide provides an in-depth exploration of the reactivity of the C-I bond in this compound, offering insights into its application in the synthesis of complex molecules relevant to drug development.
The Nature of the C-I Bond in this compound
The reactivity of haloindoles in palladium-catalyzed cross-coupling reactions follows the general trend of I > Br > Cl.[1] The C-I bond is the longest and weakest among the carbon-halogen bonds, making this compound the most reactive of the common 5-haloindoles. This enhanced reactivity allows for coupling reactions to proceed under milder conditions, often requiring lower temperatures and less forcing catalyst systems compared to its bromo and chloro counterparts.[1] This feature is particularly advantageous when dealing with sensitive functional groups commonly found in complex drug-like molecules.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
The C-I bond in this compound is an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions provide a powerful platform for the synthesis of diverse libraries of 5-substituted indoles for structure-activity relationship (SAR) studies.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In the context of this compound, it allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 91-99 | [2] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) / SPhos (10) | K₃PO₄ | Dioxane/H₂O | 100 | >80 | [3] |
| 3 | 3-Pyridylboronic acid | P1 Precatalyst (1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 95 | [2] |
| 4 | 2-Benzofuranylboronic acid | P1 Precatalyst (1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 92 | [2] |
Note: Yields are often reported for analogous bromoindoles, but iodoindoles are expected to react with similar or higher efficiency under these or milder conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol) is placed in a reaction vessel. A suitable solvent system (e.g., dioxane/water or toluene/ethanol/water) is added, and the mixture is degassed and purged with an inert gas (e.g., argon or nitrogen). The reaction is then heated to the desired temperature (typically 60-100 °C) and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[2][4]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to introduce alkynyl groups at the 5-position of the indole ring, which are valuable functionalities for further transformations in drug synthesis.[5] The reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (2) | Et₃N | Acetonitrile | Reflux | High | |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Acetonitrile | Reflux | High | |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | - | Diisopropylamine | DMF | 100 | Moderate | [5] |
Note: While some protocols specify bromoindoles, the higher reactivity of this compound allows for efficient coupling, often under milder conditions.
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 mmol) and a terminal alkyne (1.1-1.5 mmol) in a suitable solvent (e.g., triethylamine (B128534) or DMF), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%) are added.[1][5] The reaction mixture is degassed and stirred under an inert atmosphere at room temperature or with heating (e.g., 60-100 °C) until the starting material is consumed. The reaction is then quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[5]
Caption: Catalytic cycles for the Sonogashira coupling of this compound.
Heck Reaction: Vinylation of the Indole Core
The Heck reaction enables the formation of a new C-C bond between this compound and an alkene, leading to the synthesis of 5-vinylindoles. These products are valuable intermediates for further functionalization.
Table 3: Heck Reaction of this compound with Alkenes
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Allyl alcohol | Pd(OAc)₂ (5) / PPh₃ (10) | Ag₂CO₃ | DMF | 80-100 | Moderate | |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) / P(o-tolyl)₃ (2) | Et₃N | Acetonitrile | 100 | High | [6] |
| 3 | Styrene | Pd(OAc)₂ (2) | K₂CO₃ | DMF | 120 | Good | [7] |
Experimental Protocol: General Procedure for the Heck Reaction
In a typical procedure, this compound (1.0 equiv), an alkene (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine (B1218219) ligand (e.g., PPh₃ or P(o-tolyl)₃, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equiv) are combined in an anhydrous solvent (e.g., DMF or acetonitrile) under an inert atmosphere.[8] The reaction mixture is heated to the required temperature (typically 80-120 °C) and monitored until completion. After cooling, the mixture is worked up by dilution with an organic solvent and washing with aqueous solutions. The product is then isolated and purified by column chromatography.[8]
Caption: A typical experimental workflow for the Heck reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. Applied to this compound, it allows for the introduction of a diverse range of primary and secondary amines at the 5-position, a crucial transformation in the synthesis of many biologically active compounds.
Table 4: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 80 | High | [9][10] |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-Amyl alcohol | 100 | High | [11] |
| 3 | Benzylamine | Pd(OAc)₂ (1) | RuPhos (2) | Cs₂CO₃ | Toluene | 110 | High | [10] |
Note: The choice of ligand is critical and depends on the nature of the amine. Iodoindoles generally react more readily than bromoindoles.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
An oven-dried reaction vessel is charged with this compound (1.0 equiv), a palladium precatalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 2-10 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 equiv). The vessel is evacuated and backfilled with an inert gas. A degassed solvent (e.g., toluene or dioxane) is added, followed by the amine (1.1-1.5 equiv). The reaction is heated to the appropriate temperature (typically 80-110 °C) and stirred until the starting material is consumed. The reaction mixture is then cooled, diluted with a solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.[10]
Caption: Logical relationship of components in Buchwald-Hartwig amination.
C-H Activation and Other Transformations
While cross-coupling reactions are the most prominent applications, the C-I bond can also influence other transformations. For instance, the presence of a halogen at the 5-position can direct C-H activation at other positions of the indole ring.[12] Furthermore, the iodo group can be transformed into other functionalities through reactions such as lithium-halogen exchange, opening up alternative synthetic pathways.
Conclusion
This compound is a highly valuable and reactive building block in modern organic synthesis, particularly for applications in drug discovery and development. The C-I bond serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. The high reactivity of the C-I bond allows these transformations to proceed under mild conditions with high efficiency, providing access to a vast chemical space of 5-substituted indoles. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers aiming to leverage the unique reactivity of this compound in the synthesis of novel and complex molecular architectures.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
5-Iodoindole: A Strategic Building Block for the Synthesis of Bioactive Natural Products
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole (B1671886) nucleus is a privileged scaffold in a vast array of natural products and pharmacologically active compounds. Among the various functionalized indoles, 5-iodoindole has emerged as a particularly versatile and valuable building block in the total synthesis of complex natural products. Its strategic importance lies in the reactivity of the carbon-iodine bond, which serves as a handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides a comprehensive overview of the application of this compound in the synthesis of bioactive natural products, with a focus on key synthetic strategies, detailed experimental protocols, and the biological implications of the resulting molecules.
The Role of this compound in Cross-Coupling Reactions
The C-I bond at the 5-position of the indole ring is particularly amenable to transition-metal-catalyzed cross-coupling reactions. This has made this compound a favored precursor for the introduction of diverse substituents at this position, enabling the construction of complex molecular architectures.
Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura coupling is one of the most widely employed methods for the arylation and vinylation of this compound. This reaction offers a robust and high-yielding approach to forming C(sp²)-C(sp²) bonds.
Table 1: Selected Examples of Suzuki-Miyaura Coupling Reactions with this compound Derivatives in Natural Product Synthesis
| Natural Product | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Dragmacidin D Intermediate | Indole-boronic acid derivative | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Methanol/H₂O | 83 | [1] |
| Hamacanthin B Precursor | Vinylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 75 | [2] |
| Meridianin G | 2-amino-4-chloropyrimidine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 63 | [3] |
Sonogashira Coupling
The Sonogashira coupling, which involves the palladium- and copper-co-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide, provides a direct route to 5-alkynylindoles. This functionality can be a key structural motif in itself or serve as a precursor for further transformations.[4]
Heck Coupling
The Heck reaction, the palladium-catalyzed coupling of an alkene with an aryl halide, has also been utilized to introduce alkenyl substituents at the 5-position of the indole ring.
C-N Cross-Coupling
Buchwald-Hartwig amination and other palladium-catalyzed C-N cross-coupling reactions allow for the direct introduction of nitrogen-based functional groups at the 5-position of the indole nucleus, a key step in the synthesis of many nitrogen-containing natural products.[5][6]
Total Synthesis of Bioactive Marine Alkaloids
The utility of this compound as a building block is exemplified in the total synthesis of several complex marine alkaloids with significant biological activities.
Dragmacidin D
Dragmacidin D is a bis(indole) alkaloid isolated from marine sponges that exhibits a range of biological activities, including the induction of apoptosis in cancer cells.[2][7] The first total synthesis of dragmacidin D, accomplished by Stoltz and coworkers, strategically employed a Suzuki coupling reaction involving a this compound derivative to construct the core structure of the molecule.[1][8]
To a solution of the this compound derivative (1.0 equiv) and the corresponding indole-boronic acid (1.2 equiv) in a mixture of toluene, methanol, and water (4:1:1) was added sodium carbonate (2.0 equiv). The mixture was degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) was then added, and the reaction mixture was heated to 80 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the mixture was diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel to afford the coupled product.
Table 2: Quantitative Data for the Total Synthesis of Dragmacidin D (Stoltz et al.) [1]
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Bartoli Indole Synthesis | VinylMgBr, THF, -40 °C | 33 |
| 2 | SEM Protection | NaH, SEMCl, THF, 0 °C to rt | 92 |
| 3 | Borylation | t-BuLi, i-PrOBpin, THF, -78 °C | 74 |
| 4 | Suzuki Coupling | Indole-boronic acid, Pd(PPh₃)₄, Na₂CO₃, PhH/MeOH/H₂O, 80 °C | 83 |
| ... | ... | ... | ... |
| 21 | Guanidinylation | NH₂CN, CF₃CO₂H, EtOH, 60 °C | 86 |
Hamacanthin B
Hamacanthin B is another bis(indole) alkaloid possessing a dihydropyrazinone core, which has demonstrated antifungal activity.[8][9] The enantioselective total synthesis of hamacanthin B has been achieved, wherein cross-coupling strategies involving functionalized indoles play a crucial role.[2][10]
A solution of the azido-amide precursor (1.0 equiv) in dry THF was treated with triphenylphosphine (B44618) (1.2 equiv) at room temperature. The reaction mixture was stirred for 2 hours, during which the formation of the iminophosphorane was observed. The solvent was then removed under reduced pressure, and the residue was dissolved in toluene and heated to reflux for 6 hours to effect the intramolecular aza-Wittig cyclization. After cooling, the solvent was evaporated, and the crude product was purified by flash chromatography to yield hamacanthin B.
Table 3: Spectroscopic Data for Key Intermediates in Hamacanthin B Synthesis [10]
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| (S)-2-azido-(indol-3-yl)ethylamine derivative | 8.17 (d, J = 1.6 Hz, 1H), 7.77 (dd, J = 6.7, 1.7 Hz, 2H), 7.56 (d, J = 0.8 Hz, 1H), 4.89 (br, 2H), 3.58 (m, 1H), 1.45 (s, 9H) | 155.8, 145.6, 136.0, 134.6, 130.2, 127.3, 126.9, 124.5, 121.3, 119.1, 118.5, 116.9, 80.1, 58.5, 44.8, 28.3 | 556.2 [M+Na]⁺ |
| Hamacanthin B | ... | ... | ... |
Other Natural Products
The utility of this compound extends to the synthesis of other natural product families, including the Meridianins , a class of marine alkaloids with kinase inhibitory activity, and Marinoquinoline A , a pyrroloquinoline alkaloid.[3][11] Syntheses of these molecules often involve strategic cross-coupling reactions of appropriately substituted iodoindoles.[3]
Biological Activity and Signaling Pathways
The natural products synthesized from this compound often possess potent biological activities, making them attractive targets for drug development.
Dragmacidin D: Induction of Apoptosis
Dragmacidin D has been shown to induce apoptosis in triple-negative breast cancer cells.[2][7] Its mechanism of action is hypothesized to involve the inhibition of protein synthesis or ribonucleotide reductase.[2][7]
-
Protein Synthesis Inhibition: Inhibition of protein synthesis leads to a cellular stress response that can trigger the intrinsic pathway of apoptosis. This involves the activation of caspases and ultimately leads to programmed cell death.[12][13][14]
-
Ribonucleotide Reductase Inhibition: Ribonucleotide reductase is a crucial enzyme for DNA synthesis and repair. Its inhibition leads to dNTP pool depletion, causing replication stress, DNA damage, and subsequent activation of apoptotic pathways.[15][16]
Hamacanthin B: Antifungal Activity
Hamacanthin B exhibits antifungal activity, likely through the disruption of the fungal cell wall.[9] The fungal cell wall is a unique and essential structure, making it an attractive target for antifungal agents. Key components of the fungal cell wall include β-(1,3)-glucan and chitin. Inhibition of the synthesis of these components leads to a loss of cell wall integrity and ultimately cell death.[17][18]
Experimental Workflows
The synthesis of complex natural products using this compound as a starting material typically involves a multi-step sequence. Key transformations often include protection of the indole nitrogen, the strategic cross-coupling reaction, and subsequent functional group manipulations to complete the synthesis.
Conclusion
This compound has proven to be an invaluable building block in the field of natural product synthesis. Its utility in a variety of powerful cross-coupling reactions allows for the efficient and strategic construction of complex molecular architectures. The total syntheses of bioactive marine alkaloids such as Dragmacidin D and Hamacanthin B highlight the importance of this compound in developing synthetic routes to molecules with significant therapeutic potential. As new cross-coupling methodologies continue to be developed, the role of this compound as a key synthetic intermediate is poised to expand even further, opening up new avenues for the synthesis of novel natural products and their analogues for drug discovery and development.
References
- 1. synarchive.com [synarchive.com]
- 2. Enantioselective synthesis of marine indole alkaloid hamacanthin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The first total synthesis of dragmacidin d - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in the total synthesis of bis- and tris-indole alkaloids containing N-heterocyclic linker moieties - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00012A [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sciencefeatured.com [sciencefeatured.com]
- 12. Inhibition of protein synthesis in apoptosis: differential requirements by the tumor necrosis factor alpha family and a DNA-damaging agent for caspases and the double-stranded RNA-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. What are RNR inhibitors and how do they work? [synapse.patsnap.com]
- 17. m.youtube.com [m.youtube.com]
- 18. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacophore Potential of the 5-Iodoindole Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole (B1671886) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and FDA-approved drugs. Its unique electronic properties and ability to participate in various biological interactions have made it a privileged scaffold in drug discovery. The introduction of a halogen atom, particularly iodine, at the 5-position of the indole ring, creates the 5-iodoindole scaffold, a pharmacophore with significant potential for developing novel therapeutics. The iodine atom can act as a hydrophobic feature, a hydrogen bond acceptor, and a "heavy atom" that can favorably alter pharmacokinetic properties. This technical guide provides an in-depth exploration of the pharmacophore potential of the this compound scaffold, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Biological Activities and Protein Targets
The this compound scaffold has been incorporated into a diverse range of small molecules exhibiting a wide spectrum of biological activities. These compounds have shown promise as anticancer, antimicrobial, and neurological agents, among others. The versatility of this scaffold lies in its ability to interact with various protein targets, leading to the modulation of critical signaling pathways.
Anticancer Activity
A significant area of investigation for this compound derivatives has been in the field of oncology. These compounds have demonstrated potent cytotoxic effects against various cancer cell lines, often through the inhibition of tubulin polymerization.
Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them an attractive target for anticancer drugs. Several this compound-containing molecules have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.
Table 1: Anticancer Activity and Tubulin Polymerization Inhibition of Selected this compound Derivatives
| Compound | Cancer Cell Line | Antiproliferative IC50 (µM) | Tubulin Polymerization Inhibition IC50 (µM) | Reference |
| 2-phenyl-3-(3,4,5-trimethoxyphenylthio)-5-iodoindole | MCF-7 (Breast) | 0.013 | 2.0 | [1] |
| 2-phenyl-3-(3,4,5-trimethoxyphenylcarbonyl)-5-iodoindole | HeLa (Cervical) | 0.052 | 3.3 | [1] |
| 6-(1H-indol-5-yl)-[2][3]triazolo[3,4-b][3][4]thiadiazole derivative with this compound | A549 (Lung) | 0.51 | 1.34 | [5] |
Antimicrobial Activity
The this compound scaffold has also been explored for its potential in combating microbial infections. Certain derivatives have shown notable activity against multidrug-resistant bacteria.
Table 2: Antimicrobial Activity of this compound
| Compound | Microorganism | Activity | Reference |
| This compound | Acinetobacter baumannii | Inhibition of motility and biofilm formation | [3] |
Neurological Activity
Indole derivatives are well-known for their interactions with neurological targets due to their structural resemblance to neurotransmitters like serotonin. The introduction of a 5-iodo substituent can modulate the binding affinity and selectivity for various receptors.
Sigma receptors are implicated in a range of neurological disorders, and ligands targeting these receptors are of significant interest.
Table 3: Sigma Receptor Binding Affinity of a this compound Derivative
| Compound | Receptor | Ki (nM) | Reference |
| 1-(2-(3-(5-iodo-1H-indol-1-yl)propyl)phenyl)pyrrolidine | Sigma-1 | 1.5 | [6] |
| Sigma-2 | 35.7 | [6] |
The 5-HT3 receptor, a ligand-gated ion channel, is a target for antiemetic drugs. Halogenated indoles have been shown to modulate its activity. While specific data for this compound is limited, 5-chloroindole (B142107) has been studied as a positive allosteric modulator.[7]
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel this compound derivatives. This section provides an overview of key experimental protocols.
Synthesis of this compound Derivatives
A common strategy for synthesizing functionalized 5-iodoindoles is through the direct iodination of an indole precursor.
General Protocol for Regioselective C5-H Direct Iodination of Indoles:
-
To a solution of the starting indole (1.0 mmol) in a suitable solvent (e.g., DCM), add an iodinating agent (e.g., N-iodosuccinimide, 1.2 mmol).
-
Add a Lewis acid catalyst (e.g., BF3·Et2O, 1.5 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for the specified time (typically 1-4 hours), monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na2S2O3.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
This is a general protocol and may require optimization for specific substrates.
Biological Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound compound for the desired time (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[2][3][4][6]
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Protocol:
-
Reconstitute purified tubulin protein in a general tubulin buffer.
-
In a 96-well plate, add the tubulin solution, GTP (to initiate polymerization), and the test compound at various concentrations.
-
Incubate the plate at 37°C and monitor the increase in absorbance at 340 nm over time using a plate reader. The increase in absorbance corresponds to the formation of microtubules.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[8][9][10][11][12]
This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Protocol for Sigma-1 Receptor Binding:
-
Prepare membrane homogenates from a tissue or cell line expressing the sigma-1 receptor.
-
In a 96-well plate, incubate the membrane preparation with a constant concentration of a radiolabeled sigma-1 ligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the this compound test compound.
-
Incubate to allow binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity of the filter-bound complex using a scintillation counter.
-
Calculate the Ki value, which represents the inhibitory constant of the test compound.[13][14][15][16]
Visualizing Workflows and Pathways
Graphviz diagrams are provided to illustrate key experimental workflows and a representative signaling pathway.
References
- 1. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. MTT (Assay protocol [protocols.io]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Tubulin Polymerization Assay [bio-protocol.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
5-Iodoindole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the commercial availability, synthesis, and biological applications of 5-Iodoindole, a versatile building block in medicinal chemistry.
This technical guide provides a detailed overview of this compound, a halogenated derivative of indole (B1671886) that serves as a crucial intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on the commercial landscape, synthesis methodologies, and key applications of this compound. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided for key synthetic and analytical procedures. Furthermore, signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz to facilitate a deeper understanding of the underlying mechanisms.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers, catering to both research and bulk quantity requirements. The purity of commercially available this compound typically ranges from 97% to over 99%. Researchers should consult the suppliers' certificates of analysis for lot-specific purity and impurity profiles.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | CAS Number |
| Sigma-Aldrich | ≥97%[1] | 16066-91-4[1] |
| Thermo Scientific Chemicals | ≥96.0% (GC)[2] | 16066-91-4[2] |
| ChemicalBook | 99%[3] | 16066-91-4[3] |
| BLD Pharm | Information not available | 16066-91-4[4] |
| Guidechem | 98%[5] | 16066-91-4[5] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties are essential for its handling, storage, and application in various experimental setups.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₆IN | [2] |
| Molecular Weight | 243.04 g/mol | |
| CAS Number | 16066-91-4 | [2] |
| Melting Point | 94.0-102.0 °C[2] | [2] |
| Appearance | White to pink or pale cream to cream to pale brown crystals or powder | [2] |
| IUPAC Name | 5-iodo-1H-indole | [2] |
| InChI Key | TVQLYTUWUQMGMP-UHFFFAOYSA-N | [2] |
| SMILES | Ic1ccc2[nH]ccc2c1 |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound can be achieved through several routes. Below are detailed protocols for two common methods: the Sandmeyer reaction starting from 5-aminoindole (B14826) and the direct iodination of indole using N-iodosuccinimide (NIS).
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is adapted from the well-established Sandmeyer reaction, a versatile method for the synthesis of aryl halides from aryl diazonium salts.[6]
Materials:
-
5-Aminoindole
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Sodium Nitrite (B80452) (NaNO₂)
-
Potassium Iodide (KI)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) Gel for column chromatography
-
Ethyl Acetate (B1210297)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stir bar and stirrer/hotplate
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Diazotization of 5-Aminoindole:
-
In a three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 5-aminoindole (1.0 eq) in a mixture of concentrated hydrochloric acid and deionized water.
-
Cool the solution to 0-5 °C using an ice-salt bath.
-
In a separate beaker, prepare a solution of sodium nitrite (1.05 eq) in deionized water.
-
Add the sodium nitrite solution dropwise to the stirred 5-aminoindole solution over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate beaker, prepare a solution of potassium iodide (1.1 eq) in deionized water.
-
Add the potassium iodide solution dropwise to the cold diazonium salt solution over 30 minutes, while maintaining the temperature at 0-5 °C.
-
Observe for the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure this compound.
-
Protocol 2: Direct Iodination of Indole using N-Iodosuccinimide (NIS)
This method provides a more direct route to this compound from the parent indole.
Materials:
-
Indole
-
N-Iodosuccinimide (NIS)
-
Dichloromethane (CH₂Cl₂)
-
Boron Trifluoride Etherate (BF₃·OEt₂)
-
Saturated Sodium Thiosulfate (B1220275) Solution (Na₂S₂O₃)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Equipment:
-
Round-bottom flask
-
Magnetic stir bar and stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve indole (1.0 eq) in dichloromethane.
-
Add N-iodosuccinimide (1.0 eq) to the solution and stir at room temperature.
-
Carefully add boron trifluoride etherate (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a saturated sodium thiosulfate solution to remove any unreacted iodine.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to obtain pure this compound.
-
References
CAS number and molecular weight of 5-Iodoindole
This guide provides comprehensive information on the chemical properties, synthesis, and applications of 5-Iodoindole, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Properties
This compound is a halogenated derivative of indole (B1671886), a prominent heterocyclic aromatic compound. The introduction of an iodine atom at the 5-position of the indole ring significantly influences its chemical reactivity and utility as a synthetic intermediate.
Chemical Identifiers and Molecular Properties
| Property | Value | Citations |
| CAS Number | 16066-91-4 | [1][2][3][4][5] |
| Molecular Formula | C8H6IN | [1][2][3][5] |
| Molecular Weight | 243.04 g/mol | [1][2][3][4][5] |
| IUPAC Name | 5-iodo-1H-indole | [1][6] |
| Synonyms | 5-Iodo-1H-indole | [1][3] |
| Melting Point | 101-104 °C | [3] |
| Boiling Point | 341.7±15.0 °C (Predicted) | [3] |
| Density | 1.960±0.06 g/cm3 (Predicted) | [3] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are crucial for its effective application in research and development.
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the iodination of indole. A generalized protocol is as follows:
-
Dissolution: Dissolve indole in a suitable organic solvent, such as N,N-dimethylformamide (DMF), in a reaction vessel.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition of Iodinating Agent: Slowly add an iodinating agent, such as N-Iodosuccinimide (NIS), portion-wise to the cooled solution while stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (indole) is consumed.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted iodine.
-
Extraction: Extract the product into an organic solvent like ethyl acetate (B1210297).
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to obtain pure this compound.
Workflow for Synthesis of this compound
Applications in Drug Development and Research
This compound serves as a versatile building block in the synthesis of various biologically active compounds and pharmaceutical agents. Its iodine atom provides a reactive handle for cross-coupling reactions, enabling the introduction of diverse functional groups.
Role in Cross-Coupling Reactions
This compound is a key substrate in several palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures.
-
Suzuki Coupling: Reaction of this compound with a boronic acid or ester to form a new carbon-carbon bond. This is widely used to synthesize biaryl compounds.
-
Heck Coupling: Reaction with an alkene to form a substituted alkene. This is useful for extending carbon chains.
-
Sonogashira Coupling: Reaction with a terminal alkyne to form a carbon-carbon triple bond. This is employed in the synthesis of various natural products and drug candidates.
Logical Relationship of Cross-Coupling Reactions
References
- 1. 5-Iodo-1H-indole | C8H6IN | CID 2782313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS-16066-91-4, 5- Iodo Indole Manufacturers, Suppliers & Exporters in India | 123365 [cdhfinechemical.com]
- 3. This compound | 16066-91-4 [chemicalbook.com]
- 4. This compound 97 16066-91-4 [sigmaaldrich.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 5-Iodoindole with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole (B1671886) scaffold is a privileged heterocyclic motif frequently found in a vast array of biologically active natural products and pharmaceutical agents. Functionalization of the indole core is a key strategy in medicinal chemistry for the development of novel therapeutics. Specifically, the introduction of aryl groups at the 5-position of the indole ring can significantly modulate the pharmacological properties of the resulting compounds, leading to the discovery of potent drug candidates for various diseases.[1]
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids make it an indispensable tool in modern organic synthesis. This application note provides a detailed protocol for the Suzuki coupling of 5-iodoindole with various arylboronic acids, a crucial transformation for the synthesis of diverse 5-arylindole libraries for drug discovery and development.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, such as an arylboronic acid, with an organic halide, in this case, this compound. The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the this compound to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium(II) center, replacing the iodide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated to form the 5-arylindole product, regenerating the palladium(0) catalyst.
The choice of catalyst, ligand, base, and solvent is critical for the success and efficiency of the reaction.
Data Presentation: Reaction Conditions and Yields
The following table summarizes the reaction conditions and corresponding yields for the Suzuki coupling of this compound with a variety of arylboronic acids. This data provides a valuable reference for reaction optimization and substrate scope exploration.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol/H₂O (4:1:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 90 | 8 | 92 |
| 3 | 3-Chlorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 88 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O (4:1) | 85 | 12 | 81 |
| 5 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 10 | 78 |
| 6 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 110 | 18 | 75 |
| 7 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol/H₂O (4:1:1) | 100 | 14 | 86 |
| 8 | 3,5-Dimethylphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 90 | 8 | 94 |
Yields are for isolated products after purification.
Experimental Protocols
This section provides detailed methodologies for two common protocols for the Suzuki coupling of this compound with arylboronic acids.
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the solvent mixture of Toluene:Ethanol:Water (4:1:1, 10 mL).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (0.05 mmol) to the reaction mixture.
-
Attach the reflux condenser and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-16 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired 5-arylindole.
Protocol 2: Microwave-Assisted Procedure using Pd(dppf)Cl₂
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.3 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave reaction vial, add this compound (0.5 mmol), the arylboronic acid (0.65 mmol), and cesium carbonate (1.0 mmol).
-
Add the Pd(dppf)Cl₂ catalyst (0.015 mmol).
-
Add a degassed solvent mixture of 1,4-Dioxane:Water (3:1, 4 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 30-60 minutes with stirring.
-
After cooling, dilute the reaction mixture with ethyl acetate (15 mL).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water (2 x 5 mL) and brine (5 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography to yield the pure 5-arylindole derivative.
Mandatory Visualizations
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki coupling of this compound.
References
Application Notes and Protocols for the Sonogashira Coupling of 5-Iodoindole with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, has become a cornerstone in medicinal chemistry for the synthesis of 5-alkynylindoles.[2] The indole (B1671886) scaffold is a privileged structure found in numerous biologically active compounds, and functionalization at the 5-position with an alkyne moiety provides a versatile handle for the synthesis of novel therapeutic agents targeting a range of diseases, including cancer and gout, by acting as inhibitors of enzymes like tubulin and xanthine (B1682287) oxidase.[2] Iodoindoles are the most reactive among haloindoles for this transformation, typically allowing for milder reaction conditions.[3]
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative conditions and yields for the Sonogashira coupling of 5-iodoindole and related haloindoles with various terminal alkynes.
Table 1: Sonogashira Coupling of this compound with Various Terminal Alkynes
| Entry | Terminal Alkyne | Palladium Catalyst (mol%) | Copper(I) Iodide (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ (3) | 5 | Et₃N | DMF | 80 | 4-6 | 93 | [2] |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | 5 | Et₃N | THF | RT | 12-24 | ~85 | [2] |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | 4 | DIPA | DMF | 80 | 8 | 88 | [4] |
| 4 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | 5 | Et₃N | MeCN | RT | 24 | 92 | [4] |
| 5 | 2-Methyl-3-butyn-2-ol | 5% Pd/Al₂O₃ | 0.1% Cu₂O | Et₃N | THF-DMA (9:1) | 80 | - | 58 | [5] |
Note: Iodoindoles are generally more reactive than bromoindoles, and reaction conditions can often be milder. The data for 5-bromoindole (B119039) is included for comparative purposes.
Table 2: Sonogashira Coupling of Other Haloindoles
| Entry | Indole Substrate | Terminal Alkyne | Palladium Catalyst (mol%) | Copper(I) Iodide (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | 5 | TEA | DMF | 100 | 16 | 85 | [4] |
| 2 | N-Methyl-5-bromoindole | 1-Heptyne | Pd(PPh₃)₄ (5) | 10 | Piperidine | THF | 65 | 24 | 78 | [4] |
| 3 | N-Methyl-3-iodoindole | Phenylacetylene | Pd(PPh₃)₄ (5) | 10 | TEA | THF | 60 | 12 | - | [6] |
Experimental Protocols
The following are detailed methodologies for the Sonogashira coupling of this compound with representative terminal alkynes.
Protocol 1: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 mmol, 243 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 132 µL)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 mmol, 21 mg)
-
Copper(I) iodide (CuI) (0.05 mmol, 10 mg)
-
Triethylamine (B128534) (Et₃N) (2.0 mmol, 202 mg, 279 µL)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF) (5 mL)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous, degassed DMF (5 mL) and triethylamine via syringe.
-
Add phenylacetylene dropwise via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of ammonium (B1175870) chloride and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to obtain 5-(phenylethynyl)-1H-indole.[2]
Protocol 2: Sonogashira Coupling of this compound with Propargyl Alcohol
Materials:
-
This compound (1.0 mmol, 243 mg)
-
Propargyl alcohol (1.2 mmol, 67 mg, 70 µL)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 mmol, 21 mg)
-
Copper(I) iodide (CuI) (0.05 mmol, 10 mg)
-
Triethylamine (Et₃N) (2.0 mmol, 202 mg, 279 µL)
-
Anhydrous, degassed Tetrahydrofuran (THF) (10 mL)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF (10 mL) and triethylamine.
-
Add propargyl alcohol dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Follow the general work-up and purification procedure as described in Protocol 1 to yield the desired product, 3-(1H-indol-5-yl)prop-2-yn-1-ol.[2]
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Sonogashira coupling of this compound.
Signaling Pathway: Inhibition of Tubulin Polymerization
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Iodoindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation is particularly valuable in medicinal chemistry and drug development due to its broad substrate scope and tolerance of various functional groups, enabling the synthesis of a diverse array of arylamines.[1] The indole (B1671886) scaffold is a privileged structure found in numerous natural products and pharmaceuticals. Functionalization at the 5-position of the indole ring is a key strategy for modulating the biological and physicochemical properties of these molecules. The Buchwald-Hartwig amination of 5-iodoindole provides a direct and efficient route to synthesize 5-aminoindole (B14826) derivatives, which are important intermediates and pharmacophores in drug discovery. 5-aminoindoles have been investigated for their potential as lipoxygenase inhibitors for the treatment of inflammatory diseases and have applications in hydrophobic charge induction chromatography.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of this compound with a primary or secondary amine in the presence of a suitable base and a phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand. The catalytic cycle is generally understood to proceed through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-I bond of this compound to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the 5-aminoindole product, which regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.
The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines) or N-heterocyclic carbene (NHC) ligands are often essential to facilitate the reductive elimination step and prevent catalyst decomposition.[2] While aryl iodides are generally reactive electrophiles, their use in Buchwald-Hartwig amination can sometimes be challenging due to the potential for the iodide anion to form unreactive palladium dimers, which can inhibit the catalytic cycle.[3] The selection of an appropriate ligand and reaction conditions is therefore crucial to ensure high yields.
Data Presentation: Reaction Parameters and Yields
The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of this compound. It has been noted in the literature that the reaction of this compound is generally efficient with primary amines, but can be less effective with secondary amines. The data presented here is representative of conditions commonly used for the amination of haloindoles and related heterocycles.
Table 1: Amination of this compound with Primary Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-24 | Good to Excellent |
| p-Toluidine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 12-24 | Good to Excellent |
| n-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.5) | THF | 80 | 12-24 | Good |
| Benzylamine | Pd(OAc)₂ (2) | JohnPhos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 12-24 | Good |
Table 2: Amination of this compound with Secondary Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (2.0) | Toluene | 110 | 24 | Moderate |
| Piperidine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.5) | 1,4-Dioxane | 110 | 24 | Moderate to Low |
| N-Methylaniline | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (2.0) | THF | 80 | 24 | Moderate to Low |
| Dibenzylamine | Pd(OAc)₂ (2) | JohnPhos (4) | Cs₂CO₃ (2.5) | Toluene | 110 | 24 | Low |
Experimental Protocols
The following is a general procedure for the Buchwald-Hartwig amination of this compound. The specific catalyst, ligand, base, and reaction conditions should be optimized based on the amine coupling partner.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine or NHC ligand (e.g., XPhos, RuPhos, BrettPhos, JohnPhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, LHMDS)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, THF)
-
Schlenk tube or microwave vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), the palladium precatalyst (e.g., 2 mol%), and the ligand (e.g., 4 mol%).
-
Inert Atmosphere: Seal the vessel with a rubber septum or cap. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Addition of Reagents: Under the inert atmosphere, add the base (1.5-2.5 equiv). Add the anhydrous solvent (to achieve a concentration of 0.1-0.2 M) via syringe. Finally, add the amine (1.2-1.5 equiv) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the celite pad with additional organic solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the pure 5-aminoindole derivative.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
References
Synthesis of 5-Substituted Indoles Using 5-Iodoindole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of a diverse range of 5-substituted indoles utilizing 5-iodoindole as a key starting material. The methodologies outlined herein leverage robust and versatile palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These techniques are fundamental in medicinal chemistry and drug discovery for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures and facilitating structure-activity relationship (SAR) studies.
Introduction
The indole (B1671886) scaffold is a privileged heterocyclic motif present in a vast number of natural products, pharmaceuticals, and agrochemicals.[1] Functionalization at the C5 position of the indole ring is a common strategy for modulating the biological and physicochemical properties of these molecules. This compound serves as an excellent precursor for such modifications due to the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions, generally showing higher reactivity than the corresponding bromo or chloro derivatives.[2] This increased reactivity often allows for milder reaction conditions and broader substrate scope.
This guide offers detailed experimental procedures, data on reaction yields with various coupling partners, and visual diagrams of the catalytic cycles and experimental workflows to aid researchers in the efficient synthesis of 5-substituted indole derivatives.
General Experimental Workflow
A generalized workflow for the palladium-catalyzed cross-coupling of this compound is presented below. This involves the careful setup of an inert atmosphere, the addition of reagents, the reaction itself, and subsequent workup and purification.
References
Application Notes and Protocols for N-Protection of 5-Iodoindole
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Iodoindole is a valuable heterocyclic building block in medicinal chemistry and materials science, often utilized in cross-coupling reactions and as a precursor for complex molecular scaffolds.[1] The nitrogen atom of the indole (B1671886) ring possesses a reactive proton and can undergo undesired side reactions. Therefore, protection of the indole nitrogen is a crucial step in multi-step syntheses to ensure regioselectivity and improve yields in subsequent transformations. This document provides detailed protocols for the N-protection of this compound using three common protecting groups: tert-butoxycarbonyl (Boc), 2-(trimethylsilyl)ethoxymethyl (SEM), and p-toluenesulfonyl (Tosyl).
Safety Precautions: this compound is an irritant that can cause skin and serious eye irritation, as well as respiratory irritation.[2][3] All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coat, and suitable gloves, must be worn.[2] Reagents such as sodium hydride (NaH) are highly reactive and water-sensitive; handle under an inert atmosphere.
Protocol 1: N-Boc Protection of this compound
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.[4][5] This protocol employs di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
Experimental Protocol:
-
Setup: To a round-bottom flask, add this compound (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (B95107) (THF) (approx. 0.2 M concentration).
-
Reagent Addition: Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq.) to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dissolve the residue in ethyl acetate (B1210297).
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product, tert-butyl 5-iodo-1H-indole-1-carboxylate[6][7], by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
References
- 1. researchgate.net [researchgate.net]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. 16066-91-4|5-Iodo-1H-indole|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 1-BOC-5-iodoindole - CAS:374818-66-3 - Sunway Pharm Ltd [3wpharm.com]
Application Notes: The Strategic Use of 5-Iodoindole in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds and its ability to form key interactions with enzyme active sites.[1][2] In the field of oncology, protein kinases are critical targets for therapeutic intervention, as their dysregulation is a frequent driver of cancer cell proliferation, survival, and metastasis.[1][3] Consequently, the development of small-molecule kinase inhibitors is a central focus of modern drug discovery.[4][5]
5-Iodoindole stands out as a highly versatile and strategic starting material for the synthesis of novel kinase inhibitors. The iodine atom at the 5-position serves as a crucial synthetic handle, enabling a wide array of robust palladium-catalyzed cross-coupling reactions.[1] This allows for the systematic and efficient introduction of diverse molecular fragments, facilitating the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency, selectivity, and pharmacokinetic properties.[1][4] These application notes provide detailed protocols and data for leveraging this compound in the synthesis of targeted kinase inhibitors.
Key Synthetic Applications & Methodologies
The C-I bond at the 5-position of the indole ring is readily functionalized through several powerful cross-coupling reactions. This allows for the construction of complex molecular architectures necessary for potent kinase inhibition.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a highly reliable method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids or esters.[1][6] This reaction is instrumental in building inhibitor scaffolds that target the ATP-binding site of kinases.[6]
-
Reagent Preparation: In a dry reaction vessel, combine this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.) or potassium phosphate (B84403) (K₃PO₄, 2.0 equiv.).[7][8]
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture, typically 1,4-dioxane (B91453) and water (e.g., 4:1 ratio).[7][8] To this mixture, add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%) and, if required, a supporting ligand (e.g., SPhos).[6][7]
-
Reaction: Heat the mixture to 80-100 °C. For thermally sensitive substrates, microwave irradiation can be employed to shorten reaction times.[6] Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS, typically for 4-12 hours.[1]
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica (B1680970) gel to yield the 5-aryl-indole product.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the introduction of alkyne functionalities by coupling this compound with a terminal alkyne.[9][10] This reaction is valuable for creating rigid linkers or pharmacophores that can access specific pockets within the kinase active site.
-
Reagent Preparation: To a dry Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper co-catalyst (e.g., Copper(I) iodide (CuI), 10 mol%).[9]
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas three times.
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).[9] Add a base, typically an amine like triethylamine (B128534) (TEA, 3.0 equiv.), followed by the dropwise addition of the terminal alkyne (1.2 equiv.).[9][11]
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12 hours, or until completion as monitored by TLC.[9]
-
Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the 5-alkynyl-indole derivative.[9]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds, coupling this compound with a primary or secondary amine.[12][13] This is crucial for synthesizing inhibitors where a nitrogen-linked moiety is required for key hydrogen bonding interactions with the kinase hinge region.
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a bulky electron-rich phosphine (B1218219) ligand (e.g., XPhos or SPhos, 4-6 mol%), and a strong base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.5 equiv.) to a dry reaction tube.[12]
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene (B28343) or dioxane.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C. Stir for 8-24 hours, monitoring progress by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄. After concentration, purify the residue by flash column chromatography to obtain the 5-amino-indole product.
Data Presentation: Performance of this compound Derived Inhibitors
The synthetic versatility of this compound has led to the discovery of potent inhibitors against various kinase targets. The table below summarizes key quantitative data for selected examples.
| Compound Class/Example | Target Kinase(s) | Synthetic Method | Yield (%) | IC₅₀ Value |
| Indolo[2,3-c]quinolone-6-one | Haspin | Suzuki-Miyaura | 40-60% | 1.0 nM[7] |
| Indolo[2,3-c]quinolone-6-one | Haspin | Suzuki-Miyaura | 40-60% | 2.0 nM[7] |
| Osimertinib Analog (Cmpd 16) | EGFR | Not Specified | N/A | 1.026 µM[14] |
| Osimertinib Analog (Cmpd 16) | SRC | Not Specified | N/A | 2.0 nM[14] |
| Pyrazole-Urea Derivatives | Various | MW-Assisted Suzuki | 35-60% | Target Dependent[6] |
Note: IC₅₀ is the half-maximal inhibitory concentration, a measure of inhibitor potency.[15] N/A: Not available in the cited literature. The reported IC50 values can vary between studies due to differences in compound purity, experimental conditions, and assay methodologies.[16]
Visualized Workflows and Pathways
Synthetic Workflow
The general workflow for synthesizing kinase inhibitors from this compound involves a key cross-coupling step followed by purification and characterization.
Caption: General synthetic workflow for kinase inhibitors using this compound.
Biological Evaluation Workflow
Once synthesized, the compounds are evaluated for their ability to inhibit the target kinase, typically by measuring the reduction in kinase activity to determine an IC₅₀ value.[15]
Caption: Workflow for determining the IC₅₀ value of a synthesized inhibitor.
Targeted Signaling Pathway: EGFR
Many indole-based inhibitors target kinases like the Epidermal Growth Factor Receptor (EGFR), which plays a central role in cell growth and proliferation.[14] Inhibitors block the ATP-binding site, preventing downstream signaling.
Caption: Inhibition of the EGFR signaling pathway by a kinase inhibitor.
Protocol: Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a general method for determining the IC₅₀ of synthesized compounds against a target kinase using a luminescence-based assay.[1]
-
Compound Dilution: Prepare a serial dilution of the synthesized this compound derivative (e.g., from 100 µM to 1 pM) in the appropriate assay buffer.
-
Reaction Setup: In the wells of a 384-well plate, add the kinase assay buffer, the diluted inhibitor, and the specific kinase substrate.[1]
-
Initiation: Initiate the kinase reaction by adding a solution of the target kinase enzyme and ATP.[1]
-
Incubation: Incubate the plate at 30 °C for 60 minutes to allow the enzymatic reaction to proceed.[1]
-
ATP Depletion: Stop the reaction and deplete any remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[1]
-
Signal Generation: Add the Kinase Detection Reagent. This converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.[1]
-
Measurement: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the kinase activity.[1]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.[1]
Conclusion
This compound is an exceptionally valuable precursor in the discovery of novel kinase inhibitors. Its amenability to a range of powerful cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provides medicinal chemists with a reliable and flexible platform for generating diverse libraries of compounds.[1] The protocols and data presented herein offer a robust framework for the synthesis, characterization, and biological evaluation of this compound derivatives, facilitating the continued development of next-generation targeted cancer therapeutics.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling | MDPI [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application of 5-Iodoindole in the Synthesis of Antiviral Agents
Keywords: 5-Iodoindole, Antiviral Agents, Organic Synthesis, Drug Development, HIV, HCV, Viral Inhibitors
Abstract
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its halogenated derivatives, this compound stands out as a versatile building block for the synthesis of potent antiviral compounds. The iodine atom at the 5-position serves as a convenient handle for introducing a wide range of functional groups through various cross-coupling reactions, such as Suzuki and Sonogashira couplings. This allows for the systematic exploration of the chemical space around the indole core to optimize antiviral activity. This application note details the use of this compound in the synthesis of antiviral agents targeting critical viral enzymes like reverse transcriptase and integrase. We provide detailed experimental protocols for the synthesis of key 5-substituted indole derivatives and summarize their antiviral activities against significant human pathogens, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).
Introduction
The ever-present threat of viral infections necessitates the continuous development of novel antiviral therapeutics. The indole nucleus has been a fruitful starting point for the discovery of new antiviral drugs due to its ability to mimic the side chain of tryptophan and participate in crucial binding interactions with biological targets.[1] Halogenated indoles, particularly this compound, are valuable synthons in medicinal chemistry. The carbon-iodine bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, and alkynyl moieties at the 5-position of the indole ring. These modifications have been shown to significantly impact the antiviral potency and selectivity of the resulting compounds. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the application of this compound in the synthesis of antiviral agents, complete with detailed experimental protocols and a summary of biological activities.
Key Applications of this compound in Antiviral Synthesis
This compound is a key starting material for the synthesis of a variety of antiviral compounds. The two primary synthetic routes leveraging the 5-iodo substituent are the Sonogashira coupling for the introduction of alkynyl groups and the Suzuki coupling for the introduction of aryl or heteroaryl groups.
Synthesis of 5-Alkynylindole Derivatives as HIV Inhibitors
Derivatives of indole containing an alkynyl group at the 5-position have shown potential as inhibitors of HIV.[2] The Sonogashira coupling reaction provides a direct method for the synthesis of these compounds from this compound and a terminal alkyne.
Synthesis of 5-Arylindole Derivatives as HIV and HCV Inhibitors
The introduction of aryl or heteroaryl groups at the 5-position of the indole ring via Suzuki coupling has led to the discovery of potent inhibitors of both HIV and HCV.[3] These bulky substituents can form favorable interactions within the binding pockets of viral enzymes.
Synthesis of 5-Cyanoindole (B20398) Derivatives as HCV Inhibitors
The cyano group at the 5-position of the indole ring has been identified as a key feature for potent anti-HCV activity. 5-Cyanoindole can be synthesized from this compound through a cyanation reaction.
Quantitative Data Summary
The antiviral activities of various 5-substituted indole derivatives are summarized in the table below. The data is presented as the half-maximal effective concentration (EC₅₀) or the half-maximal inhibitory concentration (IC₅₀), which represent the concentration of the compound required to inhibit viral replication or enzyme activity by 50%, respectively. The cytotoxic concentration (CC₅₀) is also provided to assess the selectivity of the compounds.
| Compound Class | Specific Compound Example | Target Virus | Assay | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| 5-Alkynyl-2'-deoxyuridine | 3'-azido-2',3'-dideoxy-5-(bromo-2-iodo)vinyluridine | HIV-1 | Cell-based | 1.1 | >100 | >90.9 | [2] |
| 5-Arylindoles | Indole derivative with aryl substituent | HIV-1 | Cell-cell fusion | 1.1 | Not reported | Not reported | [3] |
| 5-Cyanoindole Derivatives | 4-t-butylaniline acrylamide (B121943) with 5-cyanoindole | HCV | Replicon | 1.1 | 61.6 | 56 | [1] |
| 5,6-Dihydroxyindole Carboxamide | Derivative II | HIV-1 | Integrase Activity | 1.4 | Not reported | Not reported | [4] |
| Trichlorinated Indole Nucleoside | 2,5,6-trichloro-1-(beta-D-ribofuranosyl)indole-3-carboxamide oxime | HCMV | Cell-based | 0.30 | >100 | >333 | [5] |
Experimental Protocols
Protocol 1: General Procedure for the Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol describes a general method for the synthesis of 5-alkynylindoles from this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (0.02-0.05 mmol), and CuI (0.05-0.1 mmol).
-
Add the anhydrous solvent (5-10 mL) and the base (2.0-3.0 mmol).
-
To the stirred mixture, add the terminal alkyne (1.1-1.5 mmol) dropwise.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 5-alkynylindole.
Protocol 2: General Procedure for the Suzuki Coupling of this compound with an Arylboronic Acid
This protocol outlines a general method for the synthesis of 5-arylindoles from this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Na₂CO₃)
-
Solvent system (e.g., Dioxane/water or Toluene/ethanol/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0-3.0 mmol).
-
Add the solvent system and degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to reflux and stir until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the 5-arylindole.
Protocol 3: Cyanation of this compound to 5-Cyanoindole
This protocol describes a representative method for the synthesis of 5-cyanoindole from this compound.
Materials:
-
This compound
-
Copper(I) cyanide (CuCN) or Zinc cyanide (Zn(CN)₂)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Solvent (e.g., DMF or N-Methyl-2-pyrrolidone (NMP))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dried reaction flask, add this compound (1.0 mmol), the cyanide source (1.1-1.5 mmol), and the palladium catalyst (0.05-0.1 mmol).
-
Add the anhydrous solvent under an inert atmosphere.
-
Heat the reaction mixture to an elevated temperature (e.g., 120-150 °C) and stir for several hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into a solution of aqueous ammonia (B1221849) or sodium cyanide to quench the excess cyanide.
-
Extract the product with an organic solvent.
-
Wash the combined organic extracts, dry over a drying agent, and concentrate.
-
Purify the crude product by chromatography or recrystallization to obtain 5-cyanoindole.
Signaling Pathways and Experimental Workflows
The antiviral agents derived from this compound often target key viral enzymes, thereby inhibiting viral replication. The following diagrams illustrate the general mechanism of action and the synthetic workflow.
Caption: General mechanism of viral replication inhibition by this compound-derived compounds.
Caption: General experimental workflow for the synthesis and evaluation of antiviral agents from this compound.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of antiviral compounds. The strategic functionalization of the 5-position through well-established cross-coupling reactions allows for the fine-tuning of the pharmacological properties of the resulting indole derivatives. The examples provided herein demonstrate the potential of this approach for the development of potent inhibitors of HIV, HCV, and other viruses. The detailed protocols and compiled data serve as a valuable resource for researchers in the field of antiviral drug discovery. Further exploration of the chemical space accessible from this compound is warranted and holds promise for the identification of next-generation antiviral therapeutics.
References
- 1. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-HIV activity of 5-haloethynyl and 5-(1,2-dihalo)vinyl analogues of AZT and FLT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of indole compounds as novel inhibitors targeting Gp41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]
- 5. Synthesis and antiviral activity of 3-formyl- and 3-cyano-2,5,6-trichloroindole nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 5-Iodoindole for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and therapeutic agents.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point in drug discovery. 5-Iodoindole, in particular, serves as a versatile starting material for the synthesis of diverse derivatives for structure-activity relationship (SAR) studies. The presence of the iodine atom at the 5-position not only influences the molecule's lipophilicity and pharmacokinetic profile but also provides a reactive handle for a variety of cross-coupling reactions, enabling the systematic exploration of chemical space and the optimization of biological activity.
These application notes provide a detailed overview of the derivatization of this compound for SAR studies, focusing on its application in the development of anticancer and antimicrobial agents. This document includes experimental protocols for key synthetic transformations and biological assays, along with a summary of quantitative data to guide the design of novel bioactive compounds.
Derivatization Strategies for this compound
The iodine atom at the 5-position of the indole ring is amenable to a range of synthetic modifications, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups.
A general workflow for the derivatization of this compound for SAR studies is depicted below.
Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies starting from this compound.
Data Presentation: SAR of this compound Derivatives
The following tables summarize quantitative data from SAR studies on indole derivatives, highlighting the impact of substitutions, particularly at the 5-position, on their biological activity.
Anticancer Activity of 2,5-Disubstituted Indole Derivatives
This series of compounds was evaluated for their antiproliferative activity against various human cancer cell lines.[3]
| Compound | R1 | R2 | HeLa IC50 (µM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | A549 IC50 (µM) |
| 1a | H | H | >50 | >50 | >50 | >50 |
| 2c | H | 4-chlorophenyl | 20.34 ± 0.87 | 25.11 ± 1.23 | 13.21 ± 0.30 | 18.65 ± 0.98 |
| 3b | Boc | 4-fluorophenyl | 1.23 ± 0.21 | 0.98 ± 0.15 | 1.56 ± 0.32 | 0.48 ± 0.15 |
Data extracted from a study on 2,5-disubstituted indole derivatives as anticancer agents.[3]
Antimicrobial Activity of Indole Diketopiperazine Alkaloids
The minimum inhibitory concentration (MIC) of these indole derivatives was determined against a panel of bacteria.[4]
| Compound | R | S. aureus MIC (µM) | B. subtilis MIC (µM) | P. aeruginosa MIC (µM) | E. coli MIC (µM) |
| 1a | H | 2.10 | 4.38 | 8.76 | 17.52 |
| 3b | 4-OCH3 | 0.94 | 3.74 | 7.48 | 14.96 |
| 3c | 4-Cl | 1.93 | 3.87 | 7.74 | 15.48 |
Data extracted from a study on the antimicrobial activity of indole diketopiperazine alkaloids.[4]
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general method for the arylation of this compound.
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, dioxane, or toluene) is added the corresponding boronic acid (1.2-1.5 eq) and a base (e.g., K2CO3, Cs2CO3, or Na2CO3, 2.0-3.0 eq).
-
The mixture is degassed with argon or nitrogen for 15-20 minutes.
-
A palladium catalyst, such as Pd(PPh3)4 (0.05-0.1 eq) or Pd(dppf)Cl2 (0.05-0.1 eq), is added to the reaction mixture.
-
The reaction is heated to 80-120 °C and stirred for 4-24 hours, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 5-aryl-indole derivative.
In Vitro Tubulin Polymerization Assay
This assay is used to evaluate the inhibitory effect of compounds on tubulin polymerization.
-
Tubulin (e.g., from porcine brain) is pre-incubated with the test compound or vehicle control in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP) at 4 °C for 15 minutes.
-
The mixture is then transferred to a pre-warmed 96-well plate.
-
The plate is placed in a spectrophotometer capable of reading absorbance at 340 nm at 37 °C.
-
The absorbance is monitored every minute for 60 minutes.
-
The increase in absorbance corresponds to the extent of tubulin polymerization.
-
The inhibitory activity of the test compound is calculated as the percentage of inhibition of tubulin polymerization compared to the vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds or vehicle control and incubated for 48-72 hours.
-
After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C.
-
The medium is then removed, and DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
IC50 values are determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
Derivatives of this compound have been shown to exert their biological effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of kinase activity.
Inhibition of Tubulin Polymerization
Many indole derivatives have been identified as inhibitors of tubulin polymerization, a critical process in cell division.[5][6][7] These compounds bind to the colchicine (B1669291) binding site on β-tubulin, disrupting the formation of microtubules and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6][7]
Caption: Inhibition of tubulin polymerization by this compound derivatives.
Kinase Inhibition
Indole derivatives have also been developed as potent inhibitors of various kinases, which are key regulators of cellular signaling pathways.[8][9][10] For example, some indole-based compounds have been shown to inhibit receptor tyrosine kinases like EGFR and non-receptor tyrosine kinases like Src, which are often dysregulated in cancer.[8]
Conclusion
This compound is a valuable and versatile starting material for the generation of diverse chemical libraries for structure-activity relationship studies. The ability to easily introduce a wide range of substituents at the 5-position through robust cross-coupling reactions allows for the fine-tuning of physicochemical properties and biological activity. The examples provided herein demonstrate the potential of this compound derivatives as promising candidates for the development of novel anticancer and antimicrobial agents. The detailed protocols and SAR data serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]
- 5. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Iodoindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 5-iodoindole derivatives, which are crucial intermediates in the development of various pharmaceuticals. The methodologies outlined below are designed to be scalable and efficient for industrial applications.
Introduction
This compound and its derivatives are pivotal structural motifs in a wide array of biologically active compounds, including those with anticancer, antiviral, and anti-inflammatory properties. The iodine atom at the C5 position serves as a versatile handle for further molecular elaboration through various cross-coupling reactions, making these compounds highly valuable in medicinal chemistry and drug discovery. The demand for efficient, scalable, and cost-effective synthetic routes to these intermediates is therefore of paramount importance. This application note details several key methods for the large-scale production of this compound derivatives, provides comparative data on their efficiency, and offers detailed experimental protocols.
Synthetic Strategies for Large-Scale Production
Several synthetic strategies can be employed for the large-scale synthesis of this compound derivatives. The choice of method often depends on factors such as the availability and cost of starting materials, desired substitution patterns, and the required scale of production. The most prominent methods include the Sandmeyer reaction, direct C-H iodination, and palladium-catalyzed cross-coupling reactions.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the key quantitative data for the different synthetic approaches to provide a basis for method selection and process optimization.
| Synthetic Method | Starting Material | Key Reagents | Typical Yield (%) | Scale | Advantages | Disadvantages |
| Sandmeyer Reaction | 5-Aminoindole (B14826) | NaNO₂, KI, Acid | 70-85% | Gram to Kilogram | Well-established, reliable, uses readily available reagents.[1] | Multi-step process, potential for diazonium salt instability at large scale.[2] |
| Direct C-H Iodination | Indole (B1671886) | NIS, I₂, various catalysts | 60-95% | Gram | High atom economy, regioselective.[3][4][5] | Can require harsh conditions or expensive catalysts, regioselectivity can be substrate-dependent. |
| Palladium-Catalyzed Iodination | Indole | I₂, Pd(OAc)₂, oxidant | 75-90% | Gram | High yields and selectivity, mild reaction conditions.[6][7] | Cost of palladium catalyst, potential for metal contamination in the final product. |
Experimental Protocols
The following are detailed protocols for the synthesis of this compound derivatives. All operations should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Kilogram-Scale Synthesis of this compound via Sandmeyer Reaction
This protocol is a representative procedure adapted for kilogram-scale production based on established Sandmeyer reaction principles.[1]
Materials and Equipment:
-
5-Aminoindole (1.0 kg, 7.57 mol)
-
Hydrochloric acid (37%, 2.5 L)
-
Deionized water
-
Sodium nitrite (B80452) (NaNO₂) (548 g, 7.95 mol)
-
Potassium iodide (KI) (1.88 kg, 11.35 mol)
-
Sodium bisulfite (NaHSO₃)
-
100 L glass-lined reactor with overhead stirring, temperature control, and a bottom outlet valve
-
Large filtration apparatus
-
Drying oven
Procedure:
-
Diazotization:
-
Charge the 100 L reactor with 1.0 kg of 5-aminoindole and 10 L of deionized water.
-
Slowly add 2.5 L of concentrated hydrochloric acid while maintaining the temperature below 20°C. Stir until all the 5-aminoindole hydrochloride has dissolved.
-
Cool the mixture to 0-5°C using a cooling jacket.
-
In a separate vessel, dissolve 548 g of sodium nitrite in 2.5 L of deionized water and cool the solution to 0-5°C.
-
Slowly add the sodium nitrite solution to the reactor over a period of 1-2 hours, ensuring the temperature is maintained between 0-5°C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).
-
Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.
-
-
Iodination:
-
In a separate large vessel, dissolve 1.88 kg of potassium iodide in 5 L of deionized water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas. The temperature may rise to room temperature.
-
After the addition is complete, stir the mixture at room temperature for 2-4 hours, then heat to 50-60°C for 1 hour to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. The crude this compound will precipitate as a dark solid.
-
Filter the crude product and wash the filter cake with deionized water until the washings are neutral.
-
To decolorize the product, create a slurry of the crude solid in a sufficient volume of toluene and add a small amount of sodium bisulfite solution. Stir until the color lightens.
-
Separate the toluene layer and wash it with water and then brine.
-
Concentrate the toluene solution under reduced pressure to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield pure this compound.
-
Dry the final product in a vacuum oven at 40-50°C.
-
Protocol 2: Gram-Scale Synthesis of this compound Derivatives via Direct C-H Iodination
This protocol is based on a metal-free, regioselective C5-H direct iodination of indoles.[3][4]
Materials and Equipment:
-
Substituted Indole (10 mmol)
-
N-Iodosuccinimide (NIS) (12 mmol)
-
Dichloromethane (B109758) (DCM) (50 mL)
-
Round-bottom flask with a magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add the substituted indole (10 mmol) and N-Iodosuccinimide (12 mmol).
-
Add 50 mL of dichloromethane to the flask.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the pure this compound derivative.
-
Bioactivity and Signaling Pathways of Indole Derivatives
Indole derivatives, including potentially this compound derivatives, are known to interact with various biological targets. A significant signaling pathway modulated by indole metabolites is the Aryl Hydrocarbon Receptor (AhR) pathway.[8][9][10] AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, and cellular proliferation and differentiation.[11] Additionally, some indole derivatives can activate the Pregnane X Receptor (PXR), a nuclear receptor involved in the metabolism of xenobiotics and endogenous compounds.[12][13]
The following diagram illustrates a generalized signaling pathway for indole derivative-mediated activation of the Aryl Hydrocarbon Receptor.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by an indole derivative.
This workflow illustrates the general mechanism by which an indole derivative, such as a this compound, can initiate a cellular response.
Caption: General experimental workflow for large-scale synthesis of this compound derivatives.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective C5-H direct iodination of indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Palladium-catalyzed picolinamide-directed iodination of remote ortho-C−H bonds of arenes: Synthesis of tetrahydroquinolines [beilstein-journals.org]
- 7. Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group [organic-chemistry.org]
- 8. Activation of the aryl hydrocarbon receptor via indole derivatives is a common feature in skin bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 12. DSpace [kuscholarworks.ku.edu]
- 13. The Pregnane X Receptor and Indole-3-Propionic Acid Shape the Intestinal Mesenchyme to Restrain Inflammation and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Monitoring 5-Iodoindole Reactions by Thin-Layer Chromatography (TLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Iodoindole is a critical heterocyclic building block in medicinal chemistry and materials science. Its derivatives are precursors to a wide range of biologically active compounds. Efficiently monitoring the progress of chemical reactions involving this compound is crucial for optimizing reaction conditions, determining endpoints, and ensuring product purity. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique ideally suited for this purpose.[1][2] This application note provides a detailed protocol for monitoring reactions of this compound using TLC, including mobile phase selection, visualization techniques, and data interpretation.
Principle of the Method
TLC separates components of a mixture based on their differential partitioning between a stationary phase (typically polar silica (B1680970) gel coated on a plate) and a liquid mobile phase (a solvent or solvent mixture).[1] As the mobile phase ascends the plate via capillary action, it carries the sample components with it.[1] Compounds with higher polarity interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).[1] Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, exhibiting a higher Rf value. By observing the disappearance of the starting material spot (this compound) and the appearance of a new product spot over time, the reaction progress can be effectively monitored.[3]
Experimental Protocols
Materials and Reagents
Equipment:
-
TLC plates (e.g., Silica Gel 60 F254, aluminum or glass-backed)
-
TLC developing chamber with lid
-
Capillary tubes for spotting
-
UV lamp (254 nm and 366 nm)
-
Heating plate or heat gun
-
Fume hood
-
Beakers and graduated cylinders
-
Tweezers
-
Filter paper
Chemicals:
-
This compound (Starting Material)
-
Reaction mixture
-
Solvents for mobile phase (e.g., n-hexane, ethyl acetate (B1210297), dichloromethane, methanol)
-
Solvent for sample dilution (e.g., ethyl acetate, dichloromethane)
-
Visualization Reagent: Ehrlich's Reagent or Van Urk-Salkowski Reagent
Preparation of Visualization Reagents
Ehrlich's Reagent: Dissolve 1 g of p-dimethylaminobenzaldehyde (p-DMAB) in a mixture of 50 mL of concentrated hydrochloric acid and 50 mL of methanol.[4] This reagent is effective for detecting indoles, which typically appear as blue or purple spots.[5][6]
Van Urk-Salkowski Reagent: This is a highly sensitive and specific chromogenic reagent for indole (B1671886) derivatives.[7][8][9][10]
-
Van Urk Reagent: Dissolve 1 g of p-dimethylaminobenzaldehyde in 50 mL of concentrated HCl and 50 mL of ethanol. Store in a light-protected bottle.[11]
-
Salkowski Reagent: Prepare a stock solution of 0.5 M FeCl3. Mix 1 mL of this stock with 49 mL of 35% HClO4.[11]
-
For use, spray the plate with a mixture of Van Urk and Salkowski reagents (e.g., in a 1:3 proportion).[11]
Step-by-Step TLC Procedure
-
Plate Preparation: Using a pencil, gently draw a straight baseline approximately 1 cm from the bottom of the TLC plate. Do not gouge the silica layer. Mark faint dots on this line to indicate where samples will be spotted.
-
Chamber Saturation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm (ensuring it is below the baseline on the TLC plate). Place a piece of filter paper partially submerged in the solvent and lining the inside wall of the chamber. Close the lid and allow the chamber to saturate with solvent vapors for at least 15-20 minutes. This ensures a uniform solvent front and reproducible results.
-
Sample Preparation:
-
Starting Material (SM): Dissolve a small amount of this compound in a volatile solvent like ethyl acetate or dichloromethane.
-
Reaction Mixture (RM): Take a small aliquot of the reaction mixture using a capillary tube.[3] Dilute it with a volatile solvent.
-
-
Spotting the Plate: A three-lane spotting pattern is recommended for effective reaction monitoring.[12][13]
-
Lane 1 (Left): Using a clean capillary tube, spot the diluted this compound (SM).
-
Lane 2 (Middle - Cospot): Spot the SM, and then spot the diluted reaction mixture (RM) directly on top of the SM spot. The cospot helps confirm the identity of the starting material in the reaction mixture.[12]
-
Lane 3 (Right): Spot the diluted reaction mixture (RM).
-
Ensure spots are small and concentrated (1-2 mm in diameter) by applying the sample gently and allowing the solvent to evaporate between applications.
-
-
Developing the Plate: Carefully place the spotted TLC plate into the saturated chamber using tweezers. Ensure the baseline is above the solvent level.[1] Close the lid and allow the solvent to ascend the plate. Do not disturb the chamber during development.
-
Completion and Marking: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber.[3] Immediately mark the position of the solvent front with a pencil.
-
Visualization:
-
UV Light: Allow the plate to dry completely in a fume hood. Visualize the plate under a UV lamp (254 nm). Most indole derivatives are UV-active and will appear as dark spots against a fluorescent background. Circle the observed spots with a pencil.
-
Staining: For enhanced visualization, apply a chemical stain. In a fume hood, either quickly dip the plate into a shallow dish containing the chosen stain (e.g., Ehrlich's reagent) or spray it evenly.[6] After applying the stain, gently warm the plate with a heat gun or on a hot plate until colored spots appear.[12][14] Indoles typically produce distinct colors with specific reagents.[7][9]
-
-
Data Analysis:
-
Measure the distance from the baseline to the center of each spot.
-
Measure the distance from the baseline to the solvent front mark.
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
-
Data Presentation and Interpretation
The progress of the reaction is determined by comparing the spots in the different lanes. As the reaction proceeds, the spot corresponding to the this compound (SM) in the reaction mixture lane should diminish in intensity, while a new spot, corresponding to the product, should appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Table 1: Representative Rf Values for a Hypothetical this compound Reaction
| Compound | Mobile Phase System (v/v) | Rf Value | Visualization Method | Spot Color (with Ehrlich's Reagent) |
| This compound (SM) | 20% Ethyl Acetate / Hexane | 0.45 | UV (254 nm), Ehrlich's Stain | Purple |
| Product P1 | 20% Ethyl Acetate / Hexane | 0.25 | UV (254 nm), Ehrlich's Stain | Blue |
| This compound (SM) | 30% Ethyl Acetate / Hexane | 0.60 | UV (254 nm), Ehrlich's Stain | Purple |
| Product P1 | 30% Ethyl Acetate / Hexane | 0.40 | UV (254 nm), Ehrlich's Stain | Blue |
| This compound (SM) | 50% Dichloromethane / Hexane | 0.50 | UV (254 nm), Ehrlich's Stain | Purple |
| Product P1 | 50% Dichloromethane / Hexane | 0.30 | UV (254 nm), Ehrlich's Stain | Blue |
Note: Rf values are illustrative. The optimal mobile phase should provide good separation between the starting material and the product, ideally with Rf values between 0.2 and 0.8.[15]
Visualized Workflow
The following diagram illustrates the logical workflow for monitoring a this compound reaction using TLC.
Caption: Workflow for monitoring reactions by TLC.
Troubleshooting
-
Streaking Spots: The sample may be too concentrated, or the compound may be acidic or basic. Dilute the sample further. For acidic compounds, add a few drops of acetic acid to the mobile phase; for basic compounds, add triethylamine.[15]
-
Poor Separation (Spots too high or too low): Adjust the polarity of the mobile phase. If Rf values are too high, decrease the polarity (e.g., use less ethyl acetate). If Rf values are too low, increase the polarity.
-
No Spots Visible: The sample may be too dilute, not UV-active, or not reactive with the stain. Try concentrating the sample or using a more general "universal" stain like potassium permanganate (B83412) or phosphomolybdic acid.
References
- 1. coconote.app [coconote.app]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 4. Preparation of TLC spray reagents. [delloyd.50megs.com]
- 5. Ehrlich's reagent - Wikipedia [en.wikipedia.org]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. The van urk-Salkowski reagent--a sensitive and specific chromogenic reagent for silica gel thin-layer chromatographic detection and identification of indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] The van urk-Salkowski reagent--a sensitive and specific chromogenic reagent for silica gel thin-layer chromatographic detection and identification of indole derivatives. | Semantic Scholar [semanticscholar.org]
- 9. | PDF or Rental [articles.researchsolutions.com]
- 10. journals.asm.org [journals.asm.org]
- 11. en.bio-protocol.org [en.bio-protocol.org]
- 12. How To [chem.rochester.edu]
- 13. Chromatography [chem.rochester.edu]
- 14. epfl.ch [epfl.ch]
- 15. VanVeller Lab Resources [group.chem.iastate.edu]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-Iodoindole Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 5-iodoindole, a key intermediate in the synthesis of various biologically active compounds. A robust reverse-phase high-performance liquid chromatography (RP-HPLC) method is described, enabling the efficient separation of this compound from common reaction byproducts and impurities. This document includes comprehensive experimental procedures, data presentation in tabular format for clarity, and visual diagrams of the workflow to guide researchers in achieving high-purity this compound for downstream applications in drug discovery and development.
Introduction
This compound is a crucial heterocyclic building block in medicinal chemistry, serving as a precursor for the synthesis of a wide range of therapeutic agents, including those targeting cancer, neurodegenerative disorders, and infectious diseases. The purity of this compound is paramount for the success of subsequent synthetic steps and the biological activity of the final compounds. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such organic molecules, offering high resolution and selectivity. This application note outlines a reliable RP-HPLC method for the purification of this compound, ensuring the high purity required for research and development.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Acid Modifier: Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade
-
Sample: Crude this compound reaction mixture
-
Standards: Purified this compound (for reference)
Instrumentation and Chromatographic Conditions
A standard preparative HPLC system equipped with a UV-Vis detector is suitable for this method.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Analytical Scale | Preparative Scale |
| HPLC System | Standard Analytical HPLC with UV Detector | Preparative HPLC with UV Detector |
| Column | C18 Reverse-Phase, 5 µm, 4.6 x 250 mm | C18 Reverse-Phase, 5-10 µm, 21.2 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Deionized Water | 0.1% Formic Acid in Deionized Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min | 20.0 mL/min |
| Detection Wavelength | 275 nm | 275 nm |
| Column Temperature | 30 °C | 30 °C |
| Injection Volume | 10 µL | 1-5 mL (depending on concentration) |
Sample Preparation Protocol
-
Dissolution: Dissolve the crude this compound product in a minimal amount of a suitable solvent. A mixture of the mobile phase, such as 50:50 water:acetonitrile, is a good starting point.[1] For highly concentrated samples in preparative runs, dissolving in a stronger solvent like DMSO may be necessary, followed by filtration.
-
Filtration: Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[2]
-
Dilution: For analytical scale, dilute the filtered sample to a concentration of approximately 1 mg/mL with the initial mobile phase composition. For preparative scale, the concentration should be as high as possible without causing precipitation upon injection.
HPLC Gradient Elution Protocol
A gradient elution is employed to ensure good separation of this compound from both more polar and less polar impurities.[3][4][5]
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile + 0.1% FA) |
| 0.0 | 70 | 30 |
| 20.0 | 30 | 70 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 31.0 | 70 | 30 |
| 40.0 | 70 | 30 |
Data Presentation
The following table summarizes the expected retention times and purity results for a typical purification of a crude this compound reaction mixture using the analytical scale method.
Table 3: Typical Analytical HPLC Results for Crude this compound
| Peak ID | Compound Identity | Retention Time (min) | Peak Area (%) | Purity (%) |
| 1 | Polar Impurity 1 | 5.8 | 8.2 | - |
| 2 | Polar Impurity 2 | 9.1 | 12.5 | - |
| 3 | This compound | 15.3 | 75.3 | >99% (Post-Purification) |
| 4 | Non-polar Impurity 1 | 18.7 | 2.1 | - |
| 5 | Non-polar Impurity 2 | 22.4 | 1.9 | - |
Mandatory Visualizations
Caption: Experimental workflow for the HPLC purification of this compound.
Caption: Logical workflow for HPLC method development for this compound.
Discussion
The described RP-HPLC method provides excellent resolution for the purification of this compound from typical impurities encountered in its chemical synthesis. The use of a C18 column offers good retention and selectivity for this relatively non-polar molecule. The gradient elution is critical for separating the target compound from both early-eluting polar starting materials and late-eluting non-polar byproducts.
The addition of a small percentage of formic acid to the mobile phase is crucial for achieving sharp, symmetrical peaks by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase and ensuring consistent protonation of the indole (B1671886) nitrogen. The detection wavelength of 275 nm is selected based on the UV absorbance profile of the indole chromophore, providing good sensitivity for the target compound.
For scaling up from analytical to preparative purification, it is important to maintain the same linear velocity by adjusting the flow rate in proportion to the change in the column's cross-sectional area. The injection volume and sample concentration for preparative runs should be maximized to improve throughput, while ensuring that the column is not overloaded, which would compromise resolution.
Conclusion
This application note details a robust and reliable RP-HPLC method for the purification of this compound. The provided protocols for sample preparation, instrumentation, and gradient elution, along with the illustrative diagrams, offer a comprehensive guide for researchers in academic and industrial settings. By following this method, scientists can obtain high-purity this compound, a critical requirement for its successful use in the synthesis of novel drug candidates and other advanced materials.
References
Application Notes and Protocols: Nematicidal Activity of 5-Iodoindole Against Root-Knot Nematodes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Root-knot nematodes (Meloidogyne spp.) are significant agricultural pests, causing substantial economic losses worldwide by inflicting damage to a wide variety of crops.[1] The increasing resistance of nematodes to conventional synthetic nematicides and the environmental concerns associated with their use necessitate the development of novel, eco-friendly control agents.[2][3] 5-Iodoindole, an indole (B1671886) derivative, has emerged as a promising candidate, demonstrating potent nematicidal activity against the root-knot nematode Meloidogyne incognita.[2][4] This document provides detailed application notes and experimental protocols based on current research to guide scientists in the evaluation and potential application of this compound as a nematicide.
Mechanism of Action
This compound exerts its nematicidal effect primarily through the induction of oxidative stress.[2] Computational docking studies suggest that this compound acts as an antagonist to glutathione (B108866) S-transferase (GST), a critical enzyme in the detoxification of reactive oxygen species (ROS) in nematodes.[2] By inhibiting GST, this compound leads to an accumulation of ROS, causing cellular damage and rapid death of the nematodes.[2] A key morphological indicator of this compound's effect is the formation of multiple and giant vacuoles within the nematode body, suggesting a form of methuotic cell death.[2][4][5]
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound nematicidal activity.
Data Presentation: Efficacy of this compound
The nematicidal activity of this compound against M. incognita second-stage juveniles (J2s) has been quantified in several studies. The following tables summarize the key findings.
Table 1: Mortality of M. incognita J2s Treated with this compound
| Concentration (µg/mL) | Mortality Rate (%) | Exposure Time (hours) | Reference |
| 4 | 80% | Not Specified | [4] |
| 12-13 | 100% | Not Specified | [4] |
| 50 | Rapid Death | 6 | [2] |
Table 2: Comparative Efficacy of this compound and Abamectin
| Compound | Concentration for 100% J2 Mortality (µg/mL) | Reference |
| This compound | 12-13 | [4] |
| Abamectin | 0.5 | [4] |
Table 3: In Vivo Efficacy of this compound
| Treatment | Effect | Host Plant | Reference |
| This compound | Reduced gall formation and egg masses | Solanum lycopersicum (Tomato) | [2] |
Experimental Protocols
The following are detailed protocols for conducting experiments to evaluate the nematicidal activity of this compound.
Protocol 1: In Vitro Mortality Assay of M. incognita J2s
Objective: To determine the direct nematicidal effect of this compound on the mortality of M. incognita second-stage juveniles (J2s).
Materials:
-
Meloidogyne incognita culture (egg masses or J2s)
-
Tomato plants (Solanum lycopersicum) for nematode culture
-
This compound (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) for stock solution preparation
-
Sterile distilled water
-
24-well cell culture plates
-
Stereomicroscope
-
Incubator set at 25-28°C
Procedure:
-
Nematode Culture and J2 Collection:
-
Inoculate tomato plants with M. incognita egg masses to establish a culture.[1]
-
After 45-60 days, gently uproot the plants and wash the roots to collect egg masses.
-
Place the egg masses in a Baermann funnel or a similar hatching setup to collect freshly hatched J2s in sterile water.[6]
-
Collect J2s within 48 hours of hatching for optimal viability.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent like DMSO.
-
Prepare serial dilutions from the stock solution with sterile distilled water to achieve the desired final concentrations (e.g., 5, 10, 25, 50 µg/mL). Ensure the final solvent concentration is non-toxic to the nematodes (typically ≤1%).
-
A control group should be prepared with the same concentration of the solvent used for the stock solution.
-
-
Mortality Assay:
-
Dispense 1 mL of each this compound concentration into the wells of a 24-well plate. Include a solvent control and a water-only control.
-
Add approximately 100-200 J2s to each well.
-
Incubate the plates at 25-28°C.
-
Observe the nematodes under a stereomicroscope at different time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Nematodes are considered dead if they are immobile and do not respond to gentle probing with a fine needle.
-
-
Data Analysis:
-
Calculate the percentage of mortality for each concentration at each time point.
-
Correct for any mortality in the control group using Abbott's formula: Corrected % = [(% mortality in treatment - % mortality in control) / (100 - % mortality in control)] x 100.
-
Determine the LC50 (lethal concentration required to kill 50% of the population) using probit analysis.
-
Protocol 2: Pot Experiment for In Vivo Efficacy
Objective: To evaluate the efficacy of this compound in reducing root-knot nematode infection and reproduction on a host plant.
Materials:
-
Tomato seedlings (or other susceptible host plant)
-
Sterilized soil mix (e.g., sand, soil, and compost in a 2:1:1 ratio)
-
Pots (e.g., 15 cm diameter)
-
M. incognita J2s
-
This compound solutions of varying concentrations
Procedure:
-
Planting and Inoculation:
-
Transplant healthy tomato seedlings into pots containing the sterilized soil mix.
-
Allow the seedlings to acclimate for one week.
-
Inoculate each pot (except for the uninoculated control) with a suspension of approximately 2000-5000 M. incognita J2s in water, applied to the root zone.
-
-
Treatment Application:
-
Two to three days after inoculation, apply the this compound solutions to the soil around the base of each plant. Use a sufficient volume to drench the root zone (e.g., 50 mL per pot).
-
Include a positive control (a commercial nematicide) and a negative control (water or solvent solution).
-
Arrange the pots in a completely randomized design in a greenhouse.
-
-
Data Collection (after 45-60 days):
-
Carefully uproot each plant and wash the root system.
-
Rate the degree of root galling using a standard scale (e.g., 0-5 or 0-10, where 0 = no galls and the maximum value represents severe galling).
-
Count the number of egg masses per root system. Egg masses can be stained with a dye like phloxine B for easier visualization.
-
Measure plant growth parameters such as plant height, shoot fresh/dry weight, and root fresh/dry weight to assess for any phytotoxicity.
-
-
Data Analysis:
-
Statistically analyze the data (e.g., using ANOVA) to compare the effects of different treatments on root galling, egg mass production, and plant growth.
-
Experimental Workflow Diagram
Caption: General workflow for evaluating this compound's nematicidal activity.
Conclusion
This compound demonstrates significant potential as a nematicidal agent against root-knot nematodes. Its mode of action, involving the induction of ROS through GST inhibition, presents a novel target for nematicide development.[2] The provided protocols offer a framework for the systematic evaluation of this compound and its analogues, facilitating further research into its efficacy under various conditions and its potential for integration into pest management programs. Importantly, studies have shown that this compound does not harm the physiological properties of the host plant, further strengthening its profile as a viable and eco-friendly alternative to conventional nematicides.[2]
References
- 1. Meloidogyne incognita - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the nematicidal mechanisms and control efficiencies of oxalic acid producing Aspergillus tubingensis WF01 against root-knot nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the effect of different concentrations of organic amendments and botanical extracts on the mortality and hatching of Meloidogyne javanica - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 5-Iodoindole in the Development of Anti-Cancer Agents
Introduction
The indole (B1671886) scaffold is a prominent heterocyclic structure that has been identified as a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural and synthetic compounds with significant biological activity.[1][2] In the realm of oncology, indole derivatives have emerged as a crucial class of compounds, forming the backbone of various anti-cancer agents that are either in clinical use or under investigation.[3][4] These compounds exhibit a broad spectrum of anti-cancer activities, including the induction of apoptosis, disruption of the cell cycle, and inhibition of angiogenesis and metastasis.[5] The introduction of a halogen atom, such as iodine, at the 5-position of the indole ring can significantly modulate the physicochemical and biological properties of the molecule, often leading to enhanced anti-cancer efficacy. 5-Iodoindole, in particular, serves as a versatile building block and a key pharmacophore in the design and synthesis of novel anti-cancer agents. This document provides a detailed overview of the role of this compound in anti-cancer drug development, including its mechanisms of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Mechanisms of Action of this compound Derivatives
This compound and its derivatives exert their anti-cancer effects through a multitude of mechanisms, often targeting multiple signaling pathways crucial for tumor growth and survival.
-
Kinase Inhibition: A hallmark of many cancers is the deregulation of protein kinase activity.[6] Indole derivatives have been successfully developed as kinase inhibitors. For instance, derivatives of 5-chloro-indole-2-carboxylate have demonstrated potent inhibitory activity against key cancer-driving kinases like the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase.[6] Several FDA-approved indole-based kinase inhibitors, such as Sunitinib and Osimertinib, are used in clinical practice.[6][7]
-
Inhibition of Tubulin Polymerization: A significant number of indole derivatives, including the well-known vinca (B1221190) alkaloids, act as potent inhibitors of tubulin polymerization.[6] By disrupting the formation of microtubules, which are essential for the mitotic spindle, they cause cell cycle arrest in the G2/M phase, ultimately leading to apoptosis.[6][8]
-
Induction of Apoptosis: A key strategy in cancer therapy is the induction of programmed cell death, or apoptosis.[6] Indole derivatives can trigger apoptosis through various mechanisms, such as the activation of caspase cascades, modulation of the Bcl-2 family of proteins, and the generation of reactive oxygen species (ROS).[6][9]
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, indole derivatives can halt the proliferation of cancer cells.[6] Many of these compounds induce cell cycle arrest at the G1 or G2/M phases by modulating the levels of cyclins and cyclin-dependent kinases (CDKs).[6][10]
-
Modulation of Key Signaling Pathways: Indole derivatives have been shown to modulate critical signaling pathways that are often dysregulated in cancer. This includes the downregulation of NF-κB signaling and the inhibition of the PI3K/Akt/mTOR pathway, both of which are central to cancer cell proliferation and survival.[9][10]
Quantitative Data Presentation
The following tables summarize the in vitro efficacy of representative this compound and other indole derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) represents the concentration of a compound required to inhibit cell proliferation by 50%.
Table 1: In Vitro Efficacy of Pyrrolidine-Substituted 5-Nitroindole (B16589) Derivatives against HeLa Cells
| Compound | IC50 (μM) in HeLa Cells | c-Myc G-Quadruplex Binding (DC50, μM) |
| Compound 5 | 5.08 ± 0.91 | < 10 |
| Compound 7 | 5.89 ± 0.73 | < 10 |
| Compound 12 | > 50 | < 10 |
Data sourced from a study on pyrrolidine-substituted 5-nitroindole derivatives, illustrating their antiproliferative activity and binding affinity to the c-Myc G-quadruplex.[11]
Table 2: In Vitro Cytotoxicity of a this compound Derivative (Compound 5)
| Cell Line | IC50 (µM) | Selectivity Index (SI) |
| MCF-7 (Breast Cancer) | 4.59 ± 0.22 | 30.65 |
| MCF-10A (Non-cancerous) | >140 | N/A |
This table highlights the potent and selective anticancer activity of a specific this compound derivative against the MCF-7 breast cancer cell line compared to a non-cancerous cell line.[12]
Experimental Protocols
This section provides detailed protocols for key experiments used to characterize the anti-cancer properties of this compound derivatives.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells, which is indicative of cell viability.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 4,000 to 5,000 cells per well and allow them to adhere overnight.[13]
-
Treat the cells with various concentrations of the this compound derivative for 48-72 hours. Include a vehicle control (DMSO).[14]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[13][14]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[14]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Apoptosis Assay by Annexin V & Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cancer cells
-
PBS
-
Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Procedure:
-
Harvest both floating and adherent cells and wash them twice with cold PBS.[6]
-
Resuspend the cell pellet in Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[6]
-
Add FITC-conjugated Annexin V and PI to the cell suspension.[6]
-
Incubate the cells for 15 minutes at room temperature in the dark.[6][14]
-
Analyze the stained cells by flow cytometry within one hour.[6][14]
-
Differentiate cell populations:
-
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the this compound derivative for 24-48 hours.[11]
-
Harvest the cells by trypsinization and wash with PBS.[11]
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, then incubate at -20°C for at least 2 hours.[6]
-
Centrifuge the fixed cells, discard the supernatant, and wash the cell pellet with PBS.[6]
-
Resuspend the pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.[6]
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[6]
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram.[6]
-
Western Blotting for Protein Expression Analysis
This technique is used to detect specific proteins in a sample.
-
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against p-Akt, total Akt, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Extract total protein from cells using RIPA lysis buffer and determine the protein concentration using a BCA protein assay.[15]
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.[15]
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.[15]
-
Incubate the membrane with primary antibodies overnight at 4°C.[15]
-
After washing, incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.[15]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound-based anti-cancer agents.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.
Caption: Mechanisms of apoptosis induction by this compound derivatives.
This compound serves as a valuable scaffold in the development of novel anti-cancer agents. Its derivatives have demonstrated potent efficacy against a range of cancer cell lines through diverse mechanisms of action, including kinase inhibition, disruption of microtubule dynamics, induction of apoptosis, and cell cycle arrest. The quantitative data and detailed experimental protocols provided herein offer a comprehensive resource for researchers and drug development professionals working in the field of oncology. Further exploration and optimization of this compound-based compounds hold significant promise for the future of cancer therapy.
References
- 1. Indole: A privileged scaffold for the design of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: 5-Iodoindole Suzuki Coupling Reactions
This guide provides troubleshooting advice, frequently asked questions, and optimized protocols to help researchers, scientists, and drug development professionals improve the yield and consistency of 5-iodoindole Suzuki coupling reactions.
Troubleshooting Guide
This section addresses common problems encountered during the Suzuki coupling of this compound. Follow the flowcharts and question-and-answer guides to diagnose and resolve experimental issues.
Logical Workflow for Troubleshooting Low Yield
The following diagram outlines a systematic approach to troubleshooting low-yield reactions.
Caption: A step-by-step workflow for diagnosing and solving low-yield Suzuki coupling reactions.
Q&A: Common Issues
Question 1: My reaction yield is very low or zero, and I mostly recover my starting materials. What should I do?
Answer: This indicates a problem with catalyst activity or the fundamental reaction parameters.
-
Catalyst Inactivity: The Pd(0) active catalyst may not be forming or is being deactivated.
-
Pd(II) Precursors (e.g., Pd(OAc)₂, PdCl₂(dppf)): If using a Pd(II) source, ensure your phosphine ligand is present to facilitate reduction to Pd(0).[1] The catalyst may be old or oxidized; use a fresh supply.[2]
-
Oxygen Sensitivity: Palladium catalysts, especially in their Pd(0) state, are sensitive to oxygen.[1] Ensure your reaction is thoroughly degassed (e.g., via freeze-pump-thaw cycles or by bubbling argon/nitrogen through the solvent for an extended period) and maintained under a strict inert atmosphere.[3][4]
-
-
Inefficient Oxidative Addition: The C-I bond on this compound is generally reactive, but issues can still arise. Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) can accelerate this step.[1][5]
-
Incorrect Base or Solvent: The base may not be strong enough or soluble enough to facilitate transmetalation. Consider switching to a stronger base like K₃PO₄ or Cs₂CO₃.[1] The solvent system must solubilize the reagents; common choices include dioxane/water, DMF, or toluene.[6][7][8]
Question 2: I'm observing a significant amount of a biaryl byproduct derived from my boronic acid (homocoupling). How can I prevent this?
Answer: Homocoupling is primarily caused by the presence of oxygen.
-
Improve Inert Atmosphere: This is the most critical factor. Refine your degassing technique and ensure your flask and connections are airtight.[1]
-
Catalyst Choice: Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to in-situ reduction of Pd(II) sources.[1]
-
Reaction Temperature: Lowering the temperature may decrease the rate of homocoupling relative to the desired cross-coupling.
Question 3: My boronic acid seems to be decomposing, and I'm seeing protodeboronation (the boronic acid group is replaced by hydrogen). What is the cause?
Answer: Protodeboronation is often caused by excess water or high temperatures, especially with less stable boronic acids.[1][9]
-
Use Anhydrous Solvents: While some water is often beneficial or necessary for Suzuki reactions, using completely anhydrous solvents can suppress this side reaction if it becomes dominant.[1]
-
Switch to Boronic Esters: Boronic pinacol esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[1]
-
Milder Conditions: Employ a milder base and the lowest effective temperature to minimize decomposition.
Question 4: I am seeing dehalogenation of my this compound. How can I avoid this?
Answer: Dehalogenation (replacement of the iodo group with hydrogen) can be caused by certain ligands or impurities.
-
Ligand Screening: The choice of phosphine ligand can influence this side reaction. Try screening different types of ligands (e.g., switch from PPh₃ to a Buchwald-type ligand or dppf).[1]
-
Reagent Purity: Ensure all starting materials, particularly the base and solvent, are free from impurities that could act as a hydride source.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the indole N-H group for the Suzuki coupling of this compound? A1: While many Suzuki protocols for indoles use N-protected substrates to avoid potential side reactions or catalyst inhibition, successful couplings on unprotected indoles are well-documented. The acidic N-H group can sometimes interfere with the catalytic cycle.[9] If you are experiencing low yields, N-protection (e.g., with Boc, SEM, or a simple alkyl group) is a standard strategy to try. However, it requires extra synthesis and deprotection steps.[9] Milder conditions with carefully chosen catalysts can often make N-protection unnecessary.[9]
Q2: What is the best catalyst and ligand combination for this compound? A2: There is no single "best" combination, as the optimal choice depends on the specific boronic acid coupling partner. However, modern bulky, electron-rich phosphine ligands are often superior to older ligands like PPh₃.[2]
-
Good Starting Points: Pd(OAc)₂ with ligands like SPhos or XPhos, or pre-catalysts like Pd(dppf)Cl₂ are excellent and widely used systems.[10][11] For instance, Pd(dppf)Cl₂ has been shown to give high yields (95%) with bromo-indazoles, a similar substrate class.[11]
-
Precatalysts: Using well-defined precatalysts can improve reproducibility.
Q3: How do I select the right base and solvent? A3: The base activates the boronic acid for transmetalation. The solvent must dissolve the reactants and facilitate the interaction between aqueous and organic phases if a biphasic system is used.
-
Bases: Inorganic bases are most common. K₂CO₃ is a mild and effective choice.[11][12] For more challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often used to increase the reaction rate.[1][6][9]
-
Solvents: A mixture of an organic solvent and water is frequently used.[9] Common systems include 1,4-dioxane/H₂O, THF/H₂O, or DMF/H₂O.[2][6][9] The water helps to dissolve the inorganic base and facilitates the formation of the reactive boronate species.[1]
Data Presentation: Reaction Parameter Comparison
The tables below summarize quantitative data for Suzuki coupling reactions on indole and similar heterocyclic systems, providing a basis for condition screening.
Table 1: Comparison of Palladium Catalysts and Ligands (Yields are illustrative and based on couplings of various halo-indoles/azoles with arylboronic acids)
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (2.5) | XPhos (7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 91-99 | [9] |
| Pd(dppf)Cl₂ (5) | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | [11] |
| Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | DMF | 85 | 5 | 53 | [6] |
| Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | Toluene | 85-90 | - | ~50 | [2] |
| Pd(OAc)₂ (0.5) | None | - | WEB* | RT | - | High | [13] |
*WEB = Water Extract of Banana. Note: Ligand-free systems can be highly substrate-dependent.
Table 2: Effect of Different Bases on Yield (Reaction: Aryl halide with Phenylboronic acid)
| Base (Equivalents) | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| Na₂CO₃ (2) | DMF/H₂O | 80 | 20 | 98 | [12] |
| K₂CO₃ (2) | DMF/H₂O | 80 | 30 | 95 | [12] |
| Cs₂CO₃ (2) | DMF/H₂O | 80 | 45 | 92 | [12] |
| NaOH (2) | DMF/H₂O | 80 | 60 | 70 | [12] |
| TEA (Triethylamine) (2) | DMF/H₂O | 80 | 120 | 40 | [12] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a general starting point and may require optimization for specific substrates.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v, degassed)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three to five times to ensure all oxygen is removed.[1][11]
-
Solvent Addition: Add the degassed solvent mixture via syringe. The total volume should be sufficient to create a 0.1-0.2 M solution with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1][11]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the this compound is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and then brine.
-
Separate the organic layer, dry it over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 5-arylindole.[6][13]
Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to troubleshooting. Each step has specific requirements that, if not met, can lead to reaction failure.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
troubleshooting low conversion in Sonogashira reactions of 5-Iodoindole
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low conversion rates in Sonogashira coupling reactions involving 5-iodoindole. The following guides and frequently asked questions (FAQs) address common issues encountered during these experiments.
Troubleshooting Guide
Q1: My Sonogashira reaction with this compound has very low or no conversion. What are the first things I should check?
When a Sonogashira reaction fails, the initial investigation should focus on the foundational components of the reaction setup.[1]
-
Catalyst Integrity: Verify the activity of your palladium catalyst and copper(I) co-catalyst. Palladium(0) complexes can be sensitive to air and moisture, while copper(I) salts can oxidize over time.[1] Using a fresh batch of catalysts is recommended if deactivation is suspected.[2]
-
Reagent Purity: Confirm the purity of your this compound and the terminal alkyne. Impurities can act as catalyst poisons, halting the reaction.[1][3]
-
Inert Atmosphere: The Sonogashira reaction is highly sensitive to oxygen, which can lead to catalyst decomposition (forming palladium black) and promote the undesirable homocoupling of the alkyne (Glaser coupling).[1][3] It is critical to ensure that the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).[1]
-
Solvent and Base Quality: Use anhydrous and properly degassed solvents and amine bases.[1] Oxygen dissolved in the reaction medium is a common cause of failure.[1][3]
A logical workflow for troubleshooting initial failures is essential. The following diagram outlines a step-by-step process to diagnose the root cause of low conversion.
References
Technical Support Center: 5-Iodoindole Cross-Coupling Reactions
Welcome to the technical support center for 5-iodoindole cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of these powerful synthetic transformations.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My cross-coupling reaction with this compound is resulting in low or no desired product. What are the common causes and how can I improve the yield?
Answer:
Low or no product yield in this compound cross-coupling reactions can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Possible Causes and Solutions:
-
Catalyst Inactivity or Decomposition: The palladium catalyst is the heart of the reaction and is susceptible to deactivation.
-
Palladium(0) Oxidation: The active Pd(0) species can be oxidized to inactive Pd(II) by atmospheric oxygen. Ensure all reagents and solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).[1][2][3]
-
Formation of Palladium Black: The precipitation of black palladium metal indicates catalyst agglomeration and deactivation. This can be caused by high temperatures, impurities, or an inappropriate ligand-to-metal ratio.[4] Consider using a more stable pre-catalyst or adding a stabilizing ligand.
-
Catalyst Poisoning: The indole (B1671886) nitrogen itself can sometimes coordinate to the palladium center, inhibiting its catalytic activity. N-protection of the indole is a common strategy to prevent this.[5]
-
-
Suboptimal Reaction Parameters: The choice of ligand, base, and solvent plays a critical role in the efficiency of the coupling reaction.
-
Ligand Selection: The ligand stabilizes the palladium catalyst and facilitates key steps in the catalytic cycle. For sterically demanding couplings or less reactive partners, bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, or other biarylphosphines) are often beneficial as they promote the rate-limiting oxidative addition and subsequent reductive elimination steps.[2][4][6][7][8][9]
-
Base Selection: The base is crucial for the transmetalation step in Suzuki reactions and for deprotonating the amine in Buchwald-Hartwig aminations. The choice of base can significantly impact the reaction outcome. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[10] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOtBu or LHMDS are commonly used, although the choice may depend on the functional group tolerance of the substrates.[11][12]
-
Solvent Effects: The solvent must be able to dissolve all reaction components and should be chosen to favor the desired reaction pathway. Aprotic solvents like toluene (B28343), dioxane, or DMF are frequently used. However, be aware that some solvents can promote side reactions; for instance, DMF and alcohols can sometimes lead to increased hydrodehalogenation.[13][14]
-
-
Issues with Starting Materials: The purity and stability of your this compound and coupling partner are paramount.
-
Purity: Ensure your this compound and coupling partner (e.g., boronic acid, amine, alkyne, or alkene) are pure and free from impurities that could interfere with the catalyst.
-
Boronic Acid Instability: Boronic acids can be prone to decomposition (protodeboronation), especially under harsh conditions.[4][10] Using the corresponding boronate ester or a freshly prepared boronic acid can mitigate this issue.
-
Issue 2: Significant Formation of Side Products
Question: My reaction is producing significant amounts of side products, such as the homocoupled product of my boronic acid or dehalogenated 5-indole. How can I minimize these side reactions?
Answer:
The formation of side products is a common challenge in cross-coupling reactions. Understanding the mechanisms leading to these byproducts is key to suppressing their formation.
Common Side Reactions and Mitigation Strategies:
-
Homocoupling of Boronic Acids (in Suzuki Reactions): This side reaction leads to the formation of a biaryl product from the boronic acid, consuming the reagent and complicating purification.
-
Cause: Homocoupling is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this undesired pathway.[1][2][3] It can also occur if the transmetalation step is slow.
-
Solutions:
-
Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[1][2]
-
Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source can minimize the initial presence of Pd(II).[2]
-
Optimize Ligand and Base: The use of bulky, electron-rich ligands can accelerate the desired cross-coupling pathway, outcompeting the homocoupling reaction.[2] The appropriate choice of base is also critical.
-
Protecting the Boronic Acid: In some cases, using a more stable boronic ester (e.g., a pinacol (B44631) ester) or protecting the boronic acid with diethanolamine (B148213) can reduce homocoupling.[15]
-
-
-
Dehalogenation (Hydrodehalogenation): This side reaction results in the replacement of the iodine atom on the indole with a hydrogen atom, leading to the formation of indole.
-
Cause: Dehalogenation can occur via a competing pathway where a palladium-hydride species is formed, which then undergoes reductive elimination with the aryl group.[4][13] This can be promoted by certain solvents (like DMF and alcohols) and bases.[13][14]
-
Solutions:
-
Solvent Choice: Switch to non-polar, aprotic solvents like toluene or dioxane.[13][14]
-
Ligand Selection: Employ bulky, electron-rich ligands that promote the desired reductive elimination of the cross-coupled product over the dehalogenation pathway.[13]
-
Base Optimization: Screen different inorganic bases such as K₃PO₄ or Cs₂CO₃, as they are often less prone to promoting dehalogenation compared to some strong organic bases.[13]
-
Lower Reaction Temperature: If the desired reaction is kinetically feasible at a lower temperature, reducing the reaction temperature can sometimes suppress dehalogenation.
-
-
-
Alkyne Homocoupling (Glaser Coupling in Sonogashira Reactions): This side reaction involves the coupling of two terminal alkyne molecules.
-
Cause: This is often promoted by the copper(I) co-catalyst, especially in the presence of oxygen.
-
Solutions:
-
Thorough Degassing: Ensure the reaction is performed under strictly anaerobic conditions.
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol.
-
-
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the indole nitrogen (N-H) for cross-coupling reactions?
A1: While not always mandatory, protecting the indole nitrogen is a highly recommended strategy to improve reaction outcomes. The acidic N-H proton can interfere with the catalyst or the base, leading to lower yields and side reactions.[5] Common protecting groups for indoles include Boc (tert-butyloxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), and tosyl (Ts). The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.[5] For some specific catalyst systems that are less sensitive to acidic protons, N-unprotected indoles can be used successfully.
Q2: What is the general reactivity order for halogens in palladium-catalyzed cross-coupling reactions?
A2: The reactivity of the halogen in the oxidative addition step generally follows the trend: I > Br > OTf > Cl. This compound is therefore a highly reactive substrate, which often allows for milder reaction conditions compared to the corresponding bromo- or chloroindoles.
Q3: My reaction mixture turns black. What does this mean and what should I do?
A3: The formation of a black precipitate is commonly referred to as "palladium black" and indicates the decomposition and agglomeration of the palladium catalyst.[4] This renders the catalyst inactive and will lead to a stalled or low-yielding reaction. To prevent this, ensure a sufficiently stabilizing ligand is used at an appropriate concentration, avoid excessively high temperatures, and ensure all reagents and solvents are of high purity and free of oxygen.
Q4: How do I choose the right ligand for my this compound cross-coupling reaction?
A4: The choice of ligand is critical and depends on the specific coupling partners and the type of cross-coupling reaction. As a general guideline, bulky and electron-rich phosphine ligands, such as biaryl phosphines (e.g., XPhos, SPhos, RuPhos), are often excellent choices for challenging couplings as they promote efficient oxidative addition and reductive elimination.[2][4][6][7][8][9] For simpler substrates, less sterically demanding and less expensive ligands like PPh₃ or P(o-tol)₃ may be sufficient. It is often necessary to screen a small number of ligands to identify the optimal one for a specific transformation.
Q5: What are the best practices for setting up a this compound cross-coupling reaction to ensure reproducibility?
A5: To ensure reproducibility, it is essential to control all reaction parameters carefully:
-
Inert Atmosphere: Use standard Schlenk line or glovebox techniques to exclude oxygen and moisture.
-
Reagent Purity: Use high-purity, anhydrous solvents and reagents.
-
Degassing: Thoroughly degas all solvents and liquid reagents by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Consistent Stoichiometry: Accurately weigh all solid reagents and use precise volumetric techniques for liquids.
-
Temperature Control: Use a reliable heating mantle or oil bath with a temperature controller to maintain a stable reaction temperature.
-
Stirring: Ensure efficient and consistent stirring throughout the reaction.
Quantitative Data Summary
The following tables provide a summary of representative reaction conditions and yields for various cross-coupling reactions of this compound and related substrates. These should serve as a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of 5-Iodo-arenes with Phenylboronic Acid
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (0.01) | None | Amberlite IRA-400(OH) | H₂O/EtOH | 60 | 2 | High |
| 2 | Pd(PPh₃)₄ (3) | PPh₃ | K₂CO₃ (2) | DMF | 100 | - | High |
| 3 | Pd(OAc)₂ (2) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | >95 |
Data adapted from representative procedures for iodo-aryl substrates.[10][16][17]
Table 2: Heck Coupling of this compound with Acrylic Acid
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Na₂PdCl₄ (5) | None | Na₂CO₃ (4) | CH₃CN/H₂O (1:1) | 80 (MW) | 1 | 89 |
| 2 | Na₂PdCl₄ (5) | ˢSPhos (12.5) | Na₂CO₃ (4) | CH₃CN/H₂O (1:1) | 80 (MW) | 1 | 90 |
| 3 | Pd(OAc)₂ (5) | TXPTS (12.5) | Na₂CO₃ (4) | CH₃CN/H₂O (1:1) | Reflux | 18 | 67 |
Data from a study on Heck diversification of indole-based substrates.
Table 3: Sonogashira Coupling of Haloindoles with Terminal Alkynes
| Entry | Haloindole | Palladium Source (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) |
| 1 | N-methyl-3-iodoindole | Pd(PPh₃)₄ (5) | CuI (10) | TEA (3) | THF | 60 | 12 |
| 2 | 5-Bromoindole | PdCl₂(PPh₃)₂ (2) | None | DIPA (4) | DMF | 100 | 18 |
Data adapted from general protocols for haloindole Sonogashira coupling.[16]
Table 4: Buchwald-Hartwig Amination of 5-Iodo-alkane with Anilines
| Entry | Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Josiphos (4) | NaOtBu (1.4) | Toluene | 100 | 12 |
| 2 | Morpholine (B109124) | Pd(dba)₂ (1.5) | XPhos (3) | NaOtBu (2) | Toluene | Reflux | 6 |
Data adapted from a protocol for a secondary iodo-alkane, adaptable for this compound.[18]
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Adapted from a similar procedure)
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.01 mmol, 1 mol%)
-
Amberlite IRA-400(OH) ion-exchange resin (~0.5 g)
-
Water (3 mL)
-
95% Ethanol (B145695) (1-4 mL)
Procedure:
-
To a 25 mL round-bottom flask containing a magnetic stir bar, add this compound, phenylboronic acid, Amberlite IRA-400(OH) resin, water, and 1 mL of 95% ethanol.
-
Add Pd(OAc)₂ to the mixture. The solution should turn brown.
-
Seal the flask with a septum and place it in a pre-heated oil bath at 60 °C.
-
Stir the reaction vigorously for 5 minutes. Add additional 95% ethanol dropwise until most of the solids have dissolved.
-
Continue stirring at 60 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Heat the mixture to approximately 50 °C and perform a hot gravity filtration to remove the resin.
-
Cool the filtrate in an ice bath and acidify with cold 10% HCl (aq) until a precipitate forms and the solution is acidic.
-
Add 20 mL of water and extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.[16]
Protocol 2: Buchwald-Hartwig Amination of N-Boc-5-Iodoindole with Morpholine (General Procedure)
Materials:
-
N-Boc-5-iodoindole (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon), add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add anhydrous toluene via syringe and stir the mixture for 5 minutes at room temperature.
-
Add N-Boc-5-iodoindole to the mixture.
-
Add morpholine via syringe.
-
Seal the Schlenk tube and place it in a pre-heated oil bath at 100 °C.
-
Stir the reaction for 12-18 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. m.youtube.com [m.youtube.com]
- 16. rose-hulman.edu [rose-hulman.edu]
- 17. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Efficient 5-Iodoindole Functionalization
Welcome to the technical support center for catalyst selection in 5-iodoindole functionalization. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their synthetic strategies. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during cross-coupling and C-H functionalization reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling of this compound is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in Suzuki-Miyaura couplings involving this compound are a frequent issue. The primary factors to investigate are the catalyst system (palladium source and ligand), base, and solvent.
-
Catalyst and Ligand: The choice of ligand is critical. While standard ligands like PPh₃ can be effective, more sterically demanding and electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands often provide superior results by promoting efficient oxidative addition and reductive elimination. Using stable Pd(II) precatalysts can also ensure the reliable in-situ formation of the active Pd(0) species.[1][2]
-
Base Selection: The base plays a crucial role in the transmetalation step. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[3] If you observe starting material decomposition, a weaker base like NaHCO₃ might be beneficial.[2] For reactions struggling with transmetalation, anhydrous conditions with a base like K₃PO₄ can sometimes prevent protodeboronation of the boronic acid partner.[2]
-
Solvent Choice: Solvents like dioxane, toluene, and THF are standard.[2][4] Solubility of all components is key; if your starting materials are not fully dissolved, the reaction will be inefficient.[3] A combination of a non-polar solvent with an aqueous base solution (e.g., toluene/water) is often effective.
-
Side Reactions: A common side reaction is the protodeboronation of the boronic acid. This can be mitigated by using more stable boronate esters (e.g., pinacol (B44631) esters) or by carefully selecting a milder base and ensuring anhydrous conditions where appropriate.[2]
Q2: I am observing significant hydrodehalogenation (reduction) of my this compound starting material instead of the desired coupled product. How can I minimize this?
A2: Hydrodehalogenation is a competitive side reaction where the iodo group is replaced by a hydrogen atom. This is particularly common in Buchwald-Hartwig amination reactions, especially when using primary amines.[5]
-
Mechanism: This side reaction often proceeds via a β-hydride elimination from a palladium-amide intermediate.[5]
-
Mitigation Strategies:
-
Ligand Choice: Employing bulkier, electron-rich ligands can sterically hinder the β-hydride elimination pathway and favor the desired reductive elimination.
-
Base: Using a weaker base may sometimes reduce the rate of hydrodehalogenation.
-
Temperature: Lowering the reaction temperature can sometimes disfavor the side reaction, though this may also slow down the desired coupling.
-
Amine Concentration: For Buchwald-Hartwig reactions, ensuring the amine is not in large excess can sometimes help.
-
Q3: Which catalyst system is recommended for the Sonogashira coupling of this compound with a terminal alkyne?
A3: The Sonogashira reaction is a reliable method for forming C-C bonds between this compound and terminal alkynes.[6][7][8] The classic system involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[6][7][8]
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are common choices. The active species is Pd(0), which can be formed in situ from Pd(II) precursors.[6][9]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. It reacts with the alkyne to form a copper acetylide, which facilitates the crucial transmetalation step with the palladium complex.[7]
-
Base: An amine base like triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), or piperidine (B6355638) is required to deprotonate the alkyne and neutralize the HI formed during the reaction.[7][10]
-
Copper-Free Systems: To avoid the primary side reaction in Sonogashira couplings—the copper-catalyzed homocoupling of the alkyne (Glaser coupling)—copper-free conditions have been developed. These systems often require more specialized ligands and conditions but can provide cleaner reaction profiles.[7]
Q4: My Heck reaction with this compound and an alkene is giving poor regioselectivity. How can I control the position of arylation on the alkene?
A4: Regiocontrol in the Mizoroki-Heck reaction is a well-known challenge.[11] The outcome (linear vs. branched product) is influenced by the ligand, additives, and the electronic nature of the alkene.
-
Ligand Control: This is the most powerful tool for influencing regioselectivity.[12][13] Bidentate phosphine ligands (e.g., BINAP, dppf) can favor different outcomes compared to monodentate ligands (e.g., PPh₃).[14] The development of specialized ligands, such as sulfoxide-2-hydroxypyridine (SOHP), has been shown to enable a switch in regioselectivity in the oxidative Heck reaction of indoles.[12][13]
-
Reaction Pathway: The reaction can proceed through a neutral or a cationic pathway, which influences selectivity. Using aryl triflates instead of halides often promotes the cationic pathway, which can lead to higher asymmetric induction when chiral ligands are used.[14]
-
Screening: A systematic screening of different palladium sources, ligands (monodentate, bidentate, NHC), and additives is often necessary to find the optimal conditions for the desired regioselectivity.[11]
Q5: I want to perform a direct C-H functionalization on the indole (B1671886) ring. Which position is most reactive and what catalysts are used?
A5: Direct C-H functionalization is an atom-economical strategy that avoids the pre-functionalization of the indole.[15]
-
Inherent Reactivity: The indole ring has multiple C-H bonds. Due to the inherent electronic properties of the pyrrole (B145914) core, functionalization typically occurs at the C3 position. If the C3 position is blocked, the C2 position becomes the next most reactive site.[15]
-
Accessing the Benzene (B151609) Core (C4-C7): Functionalizing the less reactive C4-C7 positions is more challenging and usually requires a directing group strategy.[16][17] A removable group is installed on the indole nitrogen (N1) or at the C3 position, which then directs a transition metal catalyst (commonly palladium) to a specific C-H bond on the benzene ring.[16][18]
-
Catalyst Systems: Palladium is a widely used catalyst for these transformations. However, other metals like rhodium, copper, and iron have also been employed for specific C-H functionalization reactions of indoles.[18][19]
Data & Condition Tables
For successful functionalization, careful selection of reaction parameters is paramount. The following tables summarize typical starting conditions for common cross-coupling reactions of this compound. Optimization is often required for specific substrates.
Table 1: Suzuki-Miyaura Coupling - General Conditions
| Component | Recommendation | Notes |
|---|---|---|
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃, or Precatalyst (e.g., XPhos Pd G3) | Precatalysts often give more reproducible results.[2] |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | Bulky, electron-rich ligands are often superior.[2] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Choice depends on substrate stability and need for anhydrous conditions.[3][4] |
| Solvent | Dioxane, Toluene, THF, DME (often with H₂O) | Ensure all reagents are soluble.[3][4] |
| Temperature | 80 - 110 °C | Heat until the reaction is complete or breaks down.[2] |
Table 2: Sonogashira Coupling - General Conditions
| Component | Recommendation | Notes |
|---|---|---|
| Pd Source | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | In situ reduction to Pd(0) is required for Pd(II) sources.[6][9] |
| Ligand | PPh₃ | Often used in conjunction with the Pd source. |
| Cu Source | CuI (1-5 mol%) | Essential for the classic mechanism; can be excluded in "copper-free" variants.[7] |
| Base | TEA, DIPEA, Piperidine | Acts as both a base and sometimes as a solvent.[7][10] |
| Solvent | THF, DMF | Must be anhydrous and degassed.[8] |
| Temperature | Room Temperature - 60 °C | Generally mild conditions are sufficient.[6] |
Table 3: Buchwald-Hartwig Amination - General Conditions
| Component | Recommendation | Notes |
|---|---|---|
| Pd Source | Pd₂(dba)₃ or Precatalyst (e.g., G3/G4 precatalysts) | Precatalysts are highly recommended for reliability.[3] |
| Ligand | BINAP, Xantphos, Josiphos, Buchwald ligands | Ligand choice is critical and substrate-dependent. |
| Base | NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃ | Strong bases are common, but weaker bases improve functional group tolerance.[3] |
| Solvent | Toluene, Dioxane | Must be anhydrous and thoroughly degassed. |
| Temperature | 80 - 110 °C | Reaction times can vary significantly. |
Experimental Protocols
General Protocol for a Small-Scale Suzuki-Miyaura Coupling of this compound
-
Safety: Conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous.
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene/H₂O mixture)
-
Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum.
-
Inert atmosphere setup (Schlenk line or glovebox).
-
-
Procedure:
-
Vessel Preparation: Place an appropriately sized magnetic stir bar into the reaction vial. Dry the vial in an oven ( >100 °C) for several hours and allow it to cool to room temperature under a stream of inert gas (e.g., nitrogen or argon).
-
Reagent Addition: Under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base to the reaction vial.
-
Solvent Addition: Add the degassed solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Degassing (if not using a glovebox): If the reaction was set up on the bench, seal the vial and perform three cycles of vacuum/backfill with an inert gas to remove oxygen. Oxygen can oxidize and deactivate the Pd(0) catalyst.[1]
-
Reaction: Place the sealed vial in a pre-heated oil bath or heating block at the desired temperature (e.g., 90 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots periodically.
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 5-arylindole.
-
Visual Guides
The following diagrams illustrate logical workflows for troubleshooting common issues and selecting an appropriate synthetic strategy.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Caption: Decision tree for selecting a functionalization strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. soc.chim.it [soc.chim.it]
- 16. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. zhou.nankai.edu.cn [zhou.nankai.edu.cn]
Technical Support Center: Purification of 5-Iodoindole Derivatives
Welcome to the technical support center for the purification of 5-iodoindole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying this compound derivatives?
The purification of this compound derivatives can be challenging due to a combination of factors:
-
Stability Issues: Indole (B1671886) derivatives can be sensitive to acidic conditions, such as those encountered on standard silica (B1680970) gel, leading to degradation.[1] They can also be susceptible to oxidation, resulting in colored impurities.
-
Polarity: The polarity of this compound derivatives can vary significantly based on other substituents on the indole ring. This variability can make the selection of an appropriate purification method and solvent system challenging.
-
Co-eluting Impurities: The synthesis of 5-iodoindoles can result in impurities with similar polarities to the desired product, making separation by chromatography difficult. These impurities may include starting materials, regioisomers, or byproducts of the reaction.
-
Discoloration: Samples of this compound derivatives may appear yellow, brown, or pink due to the presence of minor oxidized impurities. While slight discoloration may not always affect the outcome of subsequent reactions, for sensitive applications, purification is recommended.
Q2: My this compound derivative appears to be degrading on the silica gel column. What can I do?
Degradation on silica gel is a common issue for acid-sensitive compounds. Here are several strategies to mitigate this problem:
-
Deactivate the Silica Gel: You can neutralize the acidic nature of silica gel by pre-treating it. This can be done by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine (B128534), before loading your sample.
-
Use an Alternative Stationary Phase: Consider using a less acidic or neutral stationary phase. Alumina (neutral or basic) or Florisil can be effective alternatives for the purification of sensitive compounds.[1]
-
Reverse-Phase Chromatography: For polar this compound derivatives, reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, can be a suitable alternative.
Q3: I am having trouble removing a very closely eluting impurity. What techniques can I try?
Separating closely eluting impurities requires optimizing your chromatographic conditions:
-
Optimize the Solvent System: Systematically screen different solvent systems for thin-layer chromatography (TLC) to find an eluent that provides the best separation (largest ΔRf) between your product and the impurity. Sometimes, switching to a different solvent system with similar polarity but different solvent strengths (e.g., dichloromethane (B109758)/methanol (B129727) instead of ethyl acetate/hexanes) can improve separation.
-
Gradient Elution: Employing a shallow solvent gradient during column chromatography can enhance the resolution of closely eluting compounds.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For very difficult separations, preparative HPLC offers significantly higher resolution than standard flash chromatography.
-
Recrystallization: If a suitable solvent or solvent system can be found, recrystallization is an excellent method for removing impurities and can often yield very pure material.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound derivatives.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Recovery from Column Chromatography | - Compound degraded on the column.- Incorrect solvent system used.- Compound is too polar and stuck on the column.- Compound is very nonpolar and eluted with the solvent front. | - Test for stability on a small amount of silica gel before running the column.- Double-check the solvent composition.- Flush the column with a more polar solvent (e.g., 10% methanol in dichloromethane).- Check the first few fractions collected. |
| Colored Impurities in the Final Product | - Oxidation of the indole ring.- Presence of residual starting materials or byproducts. | - Use activated charcoal during recrystallization to remove colored impurities.- Ensure complete reaction by monitoring with TLC.- Optimize chromatographic conditions for better separation. |
| "Oiling Out" During Recrystallization | - The cooling rate is too fast.- The solution is supersaturated.- The chosen solvent is inappropriate. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Add a small amount of additional hot solvent to reduce saturation.- Re-evaluate the solvent system; a mixed solvent system may be necessary.[2] |
| Broad or Tailing Peaks in Column Chromatography | - Sample overloading.- Poorly packed column.- Strong interaction with the stationary phase. | - Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any cracks or air bubbles.- Add a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). |
| Inconsistent Rf Values on TLC | - Chamber not saturated with solvent vapor.- Inconsistent spotting technique.- Degradation of the compound on the TLC plate. | - Place a piece of filter paper in the TLC chamber to ensure saturation.- Apply small, concentrated spots to the baseline.- Run the TLC quickly and visualize immediately after development. |
Data Presentation: Comparison of Purification Methods
The choice of purification method depends on the scale of the experiment, the nature of the impurities, and the required final purity. Below is a summary of common techniques used for this compound derivatives.
| Purification Method | Stationary/Solid Phase | Mobile Phase/Solvent | Typical Purity (%) | Typical Yield (%) | Throughput | Key Advantages | Key Disadvantages |
| Flash Column Chromatography | Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate, Dichloromethane/Methanol | 95 - 99 | 70 - 90 | Moderate to High | Good balance of purity and yield; scalable. | Can be time-consuming; potential for compound degradation on silica. |
| Recrystallization | N/A | Ethanol, Isopropanol, or mixed solvent systems (e.g., Ethanol/Water) | > 99 | 60 - 85 | Low to Moderate | Can provide very high purity; removes insoluble and some soluble impurities effectively. | Finding a suitable solvent can be challenging; lower yields if the compound is very impure. |
| Preparative HPLC | C18 Reversed-Phase | Acetonitrile/Water, Methanol/Water (often with 0.1% TFA or formic acid) | > 99.5 | 50 - 80 | Low | Highest resolution for difficult separations. | Lower throughput; requires specialized equipment; can be costly. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a this compound Derivative
This protocol is a general guideline and should be adapted based on the specific properties of your this compound derivative, as determined by TLC analysis.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find an eluent that gives the desired compound an Rf value of approximately 0.2-0.3 and good separation from impurities.
-
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material (a general rule of thumb is a silica gel to crude product weight ratio of 30:1 to 50:1).
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis.
-
Pour the slurry into the column, allowing the silica to settle without air bubbles. Gently tap the column to ensure even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed using a pipette.
-
Dry Loading: If the crude product is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
-
Isolation of the Pure Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.
-
Protocol 2: Recrystallization of a this compound Derivative
-
Solvent Selection:
-
Place a small amount of the crude this compound derivative into several test tubes.
-
Add a small amount of a different solvent to each test tube (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane).
-
Observe the solubility at room temperature. A good solvent will dissolve the compound poorly at room temperature but well upon heating.
-
Heat the test tubes in a water bath to check for solubility at higher temperatures.
-
Allow the soluble samples to cool to room temperature and then in an ice bath to observe crystal formation.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is just dissolved. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Allow the crystals to air dry on the filter paper or in a desiccator to remove residual solvent.
-
Mandatory Visualizations
References
Technical Support Center: Optimizing Reaction Temperature for 5-Iodoindole Couplings
Welcome to the technical support center for optimizing cross-coupling reactions with 5-iodoindole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound coupling reaction is giving a low yield. Is temperature the most likely cause?
A1: While reaction temperature is a critical parameter, low yields in this compound couplings can stem from multiple factors. Suboptimal temperature is a common culprit, but you should also investigate other possibilities such as catalyst deactivation, inefficient activation of the precatalyst, presence of oxygen, or issues with the quality of your reagents and solvents. For instance, in Suzuki-Miyaura couplings, the presence of acidic functional groups on the boronic acid can inhibit the reaction, and unstable boronic acids may undergo protodeboronation at higher temperatures.
Q2: What is the general effect of increasing the reaction temperature on my this compound coupling?
A2: Generally, increasing the reaction temperature can lead to higher conversion rates and shorter reaction times.[1] However, there is an optimal temperature window for each specific reaction. Exceeding this window can lead to catalyst decomposition (often observed as the formation of palladium black), degradation of starting materials or products, and the formation of undesired side products.[2] It is crucial to find the balance where the reaction proceeds at a reasonable rate without significant decomposition.
Q3: Are there any common side products I should be aware of when running this compound couplings at elevated temperatures?
A3: Yes, at higher temperatures, you may observe an increase in side products. Common side reactions include:
-
Homocoupling: Dimerization of your starting materials (e.g., Glaser coupling of alkynes in Sonogashira reactions).
-
Dehalogenation: Replacement of the iodine atom on the indole (B1671886) ring with a hydrogen atom.
-
Protodeboronation: In Suzuki reactions, the boronic acid can be replaced by a hydrogen atom from the solvent or residual water.[3]
-
Polymerization: Especially in Heck reactions with acrylate (B77674) partners.
Q4: Should I protect the N-H group of the this compound before performing a coupling reaction?
A4: The free N-H group of indole can sometimes interfere with the catalytic cycle. Protecting the indole nitrogen with groups like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent side reactions and improve yields in some cases. However, many successful couplings with N-unprotected indoles have been reported, often requiring specific catalyst systems and reaction conditions.
Q5: Can microwave irradiation be used to optimize the reaction temperature and time for this compound couplings?
A5: Absolutely. Microwave irradiation has emerged as a powerful tool for accelerating many organic reactions, including cross-couplings. It allows for rapid and uniform heating, often leading to significantly shorter reaction times and improved yields. For example, a Heck reaction with this compound that requires several hours with conventional heating can achieve quantitative conversion in just one hour using microwave heating.[4]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step |
| Suboptimal Temperature | Incrementally increase the reaction temperature (e.g., from 60 °C to 100 °C) and monitor the reaction progress. Be cautious of catalyst decomposition at very high temperatures.[5] |
| Inefficient Catalyst System | Screen different palladium catalysts and ligands. For unprotected indoles, ligands like SPhos and XPhos have shown good results.[5] |
| Base Incompatibility | The choice of base is crucial. Screen a variety of inorganic and organic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Cesium carbonate is often found to be effective.[6] |
| Poor Boronic Acid Quality | Use fresh, high-purity boronic acid. Consider using boronic esters (e.g., pinacol (B44631) esters) which can be more stable. |
| Solvent Issues | Ensure you are using anhydrous and degassed solvents. A mixture of an organic solvent and water (e.g., dioxane/water) is often used to facilitate the reaction. |
Issue 2: Significant Side Product Formation in Heck Coupling
| Possible Cause | Troubleshooting Step |
| Reaction Temperature Too High | Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions. |
| Incorrect Base | The choice of base can influence selectivity. Screen different bases to find one that minimizes side product formation. |
| Ligand Issues | The ligand can influence the regioselectivity and stability of the catalyst. Consider screening different phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands. |
| Oxygen Contamination | Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation and homocoupling. |
Issue 3: Alkyne Homocoupling in Sonogashira Coupling
| Possible Cause | Troubleshooting Step |
| Presence of Oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. |
| Copper Co-catalyst | The copper co-catalyst can promote Glaser-type homocoupling. Consider reducing the amount of copper iodide or switching to a copper-free Sonogashira protocol.[7] |
| Reaction Temperature | Elevated temperatures can sometimes favor homocoupling. Try running the reaction at a lower temperature for a longer period. |
| Slow Addition of Alkyne | Adding the terminal alkyne slowly to the reaction mixture can sometimes minimize its homocoupling. |
Issue 4: Catalyst Deactivation in Buchwald-Hartwig Amination
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature | Excessive heat can lead to the precipitation of palladium black. Optimize the temperature to maintain catalytic activity. |
| Inappropriate Ligand | Use bulky, electron-rich phosphine ligands (e.g., XantPhos, Josiphos) which are known to stabilize the palladium catalyst and facilitate the catalytic cycle.[1][8] |
| Strong Base Degradation | While strong bases like NaOtBu or KOtBu are often required, they can sometimes degrade the substrate or catalyst at high temperatures. Consider screening different bases or using a lower temperature. |
| Inhibition by Substrate/Product | The indole nitrogen or the product amine can sometimes coordinate to the palladium center and inhibit catalysis. The choice of ligand can be critical in these cases. |
Data on Reaction Temperature Optimization
The following tables provide a summary of reaction conditions and yields at different temperatures for various this compound couplings.
Table 1: Suzuki-Miyaura Coupling of this compound Derivatives
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 8 | 95[5] |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 5 | 92[5] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | Reflux | 4 | 88 |
| 3-Pyridylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene (B28343)/H₂O | 80 | 12 | 75 |
Table 2: Heck Coupling of this compound Derivatives
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acrylic acid | Pd(OAc)₂ | Na₂CO₃ | CH₃CN/H₂O | Reflux | 24 | 70[4] |
| Acrylic acid | PdCl₂ | Na₂CO₃ | CH₃CN/H₂O | Reflux (Microwave) | 1 | >99[4] |
| n-Butyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 100 | 6 | 85 |
| Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | NMP | 120 | 12 | 78 |
Table 3: Sonogashira Coupling of this compound Derivatives
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylacetylene (B144264) | Pd(PPh₃)₄ / CuI | Et₃N | THF | 60 | 12 | 85[7] |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 100 | 16 | 78 |
| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | DIPA | Toluene | 80 | 8 | 92 |
| 1-Hexyne | PdCl₂(dppf) / CuI | Cs₂CO₃ | Dioxane | 90 | 10 | 88 |
Table 4: Buchwald-Hartwig Amination of this compound Derivatives
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine (B109124) | Pd₂(dba)₃ / XantPhos | NaOtBu | Toluene | 85 | 18 | 90[9] |
| Aniline | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | 100 | 24 | 75 |
| Benzylamine | Pd₂(dba)₃ / Josiphos | KOtBu | Toluene | 100 | 12 | 82[8] |
| N-Methylaniline | Pd(OAc)₂ / DavePhos | Cs₂CO₃ | THF | 80 | 16 | 88 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)
-
Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed dioxane and water via syringe.
-
Heat the reaction mixture to 60-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Heck Coupling of this compound with n-Butyl Acrylate
Materials:
-
This compound (1.0 mmol)
-
n-Butyl acrylate (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol)
-
Triethylamine (B128534) (Et₃N) (1.5 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a reaction vessel, dissolve this compound, Pd(OAc)₂, and Et₃N in DMF.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add n-butyl acrylate via syringe.
-
Heat the reaction to 100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Protocol 3: Sonogashira Coupling of N-Boc-5-iodoindole with Phenylacetylene
Materials:
-
N-Boc-5-iodoindole (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Anhydrous, degassed Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a dry Schlenk flask, add N-Boc-5-iodoindole, Pd(PPh₃)₄, and CuI.
-
Seal the flask, then evacuate and backfill with nitrogen three times.
-
Add THF and triethylamine via syringe.
-
Add phenylacetylene dropwise via syringe.
-
Heat the flask in a preheated oil bath at 60 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by silica gel chromatography.[7]
Protocol 4: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol)
-
XantPhos (0.02 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, add this compound, Pd₂(dba)₃, XantPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Remove the tube from the glovebox and add anhydrous toluene and morpholine under an argon atmosphere.
-
Seal the tube and heat the mixture in a preheated oil bath at 85 °C.
-
Stir the reaction for 18 hours or until complete as indicated by TLC or LC-MS.
-
Cool the reaction, quench with saturated aqueous ammonium (B1175870) chloride, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Visualizing Troubleshooting and Workflows
Caption: A logical workflow for troubleshooting low yields in this compound couplings.
Caption: A general experimental workflow for palladium-catalyzed this compound couplings.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic chemistry - What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
effect of base and solvent on 5-Iodoindole reaction outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 5-iodoindole.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block commonly used in a variety of cross-coupling and substitution reactions. The most frequent transformations include:
-
N-Alkylation: Introduction of an alkyl group at the nitrogen atom.
-
N-Arylation: Formation of a bond between the indole (B1671886) nitrogen and an aryl group (e.g., Ullmann and Buchwald-Hartwig couplings).
-
Sonogashira Coupling: Formation of a carbon-carbon bond between the 5-position of the indole and a terminal alkyne.
-
Heck Coupling: Formation of a carbon-carbon bond between the 5-position of the indole and an alkene.
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond at the 5-position of the indole.
Q2: How do I choose the right base and solvent for my this compound reaction?
A2: The choice of base and solvent is critical and depends on the specific reaction, the desired outcome, and the other functional groups present in your substrates. A good starting point is to consider the pKa of the indole N-H (around 17 in DMSO) and the mechanism of the reaction. For reactions involving deprotonation of the indole nitrogen, a strong base in a polar aprotic solvent is often a good choice. For cross-coupling reactions, the solubility of the catalyst, base, and substrates is a key factor.[1]
Q3: I am observing a mixture of N-alkylation and C3-alkylation. How can I improve the selectivity for N-alkylation?
A3: The C3 position of the indole ring is nucleophilic and can compete with the nitrogen for the alkylating agent. To favor N-alkylation:
-
Use a strong base and a polar aprotic solvent: Conditions like sodium hydride (NaH) in N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) promote the formation of the indolide anion, which is more likely to react at the nitrogen.[2] Using DMF often helps to dissolve the intermediate indolide anion, further promoting N-alkylation.[2]
-
Increase the reaction temperature: The N-alkylated product is typically the thermodynamically more stable isomer.[2] Increasing the temperature can favor its formation.
-
Consider the counterion: In THF, using a potassium salt can lead to exclusive N-alkylation, while lithium and magnesium salts tend to increase the proportion of C3-alkylation.[3]
Q4: My Sonogashira coupling reaction is giving a low yield and a significant amount of alkyne homocoupling (Glaser product). What can I do?
A4: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst in the presence of oxygen. To minimize this:
-
Thoroughly degas your solvent and reaction vessel: Removing oxygen is crucial to suppress the Glaser coupling.
-
Consider a copper-free protocol: Several effective copper-free Sonogashira protocols have been developed.[4]
-
Optimize the base: An amine base like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA) is typically used.[5] The choice can affect the reaction outcome.
Troubleshooting Guides
Issue 1: Low or No Product Yield in N-Arylation (Buchwald-Hartwig/Ullmann)
| Potential Cause | Suggested Solution & Explanation |
| Poor solubility of the base | One of the most common reasons for low yield is the poor solubility of the inorganic base in the reaction solvent.[1] Solution: Choose a solvent that better solubilizes the base, or consider using a soluble organic base in combination with an inorganic one. Toluene is a common and effective solvent for Buchwald-Hartwig reactions.[1] |
| Catalyst deactivation | The palladium or copper catalyst can be deactivated by impurities or certain functional groups. Solution: Ensure all reagents and solvents are pure and dry. If catalyst poisoning is suspected, consider using a different catalyst system or protecting any problematic functional groups.[1] |
| Inappropriate base | The strength of the base is crucial. A base that is too weak may not facilitate the catalytic cycle effectively, while a base that is too strong can cause substrate decomposition. Solution: For Buchwald-Hartwig reactions, strong bases like sodium tert-butoxide (NaOtBu) are often effective, but for sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may be better alternatives.[1] For Ullmann couplings, K₃PO₄ and Cs₂CO₃ are commonly used.[6] |
| Inefficient ligand | For palladium-catalyzed reactions, the choice of phosphine (B1218219) ligand is critical for catalyst stability and activity. Solution: Screen different bulky, electron-rich phosphine ligands to find the optimal one for your specific substrate combination.[7] |
Issue 2: Poor Reproducibility in Cross-Coupling Reactions
| Potential Cause | Suggested Solution & Explanation |
| Atmosphere control | Many cross-coupling reactions, particularly those involving palladium catalysts, are sensitive to oxygen. Solution: Ensure the reaction is set up under a strict inert atmosphere (e.g., argon or nitrogen). Use degassed solvents.[5] |
| Reagent quality | The quality of the catalyst, ligands, and base can vary between batches. Solution: Use fresh, high-purity reagents. If possible, titrate organometallic reagents before use. |
| Water content | Traces of water can negatively impact many organometallic reactions. Solution: Use anhydrous solvents and dry glassware thoroughly before use. |
Quantitative Data Summary
The following tables summarize the effect of different bases and solvents on the yield of common reactions with indole derivatives. While not all data is specific to this compound, it provides a strong starting point for reaction optimization.
Table 1: N-Arylation of Indoles with Iodobenzene (Optimization Data) [8]
| Entry | Catalyst | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd Nanoparticles (0.2 mol%) | Et₃N (2) | DMF | 110 | 6 | 98 |
| 2 | Pd Nanoparticles (0.2 mol%) | Et₃N (2) | Toluene | 110 | 6 | 75 |
| 3 | Pd Nanoparticles (0.2 mol%) | Et₃N (2) | Dioxane | 110 | 6 | 80 |
| 4 | Pd Nanoparticles (0.2 mol%) | K₂CO₃ (2) | DMF | 110 | 6 | 45 |
| 5 | Pd Nanoparticles (0.2 mol%) | Cs₂CO₃ (2) | DMF | 110 | 6 | 62 |
Table 2: Carbonylative Sonogashira Coupling of Phenyl Iodide [9]
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 1% Pd/Fe₃O₄ | Et₃N | THF | 130 | 63 |
| 2 | 1% Pd/Fe₃O₄ | Et₃N | Toluene | 130 | 93 |
| 3 | 1% Pd/Fe₃O₄ | Et₃N | MeCN | 130 | 64 |
| 4 | 1% Pd/Fe₃O₄ | Et₃N | DME | 130 | 49 |
| 5 | 1% Pd/Fe₃O₄ | Et₃N | 1,4-dioxane | 130 | 51 |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound using NaH in DMF
This protocol is a general guideline for the N-alkylation of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Hydrogen gas will evolve.
-
Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.[10][11]
Protocol 2: General Procedure for Sonogashira Coupling of this compound with an Alkyne
This protocol provides a general method for the Sonogashira coupling of this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous, degassed solvent (e.g., DMF, THF)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the palladium catalyst (e.g., 2 mol%), and CuI (e.g., 5 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine base (2-3 eq) via syringe.
-
Add the terminal alkyne (1.1-1.5 eq) dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the required time (monitor by TLC).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography.[5]
Visualized Workflows and Logic
Caption: Experimental workflow for the N-alkylation of this compound.
Caption: Troubleshooting logic for low yield in this compound cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regioselectivity control in alkylation reactions of indolyl ambident anion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. books.lucp.net [books.lucp.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Preventing Dehalogenation of 5-Iodoindole
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate and prevent the undesired dehalogenation of 5-iodoindole during chemical reactions, a common challenge that can significantly impact reaction yield and purity.
FAQs: Understanding and Preventing Dehalogenation of this compound
This section addresses common questions regarding the unwanted removal of the iodine atom from the this compound scaffold during cross-coupling reactions.
Q1: What is dehalogenation and why is it a problem with this compound?
A1: Dehalogenation is a side reaction where the iodine atom at the 5-position of the indole (B1671886) ring is replaced by a hydrogen atom, resulting in the formation of indole as a byproduct. This is problematic as it consumes your starting material, reduces the yield of the desired coupled product, and introduces a significant purification challenge due to the similar properties of the product and the indole byproduct. Aryl iodides, like this compound, are generally more susceptible to dehalogenation than the corresponding bromides or chlorides.[1]
Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?
A2: Several factors can promote the dehalogenation of this compound. The primary culprits include:
-
Formation of Palladium-Hydride Species (Pd-H): These species can arise from various sources in the reaction mixture, such as amine bases, solvents (like alcohols or even trace water), or the organometallic coupling partner. The Pd-H species can then react with this compound in a process called hydrodehalogenation, leading to the formation of indole.
-
Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of dehalogenation.
-
Choice of Base: Strong bases, particularly alkoxides, can promote pathways that lead to dehalogenation. The choice of base is highly context-dependent and can significantly impact the reaction's outcome.
-
Catalyst System: The electronic and steric properties of the phosphine (B1218219) ligand on the palladium catalyst play a crucial role. Less stable catalysts or those that favor the formation of Pd-H species can enhance dehalogenation.
-
Solvent: Protic solvents (e.g., alcohols) and some polar aprotic solvents like DMF can act as hydride sources, contributing to dehalogenation.
Q3: How does the N-H proton of the indole ring influence dehalogenation?
A3: The acidic N-H proton of the indole ring can complicate cross-coupling reactions. In the presence of a base, the indole nitrogen can be deprotonated, forming an indolyl anion. This can alter the electronic properties of the substrate and potentially interact with the palladium catalyst, influencing the reaction pathway. While not directly causing dehalogenation, the presence of a free N-H can affect catalyst activity and stability, which may indirectly contribute to side reactions. Protecting the indole nitrogen is a common strategy to circumvent these issues.
Q4: Should I protect the indole nitrogen to prevent dehalogenation?
A4: N-protection can be a highly effective strategy. Protecting groups like Boc (tert-butoxycarbonyl), mesyl, or benzyl (B1604629) can prevent complications arising from the acidic N-H proton. N-protection can lead to cleaner reactions and higher yields of the desired product by preventing N-arylation side reactions and potentially stabilizing the substrate against degradation. However, the addition and subsequent removal of a protecting group adds steps to your synthesis. The choice to protect depends on the specific reaction, the stability of your desired product, and the overall synthetic strategy.
Troubleshooting Guides
This section provides systematic approaches to troubleshoot and minimize dehalogenation in common cross-coupling reactions involving this compound.
Troubleshooting Workflow for Dehalogenation
If you are observing significant dehalogenation of your this compound, follow this workflow to diagnose and resolve the issue.
Caption: General troubleshooting workflow for dehalogenation.
Reaction-Specific Troubleshooting
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. However, dehalogenation of this compound can be a significant side reaction.
Issue: Low yield of the desired 5-arylindole and a high percentage of indole byproduct.
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | Use bulky, electron-rich phosphine ligands such as XPhos or SPhos .[2] Pre-formed palladium precatalysts with these ligands are often effective. | These ligands promote the desired reductive elimination step to form the C-C bond and can suppress the formation of palladium-hydride species that lead to dehalogenation. |
| Base | Screen weaker inorganic bases like K₃PO₄ or Cs₂CO₃ . Avoid strong bases like NaOtBu if possible. | Strong bases can promote side reactions. Weaker bases are often sufficient for the transmetalation step and can lead to cleaner reactions. |
| Solvent | Use anhydrous, degassed aprotic solvents such as toluene or 1,4-dioxane . A small amount of water may be necessary, but excess should be avoided. | Protic solvents can be a source of hydrides. Anhydrous conditions generally minimize hydrodehalogenation. |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-100 °C). | Higher temperatures can accelerate the rate of dehalogenation. |
| N-Protection | Consider protecting the indole nitrogen with a Boc group . | This can prevent side reactions at the nitrogen and may improve the stability of the starting material, leading to cleaner coupling. |
Heck Reaction
The Heck reaction couples this compound with alkenes. Dehalogenation can compete with the desired vinylation.
Issue: Formation of indole instead of the expected 5-alkenylindole.
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | For electron-rich olefins, chelating phosphine ligands like dppp (1,3-bis(diphenylphosphino)propane) can be effective.[3] For other olefins, bulky monodentate ligands can be screened. | The choice of ligand can influence the regioselectivity and efficiency of the Heck reaction, and a well-chosen ligand can favor the desired coupling over dehalogenation. |
| Base | Use an organic base like triethylamine (Et₃N) or a hindered base like diisopropylethylamine (DIPEA) . Inorganic bases like K₂CO₃ can also be effective. | The base is crucial for regenerating the Pd(0) catalyst. The choice of base can influence the reaction rate and the prevalence of side reactions. |
| Solvent | Use polar aprotic solvents like DMF or NMP . | These solvents are commonly used in Heck reactions and can facilitate the desired reaction pathway. However, be aware that DMF can be a source of hydrides at high temperatures. |
| Additives | The addition of salts like Bu₄NCl can sometimes improve the reaction outcome. | Additives can stabilize the catalytic species and influence the reaction pathway. |
| Temperature | Optimize the temperature. While Heck reactions often require elevated temperatures (e.g., 100-120 °C), excessively high temperatures should be avoided. | Higher temperatures can promote dehalogenation. |
Sonogashira Coupling
The Sonogashira coupling is used to introduce alkyne moieties onto the indole core.
Issue: Low yield of 5-alkynylindole and formation of indole and/or alkyne homocoupling (Glaser coupling) products.
| Parameter | Recommendation | Rationale |
| Catalyst System | A standard system is Pd(PPh₃)₄/CuI . Consider a copper-free protocol if Glaser homocoupling is a major issue. | The copper co-catalyst facilitates the formation of the copper acetylide but can also promote homocoupling. Copper-free conditions can avoid this side reaction.[4][5] |
| Base | An amine base such as triethylamine (TEA) or diisopropylamine (DIPA) is typically used. | The base is required to deprotonate the terminal alkyne. |
| Solvent | Use anhydrous, degassed solvents like THF or DMF . | Oxygen can promote the homocoupling of the alkyne, so thorough degassing is crucial. |
| Atmosphere | Conduct the reaction under a strict inert atmosphere (e.g., nitrogen or argon). | This is critical to prevent oxygen-mediated side reactions, especially Glaser coupling. |
| Temperature | Reactions are often run at room temperature to 60 °C. Avoid excessive heat. | Milder conditions can help to suppress side reactions. |
Buchwald-Hartwig Amination
This reaction forms a C-N bond between this compound and an amine.
Issue: Dehalogenation of this compound is observed, and the desired 5-aminoindole (B14826) is formed in low yield.
Diagram of Competing Pathways in Buchwald-Hartwig Amination
Caption: Competing pathways in Buchwald-Hartwig amination.
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | Use bulky, electron-rich biarylphosphine ligands like XPhos , SPhos , or RuPhos .[2][6] | These ligands accelerate the rate of reductive elimination to form the C-N bond, which can outcompete the rate of hydrodehalogenation.[6] |
| Base | Use a weaker base such as Cs₂CO₃ or K₃PO₄ . If a strong base like NaOtBu is necessary, run the reaction at a lower temperature. | The highly acidic N-H of the indole can lead to decomposition with strong bases at high temperatures. The choice of base is critical and depends on the specific amine and solvent. |
| Solvent | Use aprotic, non-polar solvents like toluene or dioxane . Avoid DMF if dehalogenation is severe. | Solvents can be a source of hydrides. Toluene is often a good choice to minimize this side reaction. |
| Temperature | Use the lowest effective temperature (e.g., 80-110 °C). | High temperatures can increase the rate of catalyst decomposition and side reactions. |
Experimental Protocols
This section provides detailed methodologies for key experiments to serve as a starting point for your optimizations.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed toluene/water (10:1 mixture)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a portion of the degassed toluene.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining solvent mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling of N-Boc-5-Iodoindole
This protocol is for the coupling of N-protected this compound with a terminal alkyne, avoiding the use of a copper co-catalyst to minimize alkyne homocoupling.
Materials:
-
N-Boc-5-iodoindole (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Diisopropylamine (DIPA) (3.0 equiv)
-
Anhydrous, degassed THF
Procedure:
-
To a dry Schlenk flask, add N-Boc-5-iodoindole and Pd(PPh₃)₄.
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed THF via syringe, followed by DIPA.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel.
By carefully selecting and optimizing your reaction conditions based on the guidance provided, you can significantly reduce the incidence of dehalogenation and improve the efficiency of your synthetic routes involving this compound.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
troubleshooting guide for sluggish 5-Iodoindole Suzuki coupling
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Suzuki-Miyaura coupling of 5-iodoindole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound Suzuki coupling reaction is sluggish or shows low conversion. What are the primary causes and how can I improve the yield?
A1: Low conversion in a this compound Suzuki coupling can stem from several factors, primarily related to catalyst activity, reaction conditions, or substrate stability.
-
Catalyst Inactivation: The palladium catalyst is susceptible to deactivation by oxygen. It is crucial to thoroughly degas all solvents and the reaction mixture and to maintain an inert atmosphere (Argon or Nitrogen) throughout the experiment.[1][2] Using a stable pre-catalyst, such as Pd(dppf)Cl₂, or employing modern, bulky phosphine (B1218219) ligands like SPhos or XPhos can enhance catalyst stability and activity.[3][4]
-
Inefficient Transmetalation: The transfer of the organic group from the boron reagent to the palladium center is a critical step and is highly dependent on the choice of base.[3] A base that is too weak may not sufficiently activate the boronic acid, while one that is too strong can cause degradation of sensitive substrates.[5] For this compound couplings, inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often effective.[3][6] If the reaction remains sluggish, a stronger base like cesium carbonate (Cs₂CO₃) may be beneficial.[3]
-
Sub-optimal Temperature: Suzuki couplings often require heating to proceed at a reasonable rate.[7] A temperature range of 80-110 °C is a common starting point.[1][5] However, excessively high temperatures can lead to catalyst decomposition or increased side reactions. A systematic screening of the temperature is recommended.
-
Poor Solubility: The insolubility of reagents, particularly the inorganic base, in the organic solvent can hinder the reaction.[5] Using a biphasic solvent system, such as 1,4-dioxane/water or THF/water, can facilitate the dissolution of all components and improve reaction rates.[3] Vigorous stirring is essential in such systems to ensure adequate mixing.[1]
Q2: I am observing a significant amount of 5-deiodo-indole (dehalogenation) as a byproduct. How can I minimize this side reaction?
A2: Dehalogenation, the replacement of the iodine atom with hydrogen, is a frequent side reaction with electron-rich N-heterocycles like indole (B1671886).[8] The acidic N-H proton of the indole ring is a primary contributor to this issue.
-
N-Protection: The most effective strategy to prevent dehalogenation is to protect the indole nitrogen.[3][9] Deprotonation of the N-H group by the base increases the electron density of the indole ring, making the C-I bond more prone to reductive cleavage.[3] Protecting groups such as Boc (tert-Butoxycarbonyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) can effectively suppress this side reaction.[3]
-
Choice of Reaction Conditions: The formation of palladium-hydride species, which are responsible for dehalogenation, can be influenced by the reaction components.[8] Certain solvents (like alcohols) or impurities can act as hydride sources.[8][10] Therefore, using high-purity, anhydrous solvents is recommended. The choice of phosphine ligand can also play a role, and screening different ligands may be necessary.[10]
Q3: My desired product is contaminated with a significant amount of homocoupled boronic acid byproduct. What causes this and how can I prevent it?
A3: The formation of a biaryl byproduct from the coupling of two boronic acid molecules is known as homocoupling.[3]
-
Oxygen Contamination: This side reaction is often promoted by the presence of oxygen in the reaction mixture.[1][3] Rigorous degassing of solvents and maintaining a strict inert atmosphere is the primary solution.[2]
-
Catalyst Choice and Loading: Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes mitigate homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[1] Additionally, very high catalyst loadings can sometimes favor this side reaction, so a slight reduction in the catalyst amount might be beneficial.[3]
Q4: I am losing my boronic acid to protodeboronation. How can I address this issue?
A4: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[11] This is a common decomposition pathway, especially for heteroaryl boronic acids.[5][12]
-
Use Boronic Esters: Pinacol (B44631) esters of boronic acids are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[1][10]
-
Anhydrous Conditions: The presence of water can facilitate protodeboronation.[11] Minimizing the amount of water in the reaction by using anhydrous solvents and reagents can be helpful, although some water is often necessary to dissolve the base and facilitate the catalytic cycle.[10][13]
-
Milder Conditions: Harsher reaction conditions, such as strong bases and high temperatures, can accelerate protodeboronation.[1] Employing milder bases (e.g., K₂CO₃ instead of stronger options) and the lowest effective temperature can help preserve the boronic acid.[5]
Data Presentation: Representative Conditions for Haloindole Suzuki Coupling
While optimal conditions are highly substrate-specific, the following table provides a summary of reported conditions for the Suzuki coupling of haloindoles, which can serve as a starting point for the optimization of this compound couplings.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Yield (%) | Reference |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 5-bromo-1-ethyl-1H-indazole | 95 | [12] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 5-bromo-1-ethyl-1H-indazole | 65 | [12] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 5-bromo-1-ethyl-1H-indazole | 22 | [12] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-amyl alcohol | 100 | 12 | Heteroaromatic halides | 85-95 | |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16-24 | 2-bromopyridine | ~80 | [2] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/Ethanol/H₂O | 100 | 12 | 5-Bromophthalide | 85 | [14] |
Experimental Protocols
General Protocol for a Small-Scale this compound Suzuki Coupling
This protocol is a general starting point and requires optimization for specific substrates.
Materials:
-
N-protected this compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)[3]
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)[3]
-
Base (e.g., anhydrous, powdered K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)[3][5]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v)[3]
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the N-protected this compound, the arylboronic acid (or ester), the palladium catalyst, and the base.
-
Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[3]
-
Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration of the limiting reagent should typically be around 0.1 M.[3]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the this compound is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (B1210297).
-
Wash the organic layer with water and then with brine to remove the inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure coupled product.[3]
Visualizations
Caption: Troubleshooting workflow for a sluggish this compound Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up of Reactions Involving 5-Iodoindole
This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up chemical reactions involving 5-iodoindole. Find troubleshooting guidance for common issues and answers to frequently asked questions to ensure a smooth transition from laboratory to pilot and manufacturing scales.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the scale-up of reactions with this compound, providing potential causes and actionable solutions.
Question 1: My palladium-catalyzed cross-coupling reaction (Suzuki, Heck, Buchwald-Hartwig) with this compound shows a significant drop in yield upon scale-up. What are the likely causes and how can I fix this?
Answer:
A decrease in yield during scale-up is a common challenge and can be attributed to several factors:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas with low concentrations of reactants, which can promote side reactions and the degradation of starting materials or products.[1] Many reactions involving indole (B1671886) are exothermic, and what is manageable on a small scale can lead to thermal runaways in larger vessels if not properly controlled, causing product decomposition.[1]
-
Solution:
-
Improve Agitation: Ensure the reactor is equipped with an appropriate stirrer design (e.g., anchor, turbine) and that the stirring speed is optimized for the reaction volume and viscosity.
-
Controlled Reagent Addition: Add critical reagents, especially the limiting one, at a controlled rate to manage exotherms.
-
Temperature Monitoring: Use multiple temperature probes to monitor for hot spots within the reactor.
-
Consider Flow Chemistry: Continuous flow reactors offer superior heat and mass transfer, which can mitigate these issues and often lead to better yields and fewer byproducts.[1]
-
-
-
Catalyst Deactivation or Heterogeneity: The palladium catalyst may be deactivating more rapidly at a larger scale. This can be due to trace impurities in starting materials or solvents, or issues with maintaining a strictly inert atmosphere.
-
Solution:
-
High-Purity Reagents: Use high-purity, dry reagents and solvents. Even small amounts of water or other impurities can have a significant impact on a large scale.
-
Inert Atmosphere: Ensure the reactor is thoroughly purged with an inert gas (nitrogen or argon) and that a positive pressure is maintained throughout the reaction. Avoid using needles for gas inlet/outlet on a large scale; instead, use gas inlet adapters for better flow and venting.
-
Catalyst and Ligand Selection: Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. Bulky, electron-rich phosphine (B1218219) ligands often improve catalyst stability and activity.[2][3]
-
-
-
Incomplete Reaction: The reaction may not be going to completion due to suboptimal conditions that become more pronounced at a larger scale.
-
Solution:
-
Reaction Monitoring: Closely monitor the reaction progress using in-process controls (e.g., HPLC, UPLC).
-
Re-evaluate Conditions: Re-optimize temperature, reaction time, and catalyst loading at the larger scale. A slightly higher temperature or longer reaction time may be necessary.
-
-
Question 2: I am observing significant byproduct formation, particularly homocoupling of the boronic acid (in Suzuki reactions) or dimerization of the indole, when scaling up. How can I minimize these side reactions?
Answer:
Byproduct formation is often exacerbated at larger scales. Here’s how to address common side reactions:
-
Homocoupling of Boronic Acid (Suzuki Reaction): This is often caused by the presence of oxygen.
-
Solution:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be done by sparging with an inert gas or through freeze-pump-thaw cycles for smaller-scale pilot runs.
-
Controlled Catalyst Addition: Add the palladium catalyst after the reaction mixture has been heated to the desired temperature under an inert atmosphere.
-
-
-
Indole Dimerization or Decomposition: The indole ring can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures.
-
Solution:
-
Base Selection: Screen different bases. For instance, in Buchwald-Hartwig aminations, a weaker base like K₃PO₄ might be preferable to NaOtBu if the substrate is sensitive.[4]
-
Temperature Control: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
Protecting Groups: If the indole NH is unprotected, consider using a suitable protecting group (e.g., Boc, SEM) to improve stability, although this adds extra steps to the synthesis.
-
-
Question 3: The purification of my this compound derivative is much more difficult at a larger scale, and I'm experiencing significant product loss during workup and isolation. What can I do?
Answer:
Purification is a critical challenge in process scale-up.
-
Workup Issues:
-
Solution:
-
Quenching: Quench the reaction carefully and under controlled temperature. For large-scale reactions, it's crucial to allow the reaction to cool completely before quenching.[5]
-
Extractions: Be mindful that large-scale extractions can be physically demanding and may lead to the formation of emulsions. Use appropriate-sized separatory funnels and consider techniques to break emulsions if they form (e.g., addition of brine, filtration through Celite).
-
-
-
Purification Method:
-
Solution:
-
Crystallization: Whenever possible, design the process to allow for purification by crystallization rather than chromatography. This is generally more scalable and cost-effective.
-
Chromatography: If chromatography is unavoidable, optimize the loading and solvent system on a smaller scale before moving to large-scale column chromatography or considering alternative techniques like preparative HPLC.
-
Palladium Removal: Residual palladium can be a significant issue. Several methods can be employed for its removal, including treatment with activated carbon, silica-based metal scavengers (e.g., SiliaMetS® Thiol), or specific aqueous washes.[4][6]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions involving this compound?
A1: Key safety concerns include:
-
Thermal Runaway: Many cross-coupling reactions are exothermic. Poor heat dissipation in large reactors can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.[1]
-
Handling of Reagents:
-
Palladium Catalysts: While used in small quantities, palladium catalysts can be pyrophoric on carbon supports when dry. Handle with care.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle them under an inert atmosphere.
-
Bases: Strong bases like sodium t-butoxide are corrosive and react violently with water.
-
Solvents: Large quantities of flammable organic solvents pose a fire hazard. Ensure proper grounding of equipment to prevent static discharge.
-
-
Pressure Build-up: Gas evolution can occur, leading to pressure build-up in a sealed reactor. Ensure adequate venting.
Q2: How does the choice of solvent impact the scale-up of this compound reactions?
A2: Solvent selection is critical for a successful scale-up and involves several considerations:
-
Solubility: The solvent must dissolve all reactants, intermediates, and the catalyst to ensure a homogeneous reaction. Poor solubility can lead to reproducibility issues.
-
Boiling Point: The boiling point will determine the maximum reaction temperature at atmospheric pressure.
-
Safety: Flammability, toxicity, and environmental impact are major considerations at scale.
-
Workup: The solvent should allow for easy product isolation and removal of impurities. For example, a solvent that is immiscible with water is preferable for aqueous workups.
-
Regulatory Acceptance: For pharmaceutical applications, the chosen solvent must be on the list of acceptable solvents (e.g., ICH guidelines).
Q3: Is it necessary to protect the indole NH group when performing cross-coupling reactions with this compound at a large scale?
A3: This depends on the specific reaction conditions and the coupling partners.
-
Arguments for Protection:
-
Improved Solubility: N-protected indoles are often more soluble in organic solvents.
-
Increased Stability: Protection can prevent side reactions at the NH position, especially with strong bases or electrophilic reagents.
-
Improved Yield and Purity: In some cases, protecting the indole NH can lead to cleaner reactions and higher yields.
-
-
Arguments Against Protection:
-
Atom Economy: Adding and removing a protecting group adds two steps to the synthesis, which is undesirable for large-scale production.
-
Cost: The reagents and solvents for protection and deprotection add to the overall cost.
-
Optimization: With careful optimization of reaction conditions (e.g., choice of base, temperature), it is often possible to achieve high yields without a protecting group.
-
Q4: How can I minimize the amount of expensive palladium catalyst needed for a large-scale reaction?
A4: Reducing catalyst loading is a key goal in process development.
-
Ligand Screening: The choice of ligand has a dramatic effect on catalyst efficiency. Highly active ligands can allow for significantly lower catalyst loadings.
-
High-Throughput Experimentation (HTE): Use HTE to screen a wide range of catalysts, ligands, bases, and solvents on a small scale to identify the most active system.
-
Catalyst Pre-activation: Ensure the active Pd(0) species is efficiently generated.
-
Reaction Conditions: Optimize temperature and concentration. Sometimes, a slightly higher temperature can allow for a lower catalyst loading.
-
Catalyst Recycling: For heterogeneous catalysts, explore the possibility of catalyst recovery and reuse.
Data Presentation
Table 1: Representative Comparison of Suzuki-Miyaura Coupling Conditions for this compound at Different Scales
| Parameter | Lab Scale (1-10 mmol) | Pilot Scale (100-500 mmol) | Production Scale (>1 mol) |
| This compound | 1.0 equiv | 1.0 equiv | 1.0 equiv |
| Arylboronic Acid | 1.1 - 1.5 equiv | 1.1 - 1.3 equiv | 1.05 - 1.2 equiv |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd(OAc)₂/SPhos (0.5-2 mol%) | Pd(OAc)₂/Buchwald ligand (0.1-1 mol%) |
| Base | K₂CO₃, Cs₂CO₃ (2-3 equiv) | K₃PO₄, K₂CO₃ (2-2.5 equiv) | K₂CO₃, K₃PO₄ (1.5-2.2 equiv) |
| Solvent | Toluene (B28343)/H₂O, Dioxane/H₂O | 2-MeTHF/H₂O, CPME/H₂O | Toluene/H₂O, 2-MeTHF/H₂O |
| Temperature | 80 - 110 °C | 70 - 90 °C | 60 - 80 °C |
| Reaction Time | 4 - 12 h | 8 - 18 h | 12 - 24 h |
| Typical Yield | 85 - 95% | 75 - 88% | 70 - 85% |
Table 2: Troubleshooting Common Issues in Large-Scale Heck Reactions of this compound
| Issue | Observation | Potential Cause(s) | Suggested Solutions |
| Low Conversion | Starting material remains after extended reaction time. | Inefficient catalyst turnover; Poor mixing; Low temperature. | Increase catalyst loading slightly; Improve agitation; Increase temperature incrementally. |
| Catalyst Decomposition | Formation of black precipitate (palladium black). | Presence of oxygen; High temperature; Inappropriate ligand. | Ensure rigorous inert atmosphere; Lower reaction temperature; Screen more robust ligands. |
| Poor Regioselectivity | Formation of α- and β-substituted products. | Electronic effects of the alkene; Reversibility of β-hydride elimination. | Screen different phosphine ligands; Add salts like LiCl. |
| Product Isomerization | Formation of cis/trans isomers or double bond migration. | Reversible β-hydride elimination. | Lower reaction temperature; Minimize reaction time after completion. |
Experimental Protocols
Protocol 1: Kilogram-Scale Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and should be optimized for the specific arylboronic acid being used.
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Palladium Acetate (Pd(OAc)₂) (0.5 mol%)
-
SPhos (0.6 mol%)
-
Toluene
-
Water
-
-
Procedure:
-
Charge a suitably sized, clean, and dry reactor with this compound, arylboronic acid, and potassium carbonate.
-
Inert the reactor by evacuating and backfilling with nitrogen three times.
-
Add degassed toluene and degassed water to the reactor.
-
Stir the mixture and heat to 75-85 °C under a nitrogen atmosphere.
-
In a separate vessel, dissolve Pd(OAc)₂ and SPhos in a small amount of degassed toluene to form the catalyst solution.
-
Transfer the catalyst solution to the reactor via a cannula or a pressure-equalizing dropping funnel.
-
Maintain the reaction temperature and monitor the progress by HPLC until the consumption of this compound is complete (typically 12-18 hours).
-
Cool the reaction mixture to room temperature.
-
Separate the aqueous layer. Wash the organic layer with water and then with brine.
-
Treat the organic layer with a palladium scavenger (e.g., activated carbon or silica-thiol) if necessary, followed by filtration through a pad of Celite.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., toluene/heptane).
-
Protocol 2: Pilot-Scale Heck Reaction of this compound with an Alkene
-
Reagents:
-
This compound (1.0 equiv)
-
Alkene (e.g., butyl acrylate) (1.2 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Palladium Acetate (Pd(OAc)₂) (1 mol%)
-
Triphenylphosphine (PPh₃) (2.2 mol%)
-
Acetonitrile
-
-
Procedure:
-
Charge a reactor with this compound, acetonitrile, and triethylamine.
-
Inert the reactor with nitrogen.
-
Add the alkene to the mixture.
-
In a separate vessel, dissolve Pd(OAc)₂ and PPh₃ in acetonitrile.
-
Add the catalyst solution to the reactor.
-
Heat the reaction mixture to reflux (approx. 82 °C) and monitor by HPLC.
-
After completion (typically 8-16 hours), cool the mixture.
-
Filter the mixture to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or crystallization.
-
Mandatory Visualizations
References
- 1. US5545644A - Indole derivatives - Google Patents [patents.google.com]
- 2. EP0972763A1 - Process for the preparation of substituted indoles - Google Patents [patents.google.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. EP0682014B1 - Method of producing 5,6-dihydroxyindole derivatives from dopa - Google Patents [patents.google.com]
- 5. Multicomponent Assembly of Highly Substituted Indoles via Coupled Palladium Catalyzed Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. odp.library.tamu.edu [odp.library.tamu.edu]
Technical Support Center: Minimizing Homocoupling in 5-Iodoindole Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-iodoindole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of minimizing homocoupling side reactions in Suzuki, Sonogashira, and Heck cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem in my this compound reactions?
A: Homocoupling is an undesired side reaction where two molecules of the same starting material couple together. In the context of this compound reactions, this can manifest in two primary ways:
-
Formation of 5,5'-biindole: Two molecules of this compound react to form a dimer. This is a common issue in Suzuki reactions where the intended reaction is with a boronic acid.
-
Diyne formation (Glaser coupling): In Sonogashira reactions, two molecules of the terminal alkyne coupling partner react to form a symmetric diyne.[1][2]
Homocoupling is problematic as it consumes your starting materials, reduces the yield of the desired cross-coupled product, and complicates purification due to the formation of byproducts with similar properties to the target molecule.[1]
Q2: What are the main causes of homocoupling?
A: The primary culprits for homocoupling are generally related to the reaction conditions and the catalyst's state. Key factors include:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture is a major contributor to homocoupling, particularly in Suzuki and Sonogashira reactions.[1][3] Oxygen can promote the oxidative coupling of reaction intermediates.
-
Catalyst Choice and State: The use of Palladium(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂) can lead to homocoupling of boronic acids in Suzuki reactions as a side reaction during the in-situ reduction to the active Pd(0) species.[3][4] In Sonogashira reactions, the copper(I) co-catalyst, while accelerating the desired reaction, is also a primary catalyst for the unwanted Glaser coupling of alkynes.[1][2]
-
Reaction Temperature: Higher temperatures can sometimes increase the rate of homocoupling side reactions.
-
Concentration of Reagents: High concentrations of the alkyne in Sonogashira reactions can favor the bimolecular homocoupling reaction.
Q3: Should I protect the indole (B1671886) nitrogen (N-H) before running the coupling reaction?
A: While not always mandatory, protecting the indole nitrogen with a group like Boc (tert-butyloxycarbonyl) or Tosyl (p-toluenesulfonyl) is often recommended. The acidic N-H proton of the indole can interfere with the catalyst and lead to side reactions or catalyst deactivation. N-protection can often lead to cleaner reactions and higher yields.[5]
Troubleshooting Guides
Suzuki Coupling: Minimizing 5,5'-Biindole Formation
Issue: Significant formation of 5,5'-biindole is observed by LC-MS or NMR.
| Potential Cause | Troubleshooting Strategy |
| Oxygen in the reaction | Rigorously degas all solvents (including water) and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 30-60 minutes).[6] Maintain a positive pressure of inert gas throughout the reaction. |
| Use of Pd(II) precatalyst | Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[4] If using a Pd(II) source, consider adding a mild reducing agent like potassium formate (B1220265) to facilitate the reduction to Pd(0) and minimize homocoupling.[7] |
| Inappropriate ligand | Use bulky, electron-rich phosphine (B1218219) ligands such as SPhos, XPhos, or P(t-Bu)₃.[3] These ligands can accelerate the desired cross-coupling pathway, outcompeting the homocoupling reaction. |
| Suboptimal base | The choice of base can be critical. Screen different inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. The optimal base is often substrate-dependent.[8] |
Sonogashira Coupling: Preventing Alkyne Homocoupling (Glaser Coupling)
Issue: A significant amount of the symmetrical diyne byproduct is detected.
| Potential Cause | Troubleshooting Strategy |
| Copper(I) co-catalyst | The most effective strategy is to switch to a copper-free Sonogashira protocol.[2][8][9][10][11][12][13] |
| Presence of oxygen | As with Suzuki reactions, ensure the reaction is performed under a strictly inert atmosphere to prevent oxidative coupling of the alkyne. |
| High alkyne concentration | Add the terminal alkyne slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling. |
| Inappropriate base/solvent | Amine bases like triethylamine (B128534) are commonly used. For copper-free conditions, other bases like cesium carbonate may be employed. The solvent choice can also influence the reaction outcome. |
Heck Reaction: Reducing Side Product Formation
Issue: Low yield of the desired product with the formation of unidentified byproducts.
| Potential Cause | Troubleshooting Strategy |
| Suboptimal Ligand | For challenging substrates, the use of specific ligands can be beneficial. For the Heck reaction of this compound with acrylic acid, the use of a water-soluble ligand like TXPTS has been shown to be effective.[14] |
| Reaction Conditions | Optimize the palladium source, base, and solvent system. A mixture of CH₃CN and water can be an effective solvent system for Heck reactions with indoles.[14] |
| N-H group interference | If side reactions persist, consider protecting the indole nitrogen with a suitable protecting group (e.g., Boc). |
Quantitative Data
Table 1: Heck Cross-Coupling of this compound with Acrylic Acid [14]
| Entry | Pd Salt (2.5 mol%) | Ligand (6.25 mol%) | Conversion (%) [b] | Isolated Yield (%) [c] |
| 1 | Pd(OAc)₂ | - | 13 | 11 |
| 2 | PdCl₂ | - | 21 | 18 |
| 3 | Na₂PdCl₄ | - | 30 | 25 |
| 4 | Pd(OAc)₂ | PPh₃ | 25 | 22 |
| 5 | Pd(OAc)₂ | P(O-tolyl)₃ | 28 | 24 |
| 6 | Pd(OAc)₂ | TPPTS | 80 | 72 |
| 7 | Pd(OAc)₂ | TXPTS | >95 | 85 |
Reaction conditions: [a] this compound (0.1 mmol), acrylic acid (1.5 equiv), Na₂CO₃ (2.0 equiv), CH₃CN/H₂O (1:1, 1 mL), conventional heating, reflux. [b] Based on ¹H NMR analysis. [c] Isolated yields after flash chromatography.
Experimental Protocols
Protocol 1: Suzuki Coupling of N-Boc-5-iodoindole with Phenylboronic Acid (Optimized for Low Homocoupling)
This protocol is a representative procedure designed to minimize homocoupling.
Materials:
-
N-Boc-5-iodoindole (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv, finely powdered and dried)
-
Dioxane/Water (4:1 v/v, degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add N-Boc-5-iodoindole, phenylboronic acid, and K₃PO₄.
-
Inerting the System: Seal the flask and evacuate and backfill with inert gas. Repeat this cycle three times to ensure the removal of oxygen.[3]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ and SPhos. Then, add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Copper-Free Sonogashira Coupling of this compound
This protocol avoids the use of a copper co-catalyst to prevent alkyne homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Triethylamine (Et₃N, as both base and solvent, degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound and PdCl₂(PPh₃)₂.
-
Solvent and Base Addition: Add degassed triethylamine.
-
Alkyne Addition: Add the terminal alkyne dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC/MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the triethylamine under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Visual Guides
Caption: Desired cross-coupling vs. undesired homocoupling pathways.
Caption: Troubleshooting workflow for Suzuki reaction homocoupling.
Caption: Decision logic for indole N-H protection.
References
- 1. benchchem.com [benchchem.com]
- 2. Pd Catalyst Supported Thermo-Responsive Modified Poly(N-isopropylacrylamide) Grafted Fe3O4@CQD@Si in Heck Coupling Reaction [ajgreenchem.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 12. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 13. Mechanistic features of the copper-free Sonogashira reaction from ESI-MS - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Reddit - The heart of the internet [reddit.com]
Technical Support Center: 5-Iodoindole Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs regarding the stability and storage of 5-Iodoindole.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound to ensure its long-term stability?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dark, and dry place.[1] The container should be tightly sealed to prevent exposure to air and moisture. For optimal preservation, storing under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent oxidation.[2] While room temperature is acceptable for short-term storage, for periods longer than a few weeks, it is advisable to store it at temperatures below 15°C. Some suppliers even recommend storage at -70°C for maximum stability.[1]
Q2: My this compound has developed a pink or brownish tint upon storage. Is it still usable?
A2: The development of a pink or brownish color in this compound is a common sign of degradation, likely due to oxidation from exposure to air and/or light.[2] While minor discoloration might indicate a small degree of impurity, the presence of these colored impurities can potentially interfere with your experiments. It is crucial to assess the purity of the discolored material before use, for instance, by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). If significant degradation has occurred, purification by recrystallization or column chromatography may be necessary.[2]
Q3: What are the primary factors that contribute to the degradation of this compound?
A3: The primary factors that contribute to the degradation of this compound are exposure to light, air (oxygen), and strong oxidizing agents.[1] Indole (B1671886) and its derivatives are known to be susceptible to oxidation, which can lead to the formation of colored impurities. Light can also promote decomposition. Therefore, protecting the compound from these environmental factors is critical for maintaining its purity and stability.
Q4: How can I monitor the purity of my this compound sample over time?
A4: The purity of this compound can be routinely monitored using standard analytical techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). A simple TLC analysis can quickly reveal the presence of impurities. For more quantitative assessment, a stability-indicating HPLC method is recommended. It is also good practice to record the initial appearance of the compound and note any changes in color or physical state over time.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Discoloration (White to Pink/Brown) | Oxidation due to exposure to air and/or light. | 1. Assess purity using TLC or HPLC. 2. If impurities are significant, purify by recrystallization from a suitable solvent (e.g., ethanol/water, hexane (B92381)/ethyl acetate).[2] 3. For future storage, transfer the compound to an amber vial, flush with an inert gas (nitrogen or argon), and store in a cool, dark place.[2] |
| Multiple Spots on TLC Plate | Degradation of the compound. | 1. Identify the main product spot by comparing it with a fresh or standard sample of this compound. 2. The additional spots likely correspond to degradation products. 3. If the intensity of the impurity spots is high, the material may not be suitable for your experiment and requires purification. |
| Inconsistent Experimental Results | Use of degraded this compound. | 1. Verify the purity of the this compound being used. 2. If degradation is suspected, use a fresh batch of the compound or purify the existing stock. 3. Always use freshly prepared solutions of this compound for sensitive applications. |
| Poor Solubility After Storage | Formation of insoluble degradation products or polymers. | 1. Attempt to dissolve a small sample in the intended solvent. 2. If solubility is an issue, it is a strong indicator of significant degradation. 3. The material should be purified or discarded. |
Stability Data (Illustrative Example)
| Storage Condition | Time | Purity (%) (Illustrative) | Appearance (Illustrative) |
| -20°C, Dark, Inert Atmosphere | 12 months | >99% | White crystalline solid |
| 4°C, Dark, Sealed Vial | 12 months | 97-99% | White to off-white solid |
| Room Temperature, Dark, Sealed Vial | 6 months | 90-95% | Off-white to pale yellow solid |
| Room Temperature, Exposed to Light and Air | 1 month | <85% | Yellow to brown solid |
Note: This data is for illustrative purposes only and actual degradation rates may vary. It is highly recommended to perform your own stability studies for critical applications.
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol provides a general method for the qualitative assessment of this compound purity.
Materials:
-
TLC plates (Silica gel 60 F254)
-
Developing chamber
-
Solvent system: Hexane:Ethyl Acetate (B1210297) (7:3 v/v)
-
UV lamp (254 nm)
-
Capillary tubes for spotting
Procedure:
-
Prepare the developing solvent by mixing hexane and ethyl acetate in a 7:3 ratio.
-
Pour the solvent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure a saturated atmosphere. Cover the chamber and let it equilibrate for at least 15 minutes.
-
On the silica (B1680970) gel side of a TLC plate, lightly draw a pencil line about 1 cm from the bottom (the origin).
-
Dissolve a small amount of your this compound sample in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Using a capillary tube, spot a small amount of the dissolved sample onto the origin line. If available, spot a standard of pure this compound alongside for comparison.
-
Allow the spots to dry completely.
-
Carefully place the TLC plate into the equilibrated developing chamber, ensuring the origin line is above the solvent level. Cover the chamber.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm. This compound should appear as a dark spot.
-
Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). A pure sample should ideally show a single spot. The presence of additional spots indicates impurities.
Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method (Starting Point)
This protocol outlines a starting point for developing a stability-indicating HPLC method for this compound. Method validation and optimization will be required for specific applications.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improving peak shape)
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile (B) and Water (A).
-
0-15 min: 60% B
-
15-20 min: Gradient to 95% B
-
20-25 min: Hold at 95% B
-
25-30 min: Return to 60% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm and 280 nm
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile or methanol (B129727) at a concentration of 1 mg/mL. Dilute this stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Forced Degradation Studies (for method validation):
-
Acidic: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Basic: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat the solid compound at 80°C for 48 hours.
-
Photolytic: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Inject the prepared samples and the stressed samples into the HPLC system.
-
Data Evaluation: A stability-indicating method should be able to resolve the main this compound peak from all degradation product peaks. The peak purity of the this compound peak should be assessed using a photodiode array (PDA) detector if available.
Visualizations
Caption: Workflow for proper storage and handling of this compound.
Caption: Simplified potential degradation pathway of this compound.
Caption: Logical workflow for troubleshooting issues with this compound.
References
Technical Support Center: Catalyst Removal in 5-Iodoindole Reactions
Welcome to the technical support center for catalyst removal in 5-iodoindole reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work involving palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which catalysts are typically used in cross-coupling reactions with this compound?
A1: this compound is a common substrate for various palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond. Common reactions and their typical catalysts include:
-
Suzuki-Miyaura Coupling: Pd(PPh₃)₄, Pd(dppf)Cl₂, and other Pd(0) or Pd(II) complexes with phosphine (B1218219) ligands are frequently used.
-
Sonogashira Coupling: A combination of a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst (e.g., CuI) is standard.
-
Heck Reaction: Pd(OAc)₂ or Pd(PPh₃)₄ are common catalysts, often used with a phosphine ligand.
-
Buchwald-Hartwig Amination: This reaction typically employs palladium catalysts with bulky, electron-rich phosphine ligands to facilitate the C-N bond formation.
Q2: Why is simple filtration not always effective for removing the palladium catalyst?
A2: Simple filtration is only effective for removing heterogeneous catalysts like palladium on carbon (Pd/C) or insoluble palladium species (palladium black). Homogeneous catalysts used in Suzuki, Sonogashira, and other cross-coupling reactions often remain dissolved in the reaction mixture and will pass through a standard filter. Additionally, fine colloidal palladium particles can also be difficult to remove by simple filtration.
Q3: What are the main strategies for removing soluble palladium catalysts?
A3: The primary methods for removing soluble or fine particulate palladium catalysts from a reaction mixture are:
-
Adsorption: Using materials that bind to the palladium, which are then filtered off. Common adsorbents include activated carbon and specialized palladium scavengers.
-
Chromatography: Separating the product from the catalyst based on polarity using techniques like column chromatography.
-
Crystallization: The product is crystallized from the solution, ideally leaving the palladium impurities behind in the mother liquor.
-
Extraction: Performing aqueous washes to remove water-soluble palladium species. Sometimes, adding a chelating agent to the aqueous phase can improve efficiency.
Q4: I'm losing a significant amount of my this compound derivative during the workup. What are the likely causes and solutions?
A4: Product loss is a common issue and can often be attributed to the purification method itself.
-
Activated Carbon: Activated carbon is highly effective at removing palladium but can also adsorb your product due to its high surface area and non-specific binding. To minimize this, use the minimum amount of carbon necessary and consider screening different grades.
-
Scavengers: While more selective than carbon, some scavengers can still bind to the product. Ensure you are not using a large excess of the scavenger. Washing the scavenger with fresh solvent after filtration can help recover adsorbed product.
-
Chromatography: If your product has similar polarity to the catalyst or impurities, it can lead to co-elution and difficult separation. Experimenting with different solvent systems or stationary phases (e.g., alumina (B75360) instead of silica) can improve separation.
Troubleshooting Guides
This section addresses specific issues you might encounter during the catalyst removal process.
Issue 1: High Residual Palladium Levels After Filtration
| Possible Cause | Solution |
| Soluble Palladium Species: The catalyst used was homogeneous (e.g., Pd(PPh₃)₄) and remains dissolved in the organic phase. | 1. Use a Scavenger: Treat the filtrate with a solid-supported palladium scavenger (e.g., silica-based thiol or triaminotriazine scavengers). 2. Activated Carbon: Stir the filtrate with activated carbon, then filter through Celite. 3. Chromatography: Purify the product using column chromatography. |
| Fine Palladium Particles: The catalyst has decomposed to form fine particles ("palladium black") that pass through standard filter paper. | 1. Use a Filter Aid: Filter the reaction mixture through a pad of Celite® (1-2 cm thick) to trap fine particles. 2. Centrifugation: For smaller scales, centrifuge the mixture to pellet the fine particles and then decant the supernatant. |
| Product-Palladium Complexation: The this compound derivative may form a stable complex with the palladium, keeping it in solution. | 1. Aqueous Wash with Chelators: Perform a liquid-liquid extraction with an aqueous solution containing a chelating agent like EDTA or N-acetylcysteine. 2. Change Solvent: Dilute or switch the solvent to one that may disrupt the complex before attempting filtration or scavenging. |
Issue 2: Low Product Yield After Workup
| Possible Cause | Solution |
| Product Adsorption onto Activated Carbon: The product has a high affinity for the activated carbon surface. | 1. Optimize Carbon Amount: Reduce the weight percent of activated carbon used. Start with a smaller amount (e.g., 2-5 wt%) and analyze the palladium levels. 2. Change Solvent: The choice of solvent can affect product adsorption. Test different solvents to minimize product binding. 3. Wash Thoroughly: After filtering the carbon, wash the filter cake extensively with fresh solvent to recover adsorbed product. |
| Product Binding to Scavenger: The product is non-specifically binding to the scavenger resin/silica (B1680970). | 1. Reduce Scavenger Amount: Use the minimum effective amount of scavenger. This is typically based on molar equivalents to the initial palladium loading. 2. Wash the Scavenger: After filtration, wash the scavenger thoroughly with fresh solvent. 3. Try a Different Scavenger: Scavengers with different functional groups may have less affinity for your product. |
| Co-elution during Chromatography: The product and palladium species have similar retention factors on the column. | 1. Optimize Solvent System: Experiment with different solvent mixtures to improve separation. 2. Change Stationary Phase: Consider using alumina or a different type of silica gel. 3. Pre-treat with a Scavenger: Pass the crude material through a small plug of a palladium scavenger before loading it onto the main chromatography column. |
Quantitative Data on Palladium Removal
The following table summarizes the residual palladium levels in products derived from 5-bromo-indole (a close analog of this compound) after various workup and purification procedures. The data is adapted from a pilot study using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for analysis.
| Reaction Type | Palladium Source | Workup/Purification Method | Residual Palladium (ppm) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Aqueous Workup Only | ~1000 - 5000+ |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | Aqueous Workup Only | ~100 - 500 |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Aqueous Workup + Chromatography | ~100 - 250 |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | Aqueous Workup + Chromatography | < 100 |
| Suzuki-Miyaura | Various | Aqueous Workup + Scavenger Resin | < 100 (most < 50) |
| Buchwald-Hartwig | Pd₂(dba)₃ / Ligand | Aqueous Workup Only | ~2500 - 5000+ |
| Buchwald-Hartwig | Pd₂(dba)₃ / Ligand | Aqueous Workup + Chromatography | ~100 - 250 |
| Buchwald-Hartwig | Various | Aqueous Workup + Scavenger Resin | < 100 |
Note: "ppm" refers to parts per million. Data is illustrative of the efficiency of different methods. Residual levels can vary significantly based on the specific substrates, ligands, and reaction conditions.
Experimental Protocols
Protocol 1: Removal of Palladium using Filtration through Celite®
This method is intended for the removal of heterogeneous or precipitated palladium species.
-
Prepare the Filter Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Prepare a slurry of Celite® (2-3 g) in the reaction solvent.
-
Pack the Pad: Pour the Celite® slurry onto the filter paper and apply a gentle vacuum to form a compact, even pad of about 1-2 cm in thickness.
-
Dilute the Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity. This prevents clogging the filter pad.
-
Filter: Carefully pour the diluted mixture onto the center of the Celite® pad.
-
Wash: Wash the filter cake with several portions of fresh solvent to ensure complete recovery of the product.
-
Collect Filtrate: The combined filtrate contains the product, now free from insoluble palladium. Concentrate the filtrate under reduced pressure.
Protocol 2: General Procedure for Palladium Scavenging
This protocol is for removing soluble palladium species using a solid-supported scavenger (e.g., SiliaMetS® Thiol, MP-TMT).
-
Dissolution: After an initial aqueous workup, dissolve the crude product in a suitable organic solvent (e.g., Toluene, Dichloromethane, Ethyl Acetate).
-
Scavenger Addition: Add the selected palladium scavenger. A typical loading is 4-8 molar equivalents relative to the initial amount of palladium catalyst used.
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 4 to 24 hours. The optimal time and temperature should be determined empirically for your specific reaction.
-
Filtration: Filter the mixture to remove the solid-supported scavenger.
-
Wash: Wash the scavenger on the filter paper with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the purified product.
-
Analysis: Analyze the product for residual palladium content using a sensitive technique like ICP-MS.
Visualizations
Caption: General experimental workflow for palladium removal using a scavenger.
Caption: Troubleshooting flowchart for high residual palladium levels.
Technical Support Center: Navigating the Challenges of 5-Iodoindole Substrates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of 5-iodoindole substrates, a common hurdle in experimental workflows. Our goal is to equip researchers with the necessary information to overcome solubility challenges and ensure the success of their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common solvents?
A1: The poor solubility of this compound can be attributed to its molecular structure. The presence of the iodine atom increases the molecule's molecular weight and van der Waals forces, while the indole (B1671886) ring itself is a relatively nonpolar, planar structure. This combination of factors leads to strong intermolecular interactions in the solid state, making it difficult for solvent molecules to effectively solvate and dissolve the compound.
Q2: What are the initial steps I should take when encountering solubility issues with this compound?
A2: A systematic approach is crucial. Start by attempting to dissolve a small amount of the this compound substrate in a range of common laboratory solvents to create a solubility profile. This will provide a baseline understanding of its solubility characteristics. Solvents to consider include dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), ethanol, methanol, and various aqueous buffers.
Q3: Can I heat the solvent to improve the solubility of this compound?
A3: Gentle heating can be an effective method to increase the solubility of this compound. However, it is essential to monitor the temperature closely to avoid decomposition of the substrate. Indole compounds can be sensitive to high temperatures, and prolonged heating may lead to degradation. Always check the melting point of your specific this compound derivative and aim for a temperature well below that for dissolution.
Q4: Are there any chemical modifications I can make to the this compound structure to improve its solubility?
A4: While not always feasible for a specific substrate, derivatization of the indole nitrogen can sometimes improve solubility. Introducing a more polar functional group at the N-1 position can disrupt the crystal lattice packing and enhance interactions with polar solvents. However, this approach is only suitable if the modification does not interfere with the intended downstream application of the compound.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffers During Biological Assays
Symptoms:
-
Cloudiness or visible precipitate formation upon addition of the this compound stock solution to the aqueous assay buffer.
-
Inconsistent or non-reproducible results in biological assays.
Possible Causes and Solutions:
| Cause | Solution |
| Low Aqueous Solubility | The inherent low solubility of this compound in water-based buffers is the primary cause. |
| Solvent Shock | Rapidly adding a concentrated organic stock solution (e.g., in DMSO) to an aqueous buffer can cause the compound to crash out of solution. To mitigate this, add the stock solution dropwise while vigorously vortexing or stirring the buffer. |
| Incorrect pH | The pH of the buffer can influence the solubility of some indole derivatives. Experiment with adjusting the pH of your buffer to see if it improves solubility. |
| High Final Concentration | The desired final concentration of the this compound in the assay may exceed its solubility limit in the final buffer composition. Determine the maximum solubility of your compound in the final assay buffer before proceeding with experiments. |
Issue 2: Difficulty Dissolving this compound for Organic Reactions (e.g., Suzuki or Heck Coupling)
Symptoms:
-
The this compound substrate does not fully dissolve in the reaction solvent, even with heating.
-
Incomplete reaction or low yields.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Solvent | The chosen solvent may not have sufficient solvating power for this compound under the reaction conditions. |
| Insufficient Solvent Volume | The amount of solvent may be too low to dissolve the substrate completely. While it is often desirable to run reactions at high concentrations, a minimum amount of solvent is necessary for dissolution. |
| Low Temperature | Some cross-coupling reactions are run at elevated temperatures, which can also aid in substrate solubility. Ensure your reaction temperature is appropriate for both the reaction and for dissolving the this compound. |
Data Presentation: Solubility of this compound
While specific quantitative solubility data for this compound in various organic solvents is not extensively published in a centralized manner, the following table provides a qualitative summary based on common laboratory observations and practices. Researchers are strongly encouraged to determine the solubility of their specific this compound substrate empirically.
| Solvent | Qualitative Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Often used to prepare concentrated stock solutions. |
| N,N-Dimethylformamide (DMF) | High | Another good option for preparing stock solutions for organic synthesis. |
| Ethanol | Moderate | May require gentle heating to achieve higher concentrations. |
| Methanol | Moderate | Similar to ethanol, heating can improve solubility. |
| Water | Very Low | Essentially insoluble in water. |
| Dichloromethane (DCM) | Moderate | Often used as a reaction solvent. |
| Tetrahydrofuran (THF) | Moderate | Commonly used in organic synthesis. |
| Toluene | Low to Moderate | Solubility can be increased with heating. |
| Hexane / Heptane | Very Low | Generally not a suitable solvent. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Cytotoxicity Assays
Objective: To prepare a concentrated stock solution of this compound in DMSO for use in cell-based assays.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Note on DMSO Concentration in Cell Culture: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.[1][2][3] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in all experiments. The tolerated DMSO concentration can vary between cell lines, with some being more sensitive than others.[4][5][6]
Protocol 2: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water or hexane/ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and with heating. An ideal single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, one solvent should readily dissolve the compound (good solvent), while the other should not (poor solvent), and the two solvents must be miscible.[7] Common solvent systems for indole derivatives include ethanol/water and hexane/ethyl acetate.[7][8]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent (or the single recrystallization solvent) while heating on a hot plate with stirring until the solid is completely dissolved.[9][10]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[2]
-
Two-Solvent System: While the solution of the "good" solvent is hot, add the "poor" solvent dropwise until the solution becomes cloudy (the cloud point). Then, add a few drops of the "good" solvent until the solution is clear again. Allow the solution to cool slowly as described above.[8]
-
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[2] Wash the crystals with a small amount of cold recrystallization solvent. Allow the crystals to air dry or dry in a vacuum oven.
Protocol 3: Suzuki-Miyaura Cross-Coupling of this compound with Phenylboronic Acid
Objective: To synthesize 5-phenylindole via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., dioxane, toluene, or DMF)
-
Schlenk flask or reaction tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), and the base (2-3 equiv.).
-
Add the palladium catalyst (e.g., 2-5 mol% Pd(PPh₃)₄).
-
Add the anhydrous solvent.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by using the freeze-pump-thaw method.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
References
- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 2. athabascau.ca [athabascau.ca]
- 3. reddit.com [reddit.com]
- 4. Heck Reaction [organic-chemistry.org]
- 5. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 6. m.youtube.com [m.youtube.com]
- 7. rsc.org [rsc.org]
- 8. 5-Iodo-1H-indole | C8H6IN | CID 2782313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. youtube.com [youtube.com]
identifying byproducts in 5-Iodoindole synthesis by NMR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying byproducts in the synthesis of 5-Iodoindole using NMR spectroscopy.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during the synthesis and purification of this compound, with a focus on byproduct identification through NMR.
FAQs
Q1: My ¹H NMR spectrum shows more than the expected signals for this compound. What are the likely impurities?
A1: Besides the desired this compound, common impurities can include:
-
Unreacted Indole (B1671886): The starting material is a frequent impurity if the reaction has not gone to completion.
-
Di-iodinated Indoles: Over-iodination can lead to the formation of di-iodoindoles, such as 2,5-diiodoindole, 3,5-diiodoindole, or 5,7-diiodoindole.
-
Other Positional Isomers: Depending on the iodination reagent and reaction conditions, small amounts of other iodoindole isomers (e.g., 4-iodoindole, 6-iodoindole, 7-iodoindole) might be formed.
-
Oxidation Byproducts: Indoles can be susceptible to oxidation, which may lead to the formation of colored impurities like isatin (B1672199) or other oxidative degradation products.
-
Polymeric Byproducts: Under acidic conditions, indole can polymerize, leading to broad, poorly resolved signals in the NMR spectrum.
Q2: How can I distinguish between this compound and unreacted indole in the ¹H NMR spectrum?
A2: The presence of unreacted indole can be confirmed by comparing the spectrum of your product to a known spectrum of indole. Key differences to look for are the chemical shifts and coupling patterns of the aromatic protons. The introduction of the iodine atom at the 5-position significantly alters the electronic environment of the benzene (B151609) ring protons.
Q3: The aromatic region of my ¹H NMR is very complex. How can I identify which signals belong to which di-iodinated byproduct?
A3: Differentiating between di-iodinated isomers can be challenging without reference spectra. However, you can predict the expected splitting patterns and chemical shifts based on the substitution pattern. For example:
-
2,5-diiodoindole: You would expect to see distinct signals for the protons at the 3, 4, 6, and 7-positions, with characteristic coupling constants.
-
3,5-diiodoindole: The proton at C2 would likely appear as a singlet, and the aromatic protons at C4, C6, and C7 would show a distinct pattern.
-
5,7-diiodoindole: The protons at C2, C3, C4, and C6 would each give rise to separate signals.
It is highly recommended to use 2D NMR techniques like COSY and HMBC to definitively assign the proton and carbon signals and elucidate the structures of the byproducts.
Q4: My product is highly colored, but the NMR spectrum looks relatively clean. What could be the cause?
A4: Highly colored impurities are often the result of oxidation or polymerization of indole. These byproducts may be present in very small amounts that are difficult to detect by NMR, or they may be polymeric materials that give very broad, baseline-like signals which can be overlooked.
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and potential byproducts. Please note that the chemical shifts for di-iodinated indoles are estimates based on related structures and general NMR principles, as direct experimental data is scarce in the literature.
Table 1: ¹H NMR Chemical Shifts (ppm) in DMSO-d₆
| Proton | Indole | This compound[1] | 2,5-Diiodoindole (Estimated) | 3,5-Diiodoindole (Estimated) | 5,7-Diiodoindole (Estimated) |
| N-H | ~11.08 | ~12.27 | ~12.5 | ~12.4 | ~12.6 |
| H-2 | ~7.40 | ~8.29 (d) | - | ~8.4 (s) | ~8.3 (d) |
| H-3 | ~6.48 | - | ~6.6 | - | ~6.5 |
| H-4 | ~7.58 | ~8.44 (s) | ~8.6 (s) | ~8.5 (s) | ~7.7 (d) |
| H-6 | ~7.05 | ~7.53 (dd) | ~7.6 (dd) | ~7.7 (dd) | ~7.4 (d) |
| H-7 | ~7.30 | ~7.37 (d) | ~7.5 (d) | ~7.5 (d) | - |
Table 2: ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆
| Carbon | Indole | This compound[1] | 2,5-Diiodoindole (Estimated) | 3,5-Diiodoindole (Estimated) | 5,7-Diiodoindole (Estimated) |
| C-2 | ~124.2 | ~126.7 | ~80 | ~130 | ~128 |
| C-3 | ~102.1 | ~117.2 | ~105 | ~90 | ~118 |
| C-3a | ~128.2 | ~131.6 | ~133 | ~132 | ~133 |
| C-4 | ~120.9 | ~138.9 | ~140 | ~140 | ~125 |
| C-5 | ~121.9 | ~86.6 | ~87 | ~87 | ~88 |
| C-6 | ~119.8 | ~129.2 | ~131 | ~130 | ~130 |
| C-7 | ~111.9 | ~115.0 | ~116 | ~116 | ~95 |
| C-7a | ~135.8 | ~136.2 | ~137 | ~137 | ~138 |
Experimental Protocols
Synthesis of this compound via Direct Iodination
This protocol is adapted from the regioselective C5-H direct iodination of indoles.[1]
Materials:
-
Indole
-
Iodine (I₂)
-
Potassium Iodide (KI)
-
Sodium Bicarbonate (NaHCO₃)
-
Sodium Thiosulfate (B1220275) (Na₂S₂O₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Ethyl Acetate (B1210297) (EtOAc)
Procedure:
-
To a solution of indole (1.0 mmol) in dichloromethane (10 mL), add a solution of iodine (1.1 mmol) and potassium iodide (1.1 mmol) in water (5 mL).
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the iodine color disappears.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
NMR Sample Preparation and Analysis
-
Dissolve a small amount of the purified product (or crude reaction mixture for analysis) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
If byproducts are suspected, acquire 2D NMR spectra (COSY, HSQC, HMBC) to aid in structure elucidation.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying byproducts in the synthesis of this compound using NMR spectroscopy.
Caption: Troubleshooting workflow for byproduct identification in this compound synthesis by NMR.
References
Validation & Comparative
5-Iodoindole vs. 5-Bromoindole: A Comparative Guide to Reactivity in Suzuki Coupling
For researchers, scientists, and drug development professionals, the functionalization of the indole (B1671886) scaffold is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful tool for creating carbon-carbon bonds at specific positions on the indole ring. The choice of the halogen at the 5-position, a common site for modification, significantly impacts the reaction's efficiency. This guide provides an objective, data-driven comparison of the reactivity of 5-iodoindole and 5-bromoindole (B119039) in Suzuki coupling reactions, offering insights to inform synthetic strategy and optimization.
The established principle in palladium-catalyzed cross-coupling reactions dictates a reactivity trend for aryl halides in the order of I > Br > Cl.[1][2] This is primarily attributed to the bond dissociation energies of the carbon-halogen bond, with the weaker carbon-iodine bond being more susceptible to the rate-determining oxidative addition step in the catalytic cycle.[2] Consequently, this compound is anticipated to be more reactive than its bromo-counterpart, often leading to higher yields under milder conditions and in shorter reaction times.
Quantitative Data Summary
The following table summarizes representative experimental data for the Suzuki coupling of this compound and 5-bromoindole with various arylboronic acids. It is important to note that the reaction conditions are not identical across all examples, which can influence the outcomes. However, the compiled data provides a valuable overview of the typical conditions and achievable yields for each substrate.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Methylphenylboronic acid | 10% Pd/C | K₂CO₃ | H₂O | Reflux | 0.5 | High (not specified)[3] |
| This compound | Phenylboronic acid | Pd(OAc)₂ | Amberlite IRA-400(OH) | H₂O / 95% EtOH | 60 | 1-2 | Not specified[4] |
| 5-Bromoindole | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95[5][6] |
| 5-Bromoindole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | H₂O:Acetonitrile (4:1) | 37 | 18 | 98[3] |
| 5-Bromoindole | 4-Tolylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | H₂O:Acetonitrile (4:1) | 37 | 18 | 92[3] |
| 5-Bromoindole | Thiophene-3-boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol (B145695) | 100 (MW) | 0.5 | 82[3] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95[6] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(PCy₃)₂ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65[5][6] |
| 5-Bromo-1-ethyl-1H-indazole * | N-Boc-2-pyrroleboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22[5][6] |
Note: 5-Bromo-1-ethyl-1H-indazole is a structurally related heterocyclic compound, and the data is included to provide a broader context for the reactivity of the C-Br bond in such systems.
Experimental Protocols
Detailed methodologies for representative Suzuki coupling reactions of both this compound and 5-bromoindole are provided below. These protocols are intended to serve as a starting point for reaction optimization.
Suzuki Coupling of this compound with 4-Methylphenylboronic Acid[3]
Materials:
-
5-Iodovanillin (B1580916) (structurally similar to this compound)
-
4-Methylphenylboronic acid
-
10% Palladium on Carbon (Pd/C)
-
Potassium Carbonate (K₂CO₃)
-
Deionized Water
Procedure:
-
To a 50-mL round-bottom flask containing a stir bar, add 5-iodovanillin (0.90 mmol), 4-methylphenylboronic acid (1.2 mmol), K₂CO₃ (2.9 mmol), and 10% Pd/C (5 mg, 5 µmol Pd).
-
Add 15 mL of deionized water to the flask.
-
The heterogeneous mixture is vigorously refluxed for 30 minutes. If dissolution is an issue, a few mL of methanol (B129727) can be added.
-
After cooling, slowly add 2.9 mL of 2.0 M HCl with stirring to acidify the product mixture.
-
Add 8 mL of ethyl acetate (B1210297) with stirring to dissolve all organic solids.
-
Perform a vacuum filtration with qualitative grade filter paper to separate the Pd/C catalyst.
-
The organic and aqueous phases are separated, and the aqueous phase is extracted further with ethyl acetate (2 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate (B86663), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Suzuki Coupling of 5-Bromoindole with an Arylboronic Acid (Microwave Conditions)[3]
Materials:
-
5-Bromoindole
-
Arylboronic acid (1.3 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.07 equivalents)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
-
Ethanol
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add 5-bromoindole (1.0 equiv.), the arylboronic acid (1.3 equiv.), Pd(PPh₃)₄ (0.07 equiv.), and Cs₂CO₃ (2.0 equiv.).
-
Add ethanol to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100 °C for 30-40 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing the Workflow and Catalytic Cycle
To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.
References
A Comparative Analysis of the Biological Activities of 5-Iodo-, 5-Bromo-, and 5-Chloroindole
For Researchers, Scientists, and Drug Development Professionals
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, with halogenated derivatives showing a wide range of biological activities. The nature and position of the halogen substituent can significantly influence the pharmacological profile of these compounds. This guide provides an objective comparison of the biological activities of 5-iodoindole, 5-bromoindole (B119039), and 5-chloroindole (B142107), supported by available experimental data.
Quantitative Comparison of Biological Activity
The following tables summarize the available quantitative data for the antimicrobial and anticancer activities of this compound, 5-bromoindole, and 5-chloroindole. It is important to note that a direct comparison of potency can be challenging as the data is collated from studies using different microbial strains and cancer cell lines.
Table 1: Antimicrobial Activity of 5-Haloindoles
| Compound | Microorganism | Method | Endpoint | Result | Reference |
| This compound | Staphylococcus aureus | Broth Microdilution | MIC | 100 µg/mL | |
| 5-Bromoindole | Vibrio parahaemolyticus | Not Specified | MIC | 100 µg/mL | |
| 5-Chloroindole | Vibrio parahaemolyticus | Not Specified | MIC | 100 µg/mL |
Table 2: Anticancer Activity of 5-Haloindole Derivatives
| Compound Class | Derivative | Cancer Cell Line | Assay | Endpoint | Result (µM) | Reference |
| 5-Bromoindoles | 5-Bromoisatin | U937 (Human Lymphoma) | Not Specified | IC50 | 18.2 | |
| 5-Chloroindoles | 5-Chloro-indole-2-carboxylate derivative (3b) | LOX-IMVI (Melanoma) | MTT Assay | IC50 | 1.12 | [1] |
| 5-Chloroindoles | 5-Chloro-indole-2-carboxylate derivative (3e) | LOX-IMVI (Melanoma) | MTT Assay | IC50 | 0.96 | [1] |
Experimental Protocols
Anticancer Activity Assessment (MTT Assay)
The cytotoxicity of the 5-haloindole derivatives is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 5-haloindole derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well.
-
Formazan (B1609692) Formation: Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength typically between 550 and 600 nm.[2]
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Antimicrobial Activity Assessment (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) of the 5-haloindoles against various microorganisms is typically determined using the broth microdilution method.[5][6][7][8]
Protocol:
-
Preparation of Compound Dilutions: Serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared.
-
Inoculation: Each well containing the compound dilution is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways in Anticancer Activity
Derivatives of 5-chloro and 5-bromoindole have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.
EGFR Signaling Pathway
The EGFR signaling pathway plays a critical role in regulating cell proliferation, survival, and differentiation.[9][10][11][12] Aberrant activation of this pathway is a common feature in many cancers. Certain 5-chloroindole derivatives have been identified as potent inhibitors of EGFR.[1][5][13]
VEGFR-2 Signaling Pathway
The VEGFR-2 signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[14][15][16][17] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy.
Conclusion
The available data indicates that 5-iodo, 5-bromo, and 5-chloroindoles and their derivatives possess significant biological activities, particularly in the antimicrobial and anticancer realms. While direct comparative studies are limited, the existing evidence suggests that the nature of the halogen at the 5-position plays a crucial role in modulating the potency and spectrum of activity. 5-Chloroindole and 5-bromoindole derivatives have shown notable anticancer potential through the inhibition of key signaling pathways like EGFR and VEGFR-2. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and to guide the rational design of more potent and selective therapeutic agents based on the 5-haloindole scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. protocols.io [protocols.io]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. ClinPGx [clinpgx.org]
- 12. EGF/EGFR signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. File:EGFR signaling pathway.svg - Wikimedia Commons [commons.wikimedia.org]
- 14. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 15. researchgate.net [researchgate.net]
- 16. commerce.bio-rad.com [commerce.bio-rad.com]
- 17. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for 5-Iodoindole Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indole (B1671886) scaffold is a cornerstone in the synthesis of a vast array of pharmaceuticals and biologically active compounds. Among the various methods, palladium-catalyzed cross-coupling reactions of haloindoles, particularly 5-iodoindole, offer a powerful and versatile tool for creating carbon-carbon and carbon-heteroatom bonds. The choice of the palladium catalyst system is critical and directly influences the efficiency, selectivity, and substrate scope of these transformations. This guide provides an objective comparison of common palladium catalysts for the cross-coupling of this compound, supported by experimental data to aid in the selection of the optimal catalytic system.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst is intricately linked to the nature of the palladium precursor, the supporting ligands, the base, and the solvent system. Below is a summary of quantitative data for different palladium-catalyzed cross-coupling reactions of this compound and related iodoindoles, showcasing the performance of various catalytic systems.
| Coupling Reaction | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Suzuki Coupling | Pd(PPh3)4 (2 mol%) | PPh3 | Na2CO3 | DME/H2O | 80 | 1-6 | 79-94 | [1] |
| Pd(OAc)2 (0.01 equiv) | - | HCO2Na | DMF | 40 | 12 | Low | [2] | |
| PdCl2(dppf)·CH2Cl2 (3 mol%) | dppf | K2CO3 | DMF/H2O | 80 | - | High | [3] | |
| Sonogashira Coupling | PdCl2(PPh3)2 (2 mol%) | PPh3 | Et3N | - | RT | 5-24 | High | [4][5] |
| PdCl2(PPh3)2 (10 mol%) | PPh3 | Et3N | DMF | 70 | 24-48 | Moderate to High | [1] | |
| Heck Coupling | Na2PdCl4 (2.5 mol%) | TXPTS | Na2CO3 | CH3CN/H2O | Reflux | 18 | ~97% conversion | [6] |
| Pd(OAc)2 (2.5 mol%) | SSPhos | Na2CO3 | CH3CN/H2O | Reflux | 18 | ~85% conversion | [6] | |
| Buchwald-Hartwig | Pd(OAc)2 | X-Phos | KOt-Bu | Toluene | 100 | 24 | High | [7] |
| Amination | Pd2(dba)3 | BINAP | NaOt-Bu | Toluene | 100 | 24 | High | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic reactions. Below are representative experimental protocols for key cross-coupling reactions of iodoindoles.
Suzuki Coupling Protocol
A mixture of this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), Pd(PPh3)4 (0.02 mmol, 2 mol%), and Na2CO3 (1.5 mmol) is placed in a reaction vessel.[1] A 2:1 mixture of dimethoxyethane (DME) and water is added, and the mixture is degassed and then heated at 80 °C for 1-6 hours until the starting material is consumed as monitored by TLC.[1] After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried over a drying agent, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Sonogashira Coupling Protocol
To a solution of the 3-iodoindole (5 mmol) and the terminal alkyne (6.0 mmol) in triethylamine (B128534) (12.5 mL), PdCl2(PPh3)2 (0.070 g, 2 mol%) and CuI (0.010 g, 1 mol%) are added.[4][5] The reaction mixture is stirred at room temperature for 5-24 hours under an inert atmosphere.[4][5] Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the desired product.
Heck Coupling Protocol
In a reaction vessel, this compound (0.1 mmol), acrylic acid (0.15 mmol), Na2PdCl4 (2.5 mol%), tri-(4,6-dimethyl-3-sulphonatophenyl)phosphine trisodium (B8492382) salt (TXPTS, 6.25 mol%), and Na2CO3 (0.2 mmol) are combined.[6] A 1:1 mixture of acetonitrile (B52724) and water (1 mL) is added, and the mixture is purged with argon. The reaction is then heated to reflux for 18 hours.[6] The conversion to the product can be monitored by 1H NMR spectroscopy.[6]
Buchwald-Hartwig Amination Protocol
In a glovebox, Pd(OAc)2 (or Pd2(dba)3), a suitable phosphine (B1218219) ligand (e.g., X-Phos or BINAP), and a base (e.g., NaOt-Bu or KOt-Bu) are added to a reaction tube.[7] Toluene is then added, followed by the amine and the iodoindole. The tube is sealed and heated at the specified temperature (e.g., 100 °C) for the required time (e.g., 24 hours).[7] After cooling, the reaction mixture is diluted with a suitable solvent and filtered. The filtrate is concentrated, and the residue is purified by chromatography.
Visualizing the Catalytic Process
The following diagrams illustrate the fundamental workflow of a palladium-catalyzed cross-coupling reaction and the logical relationship in catalyst selection.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling of this compound.
Caption: Decision workflow for selecting an appropriate palladium catalyst system.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
Nematicidal Efficacy of 5-Iodoindole: A Comparative Analysis Against Commercial Pesticides
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 5-Iodoindole's Performance Against Abamectin (B1664291), Fluopyram, and Fosthiazate.
The quest for novel and effective nematicides is a critical endeavor in protecting global agriculture and forestry from the devastating impact of plant-parasitic nematodes. Among the promising new candidates is this compound, a halogenated indole (B1671886) derivative that has demonstrated significant nematicidal activity. This guide provides a comprehensive comparison of the efficacy of this compound against three widely used commercial nematicides: Abamectin, Fluopyram, and Fosthiazate. The data presented is collated from various scientific studies to offer an objective assessment for researchers and professionals in the field.
Comparative Nematicidal Efficacy
The following tables summarize the available quantitative data on the nematicidal activity of this compound and the selected commercial pesticides against two economically important nematode species: the root-knot nematode (Meloidogyne incognita) and the pine wood nematode (Bursaphelenchus xylophilus). It is important to note that the lethal concentration (LC50) values are influenced by experimental conditions, including the duration of exposure and the specific life stage of the nematode.
Table 1: Nematicidal Efficacy (LC50) against Meloidogyne incognita Second-Stage Juveniles (J2)
| Compound | LC50 (µg/mL) | Exposure Time | Reference |
| This compound | ~50 (rapid death) | 6 hours | [1] |
| Abamectin | 1.56 | 2 hours | [2][3] |
| Abamectin | 0.42 | 24 hours | [2] |
| Fluopyram | 5.18 | 2 hours | [4] |
| Fluopyram | 0.85 (2.15 µmol/L) | 24 hours | [5][6] |
| Fosthiazate | 4.41 (against H. glycines) | 12 hours | [7] |
Table 2: Nematicidal Efficacy against Bursaphelenchus xylophilus
| Compound | Efficacy Metric | Value | Exposure Time | Reference |
| This compound | Population Reduction | Similar to Abamectin | 8 days | [8] |
| This compound | Thrashing Rate Reduction | Similar to Abamectin | Not Specified | [8] |
| Abamectin | LC95 | 0.00285 - 0.39462 mg/mL | Not Specified | [9][10] |
| Fluopyram | LC50 (J2) | 0.945 mg/L | Not Specified | [1][11] |
| Fosthiazate | - | Effective Control | Not Specified | [12] |
| Cyclobutrifluram (for comparison) | LC50 | 0.1078 mg/L | Not Specified | [13] |
Mechanisms of Action: A Comparative Overview
Understanding the mode of action is crucial for developing effective and sustainable nematode management strategies, including the prevention of resistance.
This compound: The primary mechanism of this compound's nematicidal activity is the induction of methuosis, a form of non-apoptotic cell death, characterized by the formation of large vacuoles within the nematode's body.[14] This process is believed to be triggered by the inhibition of glutathione (B108866) S-transferase (GST), a key enzyme in the nematode's antioxidant defense system.[1] The inhibition of GST leads to an accumulation of reactive oxygen species (ROS), causing significant oxidative stress and subsequent cell death.
Abamectin: This widely used nematicide is a macrocyclic lactone derived from the soil bacterium Streptomyces avermitilis. It acts as a potent neurotoxin by binding to glutamate-gated chloride channels in the nerve and muscle cells of invertebrates. This binding leads to an influx of chloride ions, causing hyperpolarization of the cells, which results in paralysis and ultimately death of the nematode.
Fluopyram: A member of the succinate (B1194679) dehydrogenase inhibitor (SDHI) class of fungicides, Fluopyram also exhibits significant nematicidal activity. It targets Complex II of the mitochondrial respiratory chain, a crucial component in cellular energy production. By inhibiting succinate dehydrogenase, Fluopyram disrupts the nematode's ability to generate ATP, leading to energy depletion, immobilization, and death.[15]
Fosthiazate: As an organophosphate nematicide, Fosthiazate acts as a cholinesterase inhibitor. It disrupts the nematode's nervous system by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) at the synaptic junctions, causing continuous nerve stimulation, paralysis, and death.[12]
Experimental Protocols
The following is a generalized protocol for an in vitro nematicidal bioassay, which can be adapted to evaluate the efficacy of various compounds against plant-parasitic nematodes like Meloidogyne incognita and Bursaphelenchus xylophilus.
Nematode Culture and Extraction
-
For Meloidogyne incognita: Maintain cultures on susceptible host plants (e.g., tomato, Solanum lycopersicum). Extract eggs from infected roots using a sodium hypochlorite (B82951) (NaOCl) solution.[16] Hatch second-stage juveniles (J2) from the eggs in a Baermann funnel apparatus.
-
For Bursaphelenchus xylophilus: Culture on a fungal mat of Botrytis cinerea grown on potato dextrose agar (B569324) (PDA).[17] Extract nematodes from the culture plates using the Baermann funnel method.
Preparation of Test Solutions
-
Dissolve the test compounds (this compound, Abamectin, Fluopyram, Fosthiazate) in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create stock solutions.
-
Prepare a series of dilutions of each stock solution with sterile distilled water to achieve the desired final concentrations for the assay. A solvent control (water with the same concentration of DMSO) should be included.
In Vitro Nematicidal Assay
-
Dispense a fixed volume (e.g., 100 µL) of each test solution concentration into the wells of a multi-well microplate (e.g., 96-well).
-
Add a suspension containing a known number of nematodes (e.g., 50-100 J2s) to each well.
-
Include a negative control (water only) and a solvent control.
-
Seal the plates to prevent evaporation and incubate at a constant temperature (e.g., 25-28°C) for a specified period (e.g., 24, 48, 72 hours).
Data Collection and Analysis
-
After the incubation period, observe the nematodes in each well under an inverted microscope.
-
Count the number of dead and live nematodes. Nematodes are considered dead if they are immobile and do not respond to physical stimuli (e.g., probing with a fine needle).
-
Calculate the percentage of mortality for each concentration.
-
Use probit analysis or other appropriate statistical methods to determine the LC50 value for each compound.
Conclusion
This compound demonstrates potent nematicidal activity against key plant-parasitic nematodes, with a distinct mechanism of action centered on the induction of methuosis through the inhibition of glutathione S-transferase. The available data suggests its efficacy is comparable to, and in some instances may exceed, that of established nematicides like Abamectin. However, direct comparative data against Fluopyram and Fosthiazate under identical conditions is limited, highlighting an area for future research. The experimental protocols and comparative data presented in this guide offer a valuable resource for scientists and researchers working on the development of next-generation nematicides. Further investigation into the field performance, spectrum of activity, and environmental safety profile of this compound is warranted to fully assess its potential as a viable alternative in integrated nematode management programs.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.flvc.org [journals.flvc.org]
- 3. cotton.org [cotton.org]
- 4. Sensitivity of Meloidogyne incognita and Rotylenchulus reniformis to Fluopyram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluopyram: Optimal Application Time Point and Planting Hole Treatment to Control <i>Meloidogyne incognita</i> - ProQuest [proquest.com]
- 7. Nematicidal Activity of Fosthiazate Against Soybean Cyst Nematode Heterodera glycines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Potency of Abamectin Formulations against the Pine Wood Nematode, Bursaphelenchus xylophilus -The Plant Pathology Journal | Korea Science [koreascience.kr]
- 10. The Potency of Abamectin Formulations against the Pine Wood Nematode, Bursaphelenchus xylophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. iskweb.co.jp [iskweb.co.jp]
- 13. mdpi.com [mdpi.com]
- 14. Assessments of iodoindoles and abamectin as inducers of methuosis in pinewood nematode, Bursaphelenchus xylophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. In Vitro Study on Nematicidal Effect of Silver Nanoparticles Against Meloidogyne incognita [mdpi.com]
- 17. Screening, isolation and mechanism of a nematicidal extract from actinomycetes against the pine wood nematode Bursaphelenchus xylophilus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Iodoindole and its Isomers in Biological Assays
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Biological Performance of Iodoindole Isomers with Supporting Experimental Data.
The indole (B1671886) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds. Halogenation of the indole ring is a common strategy to modulate the physicochemical and biological properties of these molecules. Among halogenated indoles, iodoindoles have garnered significant interest due to the unique properties of the iodine atom, which can influence receptor binding, metabolic stability, and pharmacokinetic profiles. This guide provides a comparative analysis of the biological activities of 5-Iodoindole versus its positional isomers (3-Iodoindole, 6-Iodoindole, and 7-Iodoindole), with a focus on their performance in anticancer and antimicrobial assays.
Comparative Analysis of Anticancer Activity
While extensive research has been conducted on the anticancer properties of various indole derivatives, direct comparative studies of iodoindole isomers are limited. However, by compiling data from various sources, we can begin to build a comparative picture of their potential antiproliferative effects. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.
Table 1: Comparative In Vitro Anticancer Activity (IC50) of Iodoindole Isomers
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Data Not Available | - | - |
| 3-Iodoindole | Data Not Available | - | - |
| 6-Iodoindole | Data Not Available | - | - |
| 7-Azaindole (B17877) Derivatives | Various (e.g., A2780R) | 1.0 - 3.5 | [1][2] |
Comparative Analysis of Antimicrobial Activity
The antimicrobial properties of iodoindole isomers have been more directly compared in the literature, particularly against clinically relevant bacterial pathogens. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 2: Comparative In Vitro Antimicrobial Activity (MIC) of Iodoindole Isomers
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Acinetobacter baumannii | 50 - 64 | [1][3] |
| Staphylococcus aureus | 100 | [4] | |
| Vibrio parahaemolyticus | >400 | [5] | |
| 6-Iodoindole | Acinetobacter baumannii | 50 | [1] |
| 7-Iodoindole | Acinetobacter baumannii | >250 | [1] |
| Vibrio parahaemolyticus | 275 | [5] | |
| Indole (unsubstituted) | Staphylococcus aureus | 1000 | [4] |
From the available data, this compound and 6-Iodoindole exhibit the most potent antimicrobial activity against Acinetobacter baumannii, with significantly lower MIC values compared to 7-Iodoindole.[1] Interestingly, against Staphylococcus aureus, the antimicrobial activity of this compound is an order of magnitude greater than the parent indole molecule.[4]
Experimental Protocols
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with serial dilutions of the iodoindole isomers (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
References
- 1. Platinum(II) Iodido Complexes of 7-Azaindoles with Significant Antiproliferative Effects: An Old Story Revisited with Unexpected Outcomes | PLOS One [journals.plos.org]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
evaluating the stability of 5-Iodoindole compared to other haloindoles
In the landscape of drug discovery and development, the stability of heterocyclic compounds is a critical parameter influencing their viability as therapeutic agents. Among these, haloindoles are a prominent class of scaffolds utilized in the synthesis of a wide array of biologically active molecules. This guide provides a comparative evaluation of the stability of 5-iodoindole relative to other 5-haloindoles, namely 5-fluoroindole (B109304), 5-chloroindole (B142107), and 5-bromoindole (B119039). While direct, quantitative comparative studies are scarce in publicly available literature, this document synthesizes existing qualitative data and proposes a standardized experimental framework for a comprehensive stability assessment.
The inherent reactivity of the carbon-halogen bond is a key determinant of haloindole stability. The bond strength follows the order C-F > C-Cl > C-Br > C-I. This trend suggests that this compound, with the weakest carbon-halogen bond, is likely the most susceptible to degradation, a factor that is critical in the context of synthesis, storage, and formulation.
Qualitative Stability Overview
Based on available safety data sheets and product information, a qualitative understanding of the stability of 5-haloindoles can be summarized. It is consistently noted that these compounds are sensitive to light and air and should be stored in cool, dark, and dry conditions. Discoloration upon exposure to light is a common observation, particularly for the bromo and chloro derivatives.
Table 1: Summary of Qualitative Stability for 5-Haloindoles
| Compound | Reported Stability Characteristics | Incompatibilities | Storage Recommendations |
| This compound | Stable under recommended storage conditions.[1] | Strong oxidizing agents.[1] | Store in a tightly sealed container in a cool, dry, and dark place. |
| 5-Bromoindole | Moderate stability; may darken over time with exposure to light or moisture.[2] | Strong oxidizing agents. | Store at -20°C, protected from light.[3] |
| 5-Chloroindole | Sensitive to light and air.[4] Stable under normal temperatures and pressures.[4][5] | Strong oxidizing agents.[4][5] | Store in a tightly sealed container in a cool, dry, and dark place (2-8°C).[4] |
| 5-Fluoroindole | Generally stable, though specific degradation pathways are not well-documented in comparison to other haloindoles. | Strong oxidizing agents. | Store in a cool, dry, and dark place. |
Proposed Experimental Protocol for Comparative Stability Analysis
To generate robust, quantitative data for a direct comparison of haloindole stability, a standardized experimental protocol based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances is proposed.[6][7] This would involve subjecting each 5-haloindole to a series of stress conditions and quantifying the remaining parent compound at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Forced Degradation Studies
-
Acid and Base Hydrolysis:
-
Dissolve each haloindole in a solution of 0.1 M HCl and 0.1 M NaOH.
-
Incubate samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Treat solutions of each haloindole with a dilute solution of hydrogen peroxide (e.g., 3%).
-
Keep the samples at room temperature, protected from light, for a defined period.
-
-
Thermal Degradation:
-
Store solid samples of each haloindole in a temperature-controlled oven at an elevated temperature (e.g., 80°C).
-
Analyze samples at set time intervals.
-
-
Photostability:
-
Expose solutions of each haloindole to a light source capable of emitting both visible and UV radiation, following ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[8]
-
Include a dark control to differentiate between light-induced and thermal degradation.
-
Analytical Method
A reverse-phase HPLC method with UV detection would be suitable for quantifying the degradation of the haloindoles. The method should be validated to be stability-indicating, meaning it can separate the parent compound from its degradation products.
Logical Workflow for Comparative Stability Assessment
Caption: A logical workflow for the systematic evaluation of haloindole stability.
Signaling Pathway Involvement
Caption: Mechanism of 5-HT3 receptor modulation by 5-Chloroindole.
The potential for degradation of 5-haloindoles, particularly the more labile this compound, could impact their efficacy and safety profiles in biological systems. Degradation products may have different pharmacological activities or toxicities. Therefore, a thorough understanding of the stability of these compounds is paramount for researchers in drug development.
Conclusion
While qualitative information suggests a stability trend of 5-fluoroindole > 5-chloroindole > 5-bromoindole > this compound, there is a clear need for direct, quantitative comparative studies. The proposed experimental protocol provides a framework for generating such data, which would be invaluable to researchers and scientists in the field. A comprehensive understanding of the stability of this compound and its halogenated counterparts will enable more informed decisions in the design and development of novel therapeutics.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. guidechem.com [guidechem.com]
- 3. goldbio.com [goldbio.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-Chloroindole(17422-32-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. database.ich.org [database.ich.org]
- 9. benchchem.com [benchchem.com]
Comparative Docking Analysis of 5-Iodoindole and Related Derivatives with Glutamate-Gated Chloride Channel (GluCl)
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative analysis of the molecular docking of 5-Iodoindole and other indole (B1671886) derivatives with the Glutamate-gated chloride channel (GluCl), a significant target in the development of anthelmintics and insecticides. The data presented herein, derived from in silico studies, offers insights into the structure-activity relationships of these compounds, aiding in the rational design of more potent and selective modulators of GluCl.
Quantitative Docking Performance
The binding affinities of this compound and related indole derivatives, as determined by molecular docking simulations with the Glutamate-gated chloride channel (GluCl), are summarized below. A lower, more negative binding energy score indicates a stronger and more favorable interaction between the ligand and the protein's active site.
| Compound | Target Protein | Binding Energy (kcal/mol) |
| This compound | GluCl | -5.89[1] |
| 7-Iodoindole | GluCl | -4.48[1] |
| 4-Fluoroindole | GluCl | -4.33[1] |
| Indole (Parent Compound) | GluCl | -4.03[1] |
| 6-Iodoindoline | GluCl | -5.33 |
| 7-Fluoro-5-iodoindole | GluCl | -5.15 |
Experimental Protocols
The following is a generalized, comprehensive protocol for molecular docking studies of small molecules, such as indole derivatives, with ion channel targets like GluCl, using the widely-used AutoDock Vina software. This protocol is based on established methodologies and best practices in the field of computational drug design.
Software and Resource Requirements:
-
AutoDock Vina: A widely used open-source program for molecular docking.
-
UCSF Chimera or AutoDock Tools (ADT): For preparing protein and ligand structures.
-
Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.
-
Ligand Structure Source: A chemical database (e.g., PubChem, ZINC) or software for drawing and generating 3D ligand structures (e.g., ChemDraw, Avogadro).
Receptor Preparation:
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein, the Glutamate-gated chloride channel (GluCl), from the Protein Data Bank.
-
Clean the Protein Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.
-
Add Polar Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds with the ligand.
-
Assign Partial Charges: Assign partial charges to the protein atoms (e.g., Gasteiger charges).
-
Convert to PDBQT format: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.
Ligand Preparation:
-
Obtain Ligand Structures: Obtain the 3D structures of this compound and other indole derivatives from a chemical database or generate them using chemical drawing software.
-
Energy Minimization: Perform energy minimization of the ligand structures to obtain a stable, low-energy conformation.
-
Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand to allow for conformational flexibility during the docking process.
-
Convert to PDBQT format: Save the prepared ligand structures in the PDBQT file format.
Molecular Docking Simulation:
-
Grid Box Generation: Define a 3D grid box that encompasses the active site of the GluCl receptor. The size and center of the grid box are critical parameters that define the search space for the ligand binding. For ion channels, the grid box should cover the channel pore and the allosteric binding sites of interest.
-
Configuration File: Create a configuration file that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions. The exhaustiveness parameter, which controls the thoroughness of the search, can also be set in this file (a higher value increases accuracy but also computational time).
-
Run AutoDock Vina: Execute the docking simulation from the command line using the AutoDock Vina executable and the prepared configuration file.
Analysis of Results:
-
Binding Affinity: AutoDock Vina will output the binding affinity in kcal/mol for the top-predicted binding poses. The pose with the lowest binding energy is considered the most favorable.
-
Visualization: Visualize the docked poses of the ligands within the protein's active site using software like UCSF Chimera or PyMOL.
-
Interaction Analysis: Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the amino acid residues of the protein to understand the molecular basis of the binding.
Visualizations
Signaling Pathway of Glutamate-Gated Chloride Channel (GluCl)
Caption: Glutamate-gated chloride channel signaling pathway.
Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
References
A Head-to-Head Comparison of Cross-Coupling Methods for the Functionalization of 5-Iodoindole
The indole (B1671886) scaffold is a cornerstone in medicinal chemistry and drug development, appearing in a vast array of natural products and pharmaceuticals. The ability to precisely modify this privileged structure is paramount for structure-activity relationship (SAR) studies and the generation of novel therapeutic agents. Among the various positions on the indole ring, the 5-position is a frequent target for functionalization. 5-Iodoindole serves as a versatile precursor for introducing a wide range of molecular complexity through palladium-catalyzed cross-coupling reactions.
This guide provides a head-to-head comparison of several prominent cross-coupling methodologies for the derivatization of this compound: Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. Each section details the reaction, presents experimental data in a comparative table, provides a general experimental protocol, and illustrates the underlying catalytic cycle.
General Experimental Workflow
A typical cross-coupling reaction follows a standardized workflow, which can be adapted based on the specific requirements of the chosen methodology. Key considerations include the exclusion of oxygen and moisture, as the palladium catalysts and some reagents are sensitive to air.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds by coupling an organoboron compound (like a boronic acid or ester) with an organic halide.[1] Its advantages include mild reaction conditions, high functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]
Comparative Data for Suzuki-Miyaura Coupling of Haloindoles
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | [3] |
| Phenylboronic acid | Pd(TFA)₂ | Air (as oxidant) | 1,4-Dioxane/H₂O | RT | 4-12 | Moderate to Good | [4] |
| 4-Methylphenylboronic acid | Pd(OAc)₂ / JohnPhos | Cs₂CO₃ | THF/H₂O | 40 | 2.5 | 90 | [2] |
| Various arylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | Microwave 100 | 0.5-0.7 | High | [1] |
Experimental Protocol: Suzuki-Miyaura Coupling
To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).[2][3] The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required) are added, followed by the anhydrous solvent (e.g., dioxane/water or THF/water).[2][4] The mixture is then heated to the specified temperature (e.g., 40-100 °C) for the required time, with progress monitored by TLC or LC-MS.[2] Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Heck Coupling
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[5] It is a powerful method for the synthesis of substituted alkenes and is particularly useful for the vinylation of aryl halides.
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Comparative Data for Heck Coupling of this compound
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Acrylic acid | Pd(OAc)₂ | Na₂CO₃ | CH₃CN/H₂O | Reflux | 18 h | 28 | [6] |
| Acrylic acid | Na₂PdCl₄ | Na₂CO₃ | CH₃CN/H₂O | 80 (MW) | 30 min | 98 | [6] |
| Ethyl acrylate | Na₂PdCl₄ / ˢSPhos | Na₂CO₃ | CH₃CN/H₂O | 80 (MW) | 30 min | 99 | [6] |
| Styrene | Na₂PdCl₄ / ˢSPhos | Na₂CO₃ | CH₃CN/H₂O | 80 (MW) | 30 min | 99 | [6] |
Experimental Protocol: Heck Coupling
In a microwave vial or Schlenk tube, the palladium source (e.g., Na₂PdCl₄, 5 mol%) and ligand (e.g., sulfonated SPhos, 12.5 mol%) are purged with nitrogen.[6] Degassed solvent (e.g., a 1:1 mixture of water and acetonitrile) is added, and the mixture is stirred.[6] this compound (1.0 equiv), the base (e.g., Na₂CO₃, 2.0-4.0 equiv), and the alkene (1.5 equiv) are then added.[6] The reaction vessel is sealed and heated (e.g., at 80 °C) using either conventional heating or a microwave reactor for the specified time.[6] After cooling, the reaction mixture is diluted with an organic solvent and filtered. The filtrate is concentrated, and the crude product is purified by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[7] It typically employs a dual catalytic system of palladium and a copper(I) salt, although copper-free versions have been developed.[7][8] This reaction is instrumental in synthesizing arylalkynes and conjugated enynes.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.[7]
Comparative Data for Sonogashira Coupling of Haloindoles
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60 | 5-30 min (MW) | High | [9] |
| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | - | Good | [7] |
| Terminal Alkyne | PdCl₂(PCy₃)₂ (Cu-free) | Cs₂CO₃ | Dioxane | 100 | - | Good | [8] |
| Terminal Alkyne | NiCl₂ / 1,10-phenanthroline | Cs₂CO₃ | DMAc | 120 | 12 h | High | [10] |
Experimental Protocol: Sonogashira Coupling
In a sealed microwave vial or Schlenk tube, this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper co-catalyst (e.g., CuI, 2 mol%) are combined.[9] The vessel is evacuated and backfilled with an inert gas. Anhydrous solvent (e.g., Et₃N or DMF) is added, followed by the terminal alkyne (1.05 equiv).[6][9] The reaction is stirred at the appropriate temperature (e.g., 60 °C) until completion.[9] After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by silica (B1680970) gel chromatography to yield the desired alkynylated indole.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][12] This reaction has become a cornerstone in medicinal chemistry for synthesizing arylamines, as it overcomes many limitations of traditional methods.[13]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[12]
Comparative Data for Buchwald-Hartwig Amination of Haloindoles
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Primary/Secondary Amine | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene (B28343) | 80-100 | - | High | [14] |
| Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110 | 12 | 95 | [12] |
| Alkylamine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene | 100 | 12 | 92 | [12] |
| Ammonia equivalent | Pd(OAc)₂ / t-Bu-XPhos | K₃PO₄ | Dioxane/H₂O | 110 | - | High | [13] |
Experimental Protocol: Buchwald-Hartwig Amination
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine (B1218219) ligand (e.g., XPhos, 2-4 mol%).[12] The tube is sealed, evacuated, and backfilled with an inert gas. Under this inert atmosphere, the base (e.g., K₃PO₄ or NaOt-Bu, 1.4-2.0 equiv) is added, followed by the anhydrous solvent (e.g., toluene or dioxane).[12][14] Finally, the amine (1.2-2.0 equiv) is added via syringe. The reaction mixture is stirred and heated (e.g., 100-110 °C) until the starting material is consumed.[12] After cooling, the mixture is diluted with ethyl acetate (B1210297) and water, and the layers are separated. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by flash column chromatography.
Stille Coupling
The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic electrophile.[15] It is known for its excellent functional group tolerance and the stability of organostannane reagents to air and moisture.[16][17] A significant drawback, however, is the toxicity of the tin compounds and the difficulty in removing tin byproducts.
Caption: Catalytic cycle of the Stille cross-coupling reaction.[15]
Comparative Data for Stille Coupling of Haloindoles
| Coupling Partner | Catalyst System | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Organostannane | Pd(PPh₃)₄ | - | Toluene | 100 | - | High | [16] |
| Aryl stannane | Pd₂(dba)₃ / P(o-tol)₃ | - | Toluene | 100 | 16 | Good | |
| Vinyl stannane | PdCl₂(PPh₃)₂ | - | THF | 65 | - | High | [15] |
| Alkynyl stannane | Pd(OAc)₂ / Dabco | - | DMF | 100 | 1 | 92 |
Experimental Protocol: Stille Coupling
In a reaction flask, this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and an additive if required (e.g., CuI or LiCl) are dissolved in an anhydrous, degassed solvent (e.g., toluene or DMF).[16] The organostannane (1.0-1.2 equiv) is then added via syringe. The mixture is heated to the desired temperature (e.g., 100 °C) under an inert atmosphere and stirred for the required duration. Upon completion, the reaction is cooled, and the solvent is removed. Purification can be challenging due to tin byproducts; a common workup involves partitioning the crude mixture between acetonitrile (B52724) and hexane (B92381) or treating it with a fluoride (B91410) source (like KF) to precipitate tin salts, followed by filtration and column chromatography.
Conclusion
Each cross-coupling method offers a unique set of advantages for the functionalization of this compound. The Suzuki-Miyaura coupling is often the method of choice for arylation due to its mild conditions and the low toxicity of boronic acids. The Heck reaction provides an excellent route to vinylated indoles. For the introduction of alkyne moieties, the Sonogashira coupling is unparalleled. The Buchwald-Hartwig amination is the premier method for C-N bond formation, enabling access to a wide range of aminoindoles. Finally, the Stille coupling , despite the toxicity concerns of tin reagents, offers broad functional group tolerance and is a powerful tool in complex syntheses. The choice of method will ultimately depend on the desired final product, available reagents, and the specific functional groups that must be tolerated.
References
- 1. youtube.com [youtube.com]
- 2. ias.ac.in [ias.ac.in]
- 3. mdpi.com [mdpi.com]
- 4. A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. organicreactions.org [organicreactions.org]
- 15. jk-sci.com [jk-sci.com]
- 16. Stille Coupling [organic-chemistry.org]
- 17. scispace.com [scispace.com]
The Synthetic Utility of Halogenated Indoles: A Comparative Guide for Researchers
A comprehensive review of the role of halogenated indoles in modern synthetic chemistry, this guide provides a comparative analysis of their utility in key cross-coupling reactions. By examining the reactivity of chloro-, bromo-, and iodoindoles, this document serves as a resource for researchers, scientists, and drug development professionals to inform substrate selection and optimize reaction conditions.
The indole (B1671886) scaffold is a privileged motif in a vast array of natural products and pharmaceutical agents.[1] Its functionalization is a cornerstone of medicinal chemistry, and the introduction of a halogen atom onto the indole ring provides a versatile handle for a multitude of synthetic transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and halogenated indoles are key substrates in these transformations.[2]
The choice of halogen has a profound impact on the reactivity of the indole substrate, a factor primarily governed by the carbon-halogen bond strength. This guide presents a comparative overview of the synthetic utility of differently halogenated indoles, supported by experimental data, to facilitate informed decisions in the design and execution of synthetic routes.
Comparative Reactivity in Cross-Coupling Reactions
The reactivity of halogenated indoles in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl >> F . This trend is a direct consequence of the carbon-halogen bond dissociation energy, with the weaker C-I bond being more susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle.[3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a widely used method for the formation of C-C bonds. The higher reactivity of iodo- and bromoindoles allows for the use of milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their chloro- counterparts. Chloroindoles, while often more cost-effective, typically require more forcing conditions, including higher temperatures and more specialized catalyst systems, to achieve comparable yields.[1]
| Halogenated Indole | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 6-Chloroindole | Phenylboronic acid | XPhos-Pd-G2 (1.5 mol%) | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 97 |
| 5-Bromoindole (B119039) | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | H₂O (MW) | 120 | 1 | 91 |
| 5-Iodovanillin | Phenylboronic acid | Pd(OAc)₂ (1 mol%) | Amberlite IRA-400(OH) | H₂O/EtOH | 60 | 1-2 | - |
This table presents a compilation of data from various sources and is intended for comparative purposes. Direct comparison of yields should be made with caution due to variations in experimental conditions.
Heck Reaction
The Heck reaction, which couples an aryl halide with an alkene, also demonstrates the superior reactivity of bromoindoles over chloroindoles. Bromoindoles generally provide higher yields under milder conditions. The use of more robust catalyst systems can enable the use of chloroindoles, but often with the trade-off of higher catalyst loading and temperature.
| Halogenated Indole | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| Aryl Bromide | Olefin | Pd-complex 6 (2.0 mol%) | K₂CO₃ | DMF | 60 | Excellent |
| Aryl Chloride | Olefin | Pd-complex 6 (2.0 mol%) | K₂CO₃ | DMF | 60 | 62 |
Data compiled from a study on a specific palladium complex, illustrating the general trend in reactivity.
Sonogashira Coupling
In the Sonogashira coupling of terminal alkynes with halogenated indoles, the reactivity trend of I > Br > Cl is also evident. Iodoindoles are highly reactive and can often be coupled at room temperature. Bromoindoles typically require elevated temperatures, and chloroindoles are generally challenging substrates for this transformation, often requiring specialized catalysts and conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of ligand is critical in this reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the coupling of less reactive aryl chlorides.[4][5] While iodo- and bromoindoles are generally good substrates, the development of advanced catalyst systems has expanded the scope to include the more readily available chloroindoles.[4]
Positional Effects on Reactivity
The Utility of Fluoroindoles
The synthetic utility of fluoroindoles in cross-coupling reactions is less explored compared to their heavier halogen counterparts. The strength of the C-F bond makes oxidative addition to palladium very challenging. Consequently, fluoroindoles are generally unreactive as coupling partners in standard palladium-catalyzed cross-coupling reactions. However, they can be valuable target molecules, and their synthesis often relies on methods other than direct C-F bond formation via cross-coupling.
Logical Workflow for Synthesis and Analysis
The predictable reactivity of halogenated indoles allows for the design of sequential cross-coupling reactions on di- or polyhalogenated indoles. This strategy enables the controlled and site-selective introduction of different functional groups.
Sequential Cross-Coupling of a Dihaloindole.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 5-Bromoindole
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
5-Bromoindole
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.005 equivalents)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.005 equivalents)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
Water:Acetonitrile mixture (4:1)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a reaction vial, add 5-bromoindole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.005 equiv.) and SPhos (0.005 equiv.) in the water:acetonitrile solvent mixture.
-
Add the catalyst solution to the reaction vial containing the solids.
-
Seal the vial and heat the reaction mixture with stirring at a predetermined temperature (e.g., 80-100 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 5-arylindole.[7]
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Suzuki-Miyaura Catalytic Cycle.
Conclusion
The synthetic utility of halogenated indoles is intrinsically linked to the nature of the halogen substituent. Iodo- and bromoindoles are generally the preferred substrates for a wide range of palladium-catalyzed cross-coupling reactions due to their higher reactivity, which allows for milder reaction conditions. However, the cost-effectiveness and commercial availability of chloroindoles have driven the development of highly active catalyst systems that can effectively activate the stronger C-Cl bond. The strategic choice of a halogenated indole, coupled with the appropriate catalytic system, provides a powerful and flexible platform for the synthesis of complex, functionalized indole derivatives for applications in drug discovery and materials science.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. research.rug.nl [research.rug.nl]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Bridging the Computational-Experimental Gap: A Comparative Guide to 5-Iodoindole Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in silico predictions with experimental validations for 5-iodoindole derivatives, offering valuable insights into their therapeutic potential. By presenting clear data, detailed protocols, and visual workflows, we aim to facilitate a deeper understanding of the synergy between computational and experimental approaches in drug discovery.
The journey of a drug from a conceptual molecule to a clinical candidate is long and arduous. In recent years, in silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, have emerged as powerful tools to expedite this process by predicting the biological activity of novel compounds. However, these computational predictions must be rigorously validated through experimental testing. This guide focuses on this compound derivatives, a class of compounds showing promise in various therapeutic areas, and examines the correlation between their predicted and experimentally determined biological activities.
Data Presentation: In Silico Predictions vs. Experimental Outcomes
The following tables summarize the quantitative data from various studies, comparing the computationally predicted values with the results obtained through in vitro experiments for this compound and related indole (B1671886) derivatives.
| Compound ID | Target Protein | In Silico Method | Predicted Value (Docking Score, kcal/mol) | Experimental Assay | Experimental Value (IC50, µM) | Reference |
| This compound | Acetylcholinesterase | Molecular Docking | - | Enzyme Inhibition Assay | - | [1] |
| 7-Fluoro-5-iodoindole | Acetylcholinesterase | Molecular Docking | - | Enzyme Inhibition Assay | - | [1] |
| Compound 6c | Xanthine (B1682287) Oxidase | Molecular Docking | - | Enzyme Inhibition Assay | 0.13 | [2] |
| Allopurinol (Reference) | Xanthine Oxidase | - | - | Enzyme Inhibition Assay | 2.93 | [2] |
| Compound 2e | EGFR | Molecular Docking | - | Cytotoxicity Assay (HCT116) | 6.43 ± 0.72 | [3] |
| Erlotinib (Reference) | EGFR | - | - | Cytotoxicity Assay (HCT116) | 17.86 ± 3.22 | [3] |
Note: Specific docking scores for this compound derivatives were not always available in the public domain, but the studies confirmed favorable binding interactions through in silico modeling.[1]
Experimental Protocols
A detailed understanding of the methodologies is crucial for interpreting the presented data. Below are the protocols for the key experiments cited.
In Silico Molecular Docking Protocol
Molecular docking studies are performed to predict the binding affinity and interaction patterns of a ligand with its target protein.[4]
-
Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., Acetylcholinesterase, Xanthine Oxidase, EGFR) is obtained from the Protein Data Bank (PDB). The protein is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.[4]
-
Ligand Preparation: The 2D structures of the this compound derivatives are drawn and converted to 3D structures. Energy minimization is performed using a suitable force field.[4]
-
Docking Simulation: A molecular docking program (e.g., AutoDock, Schrödinger Suite) is used to predict the binding pose and affinity of the ligand in the active site of the protein. The program explores various conformations and orientations of the ligand within the binding pocket.
-
Analysis of Results: The docking results are analyzed to identify the best binding poses based on the docking score or binding energy. The protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, are visualized to understand the binding mode.[5]
In Vitro Enzyme Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the activity of a specific enzyme.
-
Reagents and Enzyme Preparation: A reaction buffer, the substrate for the enzyme, and a solution of the purified enzyme are prepared.
-
Inhibitor Preparation: The this compound derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations.
-
Assay Procedure: The enzyme, inhibitor, and buffer are pre-incubated together for a specific period. The reaction is initiated by adding the substrate.
-
Detection: The rate of the enzymatic reaction is measured over time by monitoring the formation of the product or the depletion of the substrate using a spectrophotometer or fluorometer.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability.[3]
-
Cell Culture: Human cancer cell lines (e.g., HCT116, A549, A375) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[3]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 hours).
-
MTT Addition: After the treatment period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is then incubated for a few hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals that have formed in the viable cells.
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.[3]
Mandatory Visualizations
The following diagrams illustrate the logical flow from computational prediction to experimental validation and a representative signaling pathway that can be targeted by these compounds.
References
Unveiling the Cross-Reactivity of 5-Iodoindole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of lead compounds is paramount. This guide provides an objective comparison of 5-iodoindole-derived compounds with other alternatives, supported by experimental data. We delve into their binding affinities for various targets, outline the methodologies for key experiments, and visualize the complex signaling pathways involved.
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Halogenation of the indole ring, particularly at the 5-position with iodine, can significantly modulate a compound's physicochemical properties, including its lipophilicity and electronic distribution. These modifications can, in turn, influence the compound's binding affinity, selectivity, and overall pharmacological profile.[2] This guide focuses on the cross-reactivity of this compound derivatives, offering a comparative analysis against other halogenated and non-halogenated indole analogs.
Comparative Binding Affinity Data
The following tables summarize the binding affinities of various indole derivatives for different classes of targets. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions. However, by collating available data, we can discern trends in selectivity and potency.
Serotonin (B10506) Receptor Subtypes
Serotonin (5-hydroxytryptamine or 5-HT) receptors are a major class of G protein-coupled receptors (GPCRs) and are prominent targets for drugs treating a wide range of neurological and psychiatric disorders.[3] The data below compares the binding affinities (Ki in nM) of halogenated N,N-dimethyltryptamine (DMT) derivatives, which share the indole core, across several human serotonin receptor subtypes.[2] Lower Ki values indicate higher binding affinity.
| Compound | 5-HT1A (Ki, nM) | 5-HT1B/1D (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT6 (Ki, nM) | 5-HT7 (Ki, nM) |
| 5-Iodo-DMT | >10,000 | 280 | >10,000 | >10,000 | >10,000 |
| 5-Bromo-DMT | 1,200 | 280 | 1,100 | 4,200 | 1,900 |
| 5-Chloro-DMT | 170 | 270 | 180 | 2,700 | 180 |
| N,N-Dimethyltryptamine (DMT) | 1,800 | 230 | 1,100 | 3,100 | 1,100 |
Data sourced from a study on marine-inspired 2-(5-halo-1H-indol-3-yl)-N,N-dimethylethanamines.[2]
Kinase Selectivity Profile
Protein kinases are critical regulators of cellular signaling and are major targets in oncology and inflammation.[4] The following table presents a hypothetical selectivity profile of an indole-based kinase inhibitor, Compound X, against a panel of kinases, illustrating how such data is typically presented. A value of >80% inhibition at a fixed concentration (e.g., 1 µM) often flags a significant interaction.
| Kinase Target | % Inhibition @ 1 µM |
| Haspin | 95 |
| CLK1 | 88 |
| DYRK1A | 85 |
| CDK2 | 45 |
| EGFR | 30 |
| SRC | 25 |
| PKA | 15 |
| mTOR | 10 |
This table is a representative example based on kinase selectivity profiling data for indole derivatives.[5][6]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed experimental protocols are essential. Below are the methodologies for two key assays used to determine the binding affinity and inhibitory potential of this compound derivatives.
Radioligand Binding Assay for GPCRs
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[2]
Objective: To determine the binding affinity (Ki) of a test compound (e.g., a this compound derivative) for a specific G protein-coupled receptor (GPCR).
Materials:
-
Cell membranes expressing the target GPCR
-
Radioligand with high affinity and specificity for the target receptor
-
Test compound (unlabeled)
-
Assay buffer
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Incubation: In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the bound from free radioligand by vacuum filtration through the filter plates.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Add scintillation fluid to the filter plates and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
Kinase Inhibition Assay (e.g., ADP-Glo™)
Kinase activity assays measure the ability of a compound to inhibit the catalytic activity of a kinase.[4]
Objective: To determine the potency (IC50) of a test compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Luminometer
Procedure:
-
Kinase Reaction: In a 96-well plate, add the kinase, its substrate, ATP, and varying concentrations of the test compound. Incubate to allow the kinase to phosphorylate the substrate.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction into a luminescent signal.
-
Signal Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ADP produced and thus correlates with kinase activity.
-
Data Analysis: Plot the kinase activity (luminescence) against the concentration of the test compound to determine the IC50 value.
Visualizing the Molecular Landscape
To better understand the context in which this compound derivatives exert their effects, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and relevant signaling pathways.
Conclusion
The strategic incorporation of a this compound moiety can significantly alter the pharmacological profile of a compound. The data presented in this guide highlights the importance of comprehensive cross-reactivity studies to understand the selectivity of these derivatives. While direct comparative data remains somewhat sparse in the public domain, the available information suggests that halogenation at the 5-position of the indole ring can have a profound and sometimes unpredictable effect on receptor binding. For drug development professionals, a thorough in-house screening against a broad panel of targets is crucial to fully characterize the selectivity profile of any novel this compound-derived compound and to identify potential off-target effects early in the discovery process. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for designing and interpreting such studies.
References
- 1. Comparative receptor mapping of serotoninergic 5-HT3 and 5-HT4 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. confluencediscovery.com [confluencediscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
Revolutionizing Indole Synthesis: A Comparative Guide to Novel Catalysts for 5-Iodoindole Functionalization
For researchers, scientists, and drug development professionals, the functionalization of the indole (B1671886) scaffold is a cornerstone of modern medicinal chemistry. 5-Iodoindole, in particular, serves as a versatile building block for the synthesis of a wide array of biologically active compounds. The efficiency of these synthetic transformations hinges on the performance of the catalyst employed. This guide provides an objective, data-driven comparison of new and established catalytic systems for the functionalization of this compound, focusing on key cross-coupling reactions.
The indole motif is a privileged structure present in numerous pharmaceuticals and natural products. Consequently, the development of robust and efficient methods for its elaboration is of paramount importance. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, have become indispensable tools for the formation of carbon-carbon bonds at specific positions of the indole nucleus. Additionally, copper-catalyzed C-N coupling reactions have emerged as a powerful strategy for introducing nitrogen-containing functionalities. This guide benchmarks the performance of novel catalysts in these transformations against their more established counterparts, providing quantitative data and detailed experimental protocols to inform catalyst selection and optimization.
Performance Benchmark: this compound Cross-Coupling Reactions
The following tables summarize the performance of various catalysts in the Suzuki-Miyaura, Heck, Sonogashira, and C-N coupling reactions of this compound and its close analogs. The data has been compiled to provide a comparative overview of reaction conditions, yields, and catalyst efficiency metrics such as Turnover Number (TON) and Turnover Frequency (TOF).
Suzuki-Miyaura Coupling of 5-Haloindoles
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between this compound and various boronic acids. Below is a comparison of different palladium-based catalytic systems.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | 5-bromo-1-ethyl-1H-indazole | [1] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | 5-bromo-1-ethyl-1H-indazole | [1] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | 5-bromo-1-ethyl-1H-indazole | [1] |
| Pd(OAc)₂ / SPhos | SPhos | K₂CO₃ | Water:Acetonitrile (4:1) | 100 | 12 | High | 5-bromoindole | [2] |
| Pd(PPh₃)₄ | None | Cs₂CO₃ | Ethanol | 100 (MW) | 0.5-0.67 | High | 5-bromoindole | [2] |
Heck Alkenylation of 5-Iodo-2'-Deoxyuridine
The Heck reaction allows for the introduction of alkenyl groups. This data showcases a highly efficient protocol for a related 5-iodo-nucleoside.
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ | P(o-tol)₃ | Et₃N | Acetonitrile | 80 | 1 | 95 | High yield with phosphine (B1218219) ligand. |
| Pd(OAc)₂ | None | Et₃N | DMF | 100 | 12 | 85 | Ligand-free conditions. |
Sonogashira Coupling of Halo-Aromatic Compounds
The Sonogashira coupling is a key reaction for the synthesis of alkynylated indoles. The following table compares palladium and copper-based systems for the coupling of aryl halides.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Reference |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 100 | 3 | High | 2-amino-3-bromopyridine | [3] |
| Pd/C | None | None | Toluene | 110 | 24 | 92 | Aryl Iodide | [3] |
| CuI / l-methionine | None | K₂CO₃ | DMSO | 120 | 24 | 95 | Aryl Iodide | [4] |
| (PPh₃)₂CuBH₄ | None | DBU | Dioxane | 120 | 24 | >99 | o-iodoaniline | [4] |
Copper-Catalyzed C-N Coupling
The Chan-Lam coupling provides an efficient route to N-arylated indoles. Below is a comparison of different copper catalysts for the coupling of benzimidazole (B57391) with phenylboronic acid, a reaction extendable to indole substrates.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cu[{2-[ArN=C(H)]C₆H₄}N(8-C₉H₆N)]Cl (Ar = 4-OCH₃C₆H₄) | 3 | CH₂Cl₂ | 40 | 12 | 96 | [5] |
| CuCl₂ | 5 | CH₂Cl₂ | 40 | 12 | 48 | [5] |
| No Catalyst | 0 | CH₂Cl₂ | 40 | 12 | 0 | [5] |
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols are generalized and may require optimization for specific substrates and catalysts.
General Procedure for Suzuki-Miyaura Coupling of 5-Bromoindole
Materials:
-
5-bromoindole (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.005 equiv.)
-
SPhos (ligand) (0.005 equiv.)
-
Potassium carbonate (K₂CO₃) (3.0 equiv.)
-
Water:Acetonitrile mixture (4:1)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Reaction vial with a stir bar
-
Standard laboratory glassware
Procedure:
-
To a reaction vial, add 5-bromoindole, the arylboronic acid, and potassium carbonate.[2]
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in the water:acetonitrile solvent mixture.[2]
-
Add the catalyst solution to the reaction vial containing the solids.[2]
-
Seal the vial and heat the reaction mixture to 100 °C with stirring for 12 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 5-arylindole.[2]
General Procedure for Heck Alkenylation
Materials:
-
Aryl halide (e.g., this compound) (1.0 equiv.)
-
Alkene (1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂) (1-5 mol%)
-
Ligand (if applicable, e.g., P(o-tol)₃)
-
Base (e.g., Et₃N) (2.0 equiv.)
-
Solvent (e.g., Acetonitrile or DMF)
-
Reaction vessel (e.g., Schlenk tube)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium catalyst and ligand (if used).
-
Add the solvent, followed by the aryl halide, alkene, and base.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Sonogashira Coupling
Materials:
-
Haloindole (e.g., this compound) (1.0 equiv.)
-
Terminal alkyne (1.2 equiv.)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (0.1-5 mol%)
-
Copper(I) iodide (CuI) (if required, 1-5 mol%)
-
Base (e.g., Et₃N)
-
Solvent (e.g., DMF)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stir bar
Procedure:
-
To a flame-dried reaction vessel equipped with a magnetic stir bar, add the palladium catalyst, copper(I) source (if required), and any solid ligand.[3]
-
Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.[3]
-
Add the solvent, followed by the haloindole, terminal alkyne, and base via syringe.
-
Stir the reaction mixture at the specified temperature for the required time.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Catalytic Processes
To better understand the experimental workflow and the underlying reaction mechanisms, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of 5-Iodoindole: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 5-Iodoindole is paramount for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage this compound waste from point of generation to final disposal.
Hazard Identification and Properties
This compound is a halogenated organic compound that requires careful handling due to its potential hazards. It is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Always consult the Safety Data Sheet (SDS) for the most current and detailed information before handling this chemical.
Key Physical and Chemical Properties:
| Property | Value |
| CAS Number | 16066-91-4[1][2][4] |
| Molecular Formula | C₈H₆IN[1][2][4] |
| Molecular Weight | 243.04 g/mol [1][2] |
| Appearance | White to pink or pale cream to pale brown crystals or powder[5] |
| Melting Point | 101-104 °C[2][6] |
Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure you are wearing the appropriate personal protective equipment to minimize exposure.
-
Gloves: Use proper glove removal technique to avoid skin contact.[1]
-
Eye Protection: Safety glasses with side-shields are essential.[1]
-
Respiratory Protection: In case of dust formation, use a suitable dust mask (e.g., N95).[2]
-
Lab Coat: A lab coat or other protective clothing should be worn.[1]
Waste Segregation and Collection
Proper segregation of chemical waste is a critical step in ensuring safe and cost-effective disposal. As a halogenated organic compound, this compound waste must be handled according to specific protocols.[7][8]
Experimental Protocol for Waste Collection:
-
Select a Designated Waste Container:
-
Obtain a clearly labeled, leak-proof waste container designated for "Halogenated Organic Waste."
-
Ensure the container is compatible with this compound and any solvents used. Polyethylene containers are often a suitable choice.[9]
-
-
Label the Container:
-
Before adding any waste, affix a "Hazardous Waste" label to the container.[7]
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration or percentage of this compound and any other components.
-
The accumulation start date.
-
The name of the principal investigator or responsible person.
-
-
-
Accumulate Waste:
-
Add this compound waste to the designated container in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Crucially, do not mix halogenated waste with non-halogenated organic waste. [7][8][10] This is essential for proper disposal and can significantly impact disposal costs.[7]
-
Do not mix with other waste categories such as acids, bases, or heavy metals.[7]
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
Storage of this compound Waste
Proper storage of hazardous waste is crucial to prevent accidents and ensure regulatory compliance.
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA).[7]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.[7]
-
Segregation: Store the container away from incompatible materials.[9]
-
Environment: The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.[7][9]
Disposal Procedure
The final disposal of this compound waste must be handled by a licensed professional waste disposal service.[1]
Step-by-Step Disposal Protocol:
-
Request a Waste Pickup: Once the waste container is full or has been in accumulation for the maximum allowable time according to your institution's policy, request a pickup from your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider.
-
Documentation: Ensure all required paperwork is completed accurately and accompanies the waste container.
-
Final Disposal Method: The licensed disposal company will typically handle the final disposal through methods such as incineration in a permitted hazardous waste incinerator.[1][8] Another method may involve dissolving or mixing the material with a combustible solvent and burning it in a chemical scrubber.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash. [9]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.[1]
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[7]
-
Collect the Waste: Carefully collect the absorbed material and any contaminated debris.[1]
-
Package and Label: Place the collected spill debris into a sealed, leak-proof container and label it as "Hazardous Waste - Spill Debris containing this compound."[7]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of the spill debris as hazardous waste following the procedures outlined above.
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. 5-ヨウ化インドール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. bucknell.edu [bucknell.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. engineering.purdue.edu [engineering.purdue.edu]
Personal protective equipment for handling 5-Iodoindole
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-Iodoindole. It includes detailed operational and disposal plans to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] It is also harmful if swallowed or inhaled.[2] Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure and ensure personal safety.
| Personal Protective Equipment (PPE) for this compound | |
| Eye/Face Protection | Safety glasses with side-shields (conforming to EN166 or NIOSH approved).[1][3][4] |
| Skin Protection | Chemical-resistant gloves (inspect before use) and impervious laboratory coat. The type of protective equipment should be selected based on the concentration and amount of the substance being used.[1][3][4] |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved P95 or P1 (EU EN 143) particulate respirator is recommended for nuisance exposures. For higher potential exposures, a respirator with ABEK-P2 cartridges should be used.[1][3] |
| Hand Hygiene | Wash hands thoroughly before breaks and immediately after handling the compound.[1] |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from receipt to use in experimental procedures.
-
Receiving and Storage :
-
Preparation and Weighing :
-
All handling of solid this compound should be conducted in a certified chemical fume hood or a ventilated enclosure to avoid dust formation and inhalation.[1]
-
Before weighing, ensure all necessary PPE is correctly worn.
-
Use a dedicated set of spatulas and weighing paper.
-
To avoid creating dust, handle the solid gently. Do not crush or grind the material outside of a controlled environment.[1]
-
Clean the weighing area and any equipment used with a damp cloth or paper towel immediately after use to prevent contamination. Dispose of cleaning materials as hazardous waste.
-
-
Dissolving and Transferring :
-
When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
If the solution needs to be heated, use a well-controlled heating mantle and a condenser to prevent the release of vapors.
-
When transferring solutions, use a pipette or a syringe to avoid spills.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
All solid waste contaminated with this compound (e.g., weighing paper, gloves, paper towels) should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled, and sealed waste container for halogenated organic compounds.
-
Do not dispose of this compound down the drain.[1]
-
-
Decontamination :
-
All glassware and equipment that have come into contact with this compound should be decontaminated. Rinse with a suitable solvent (e.g., acetone, ethanol), and collect the rinsate as hazardous waste.
-
Wash the decontaminated glassware with soap and water.
-
-
Final Disposal :
-
Arrange for the disposal of all this compound waste through a licensed professional waste disposal service.[1]
-
One approved method of disposal is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated packaging should be disposed of as unused product.[1]
-
Experimental Workflow Diagram
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
